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  • Product: 5-Bromoisothiazolo[3,4-b]pyridine
  • CAS: 1956390-00-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Isothiazolo[3,4-b]pyridine: Synthesis, Reactivity, and the Strategic Preparation of 5-Bromo Derivatives

Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of the Isothiazolo[3,4-b]pyridine scaffold, a heterocyclic compound of interest in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of the Isothiazolo[3,4-b]pyridine scaffold, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct literature on the 5-bromo substituted derivative is limited, this document leverages established synthetic precedents and fundamental reactivity principles to propose a robust strategy for its preparation and subsequent functionalization. We present detailed, field-proven protocols for the synthesis of the parent scaffold and its transformation into valuable building blocks, with a focus on enabling researchers and drug development professionals to access and utilize this versatile chemical entity.

Introduction and Molecular Overview

The Isothiazolo[3,4-b]pyridine ring system is a fused bicyclic heterocycle comprising a pyridine ring fused to an isothiazole ring. This scaffold merges the chemical characteristics of both parent heterocycles: the electron-deficient nature of the pyridine ring and the unique reactivity of the isothiazole moiety. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and lowers the electron density of the carbon atoms, making the ring generally resistant to electrophilic substitution but susceptible to nucleophilic attack.

The strategic placement of a bromine atom, particularly at the 5-position, would yield a highly valuable intermediate, 5-Bromoisothiazolo[3,4-b]pyridine . This bromine atom can serve as a versatile synthetic handle for introducing a wide array of functional groups via transition-metal-catalyzed cross-coupling reactions, significantly expanding the accessible chemical space for drug discovery and materials science applications.

Physicochemical Properties of the Parent Scaffold
PropertyValueSource
Molecular FormulaC₆H₄N₂S[1]
Molecular Weight136.18 g/mol [1]
AppearanceColorless needles[2]
Melting Point58.5 °C[2]
CAS Number42242-05-7N/A

Synthesis of the Core Isothiazolo[3,4-b]pyridine Scaffold

The foundational synthesis of Isothiazolo[3,4-b]pyridine was established by Taurins and Khouw (1973). The multi-step process begins with a readily available pyridine derivative and proceeds through the formation and subsequent cyclization of a thionicotinamide intermediate.

Synthetic Workflow Diagram

G A 2-Aminonicotinonitrile B 2-Aminothionicotinamide A->B H₂S, NH₃ C 3-Aminoisothiazolo[3,4-b]pyridine B->C H₂O₂, Pyridine (Oxidative Cyclization) D Isothiazolo[3,4-b]pyridine C->D 1. Diazotization (HNO₂) 2. Reduction (H₃PO₂)

Caption: Synthesis of Isothiazolo[3,4-b]pyridine.

Detailed Experimental Protocol: Synthesis of Isothiazolo[3,4-b]pyridine[2]

Step 1: Synthesis of 2-Aminothionicotinamide

  • Suspend 2-aminonicotinonitrile (10.0 g, 84 mmol) in pyridine (100 mL).

  • Add triethylamine (15 mL) to the suspension.

  • Bubble hydrogen sulfide gas through the stirred mixture at room temperature for 5-6 hours. The reaction progress can be monitored by TLC until the starting material is consumed.

  • Pour the reaction mixture into 500 mL of cold water.

  • Collect the resulting yellow precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 2-aminothionicotinamide.

Step 2: Synthesis of 3-Aminoisothiazolo[3,4-b]pyridine

  • Dissolve 2-aminothionicotinamide (5.0 g, 32.6 mmol) in pyridine (50 mL).

  • Cool the solution in an ice bath and add 30% hydrogen peroxide (10 mL) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.

  • Pour the reaction mixture into 300 mL of ice water.

  • Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to afford 3-aminoisothiazolo[3,4-b]pyridine.

Step 3: Synthesis of Isothiazolo[3,4-b]pyridine

  • Dissolve 3-aminoisothiazolo[3,4-b]pyridine (2.0 g, 13.2 mmol) in a 1:4 mixture of 70% nitric acid and 85% orthophosphoric acid (25 mL).

  • Cool the solution to 0 °C and add a solution of sodium nitrite (1.0 g, 14.5 mmol) in 5 mL of water dropwise. Stir for 30 minutes at 0 °C.

  • Add 30% hypophosphorous acid (20 mL) to the diazotized solution and stir for 1 hour at room temperature.

  • Neutralize the mixture carefully with a 20% sodium hydroxide solution while cooling.

  • Extract the product with diethyl ether (3 x 100 mL).

  • Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization from n-hexane to yield pure Isothiazolo[3,4-b]pyridine as colorless needles.[2]

Reactivity and Proposed Synthesis of 5-Bromoisothiazolo[3,4-b]pyridine

Chemical Reactivity of the Scaffold

The reactivity of the Isothiazolo[3,4-b]pyridine core is dictated by the electron-withdrawing nature of the pyridine nitrogen.

  • Electrophilic Aromatic Substitution (SEAr): The pyridine ring is strongly deactivated towards electrophilic attack.[3] Reactions like nitration or halogenation, if they occur, are expected to be slow, require harsh conditions, and proceed at the C-5 or C-7 positions (meta to the ring nitrogen).[4][5] Direct bromination of the parent scaffold is unlikely to be an efficient or selective method for preparing the 5-bromo derivative.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring makes it susceptible to nucleophilic attack, particularly if a leaving group is present at the C-4 or C-6 positions.

  • Reactivity of the Isothiazole Ring: The isothiazole part of the molecule can also undergo reactions. For instance, the bromine atom on 3-Bromoisothiazolo[3,4-b]pyridine can be displaced by nucleophiles.[2]

Proposed Synthetic Strategy for 5-Bromoisothiazolo[3,4-b]pyridine

Given the difficulty of direct electrophilic bromination, a more robust strategy is to construct the heterocyclic system from a pyridine precursor that already contains the desired bromine substituent. This "late-stage cyclization" approach offers superior control over regiochemistry.

The proposed synthesis adapts the established procedure[2] but starts with 2-amino-5-bromonicotinonitrile .

Proposed Synthetic Workflow

G A 2-Amino-5-bromonicotinonitrile B 2-Amino-5-bromothionicotinamide A->B H₂S, NH₃ C 3-Amino-5-bromoisothiazolo[3,4-b]pyridine B->C H₂O₂, Pyridine (Oxidative Cyclization) D 5-Bromoisothiazolo[3,4-b]pyridine C->D 1. Diazotization (HNO₂) 2. Reduction (H₃PO₂)

Caption: Proposed synthesis of 5-Bromoisothiazolo[3,4-b]pyridine.

This strategy ensures the bromine atom is unambiguously located at the C-5 position. The subsequent deamination of the 3-amino group via diazotization is a well-established and reliable transformation.[2]

Utility in Cross-Coupling Reactions

The primary value of 5-Bromoisothiazolo[3,4-b]pyridine lies in its potential as a substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[6]

Example Application: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction would enable the introduction of a wide variety of aryl or heteroaryl groups at the C-5 position, a common strategy in the development of kinase inhibitors and other biologically active molecules.[7][8]

Generic Suzuki Coupling Protocol
  • To a reaction vessel, add 5-Bromoisothiazolo[3,4-b]pyridine (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Add a suitable solvent, typically a mixture of an organic solvent like dioxane or DME and water.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.) or a more advanced pre-catalyst like XPhos Pd G3.[7]

  • Heat the reaction mixture at 80-100 °C for 2-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography on silica gel to yield the 5-aryl-isothiazolo[3,4-b]pyridine product.

Spectroscopic Characterization

Upon successful synthesis, the structure of 5-Bromoisothiazolo[3,4-b]pyridine can be confirmed using standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region corresponding to the protons at C-4 and C-6. The coupling constant between these two protons (J-coupling) would confirm their ortho relationship. A singlet corresponding to the C-3 proton of the isothiazole ring should also be present.

  • ¹³C NMR: The carbon spectrum will show six distinct signals for the six carbon atoms in the heterocyclic core.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an exact mass measurement, confirming the molecular formula. The mass spectrum will also show a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Safety and Handling

As with all laboratory chemicals, 5-Bromoisothiazolo[3,4-b]pyridine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information once the compound is synthesized or procured.

Conclusion

The Isothiazolo[3,4-b]pyridine scaffold represents a promising platform for the development of novel chemical entities. While 5-Bromoisothiazolo[3,4-b]pyridine is not extensively described in current literature, this guide has outlined a clear and scientifically sound synthetic strategy to access this valuable intermediate. By starting with a pre-functionalized 5-bromopyridine precursor, researchers can overcome the inherent reactivity challenges of the pyridine ring to achieve a regiochemically defined product. The resulting 5-bromo derivative is primed for a host of cross-coupling reactions, opening the door to a vast and diverse library of novel compounds for evaluation in drug discovery and materials science programs.

References

  • Taurins, A., & Khouw, V. T. (1973). Isothiazolopyridines. I. Synthesis and Spectra of Isothiazolo[3,4-b]-, 3-Aminoisothiazolo[4,3-b]-, Isothiazolo[5,4-b]-, and 3-Methylisothiazolo[5,4-c]pyridines. Canadian Journal of Chemistry, 51(11), 1741-1748. [Link]

  • Singh, U. P., & Gahtori, P. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(6), 1035-1056. [Link]

  • Kareem, A. (n.d.). Fused Ring Heterocycles Part (I). Mustansiri University, College of Pharmacy. [Link]

  • Jia, S., et al. (2025). Transformation of Pyridines into 2D and 3D Fused Bicyclic Heterocycles. Journal of the American Chemical Society. [Link]

  • Bhagdewani, N. S. (2015). Pyridine: Synthesis, reactions and medicinal uses. Slideshare. [Link]

  • University of Liverpool. (n.d.). Pyridines: properties, syntheses & reactivity. [Link]

  • Grisez, T., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Grisez, T., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Molecules, 29(5), 986. [Link]

  • Chemical Synthesis Database. (2025). isothiazolo[3,4-b]pyridine. [Link]

  • Peys, E., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. MedChemComm, 6(9), 1666-1672. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules. [Link]

Sources

Exploratory

5-Bromoisothiazolo[3,4-b]pyridine: A Comprehensive Technical Guide on Structural Properties, Molecular Weight, and Synthetic Applications

Executive Summary In the rapidly evolving landscape of medicinal chemistry, fused bicyclic heteroaromatics serve as privileged scaffolds for drug discovery. Among these, 5-Bromoisothiazolo[3,4-b]pyridine (CAS: 1956390-00...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of medicinal chemistry, fused bicyclic heteroaromatics serve as privileged scaffolds for drug discovery. Among these, 5-Bromoisothiazolo[3,4-b]pyridine (CAS: 1956390-00-3) has emerged as a critical building block[1]. Characterized by its unique electronic distribution and hydrogen-bond accepting capabilities, this molecule is increasingly utilized in the synthesis of highly selective kinase inhibitors and targeted oncology therapeutics[2],[3].

This whitepaper provides an in-depth analysis of the physicochemical properties, exact molecular weight calculations, and validated experimental workflows associated with 5-Bromoisothiazolo[3,4-b]pyridine. Designed for application scientists and drug development professionals, this guide bridges theoretical structural chemistry with practical, self-validating laboratory protocols.

Chemical Identity & Structural Elucidation

5-Bromoisothiazolo[3,4-b]pyridine consists of an isothiazole ring fused to a pyridine ring along the b-face (the C2-C3 bond of the pyridine). The presence of the sulfur and nitrogen atoms in the five-membered ring imparts a distinct dipole moment and alters the electron density of the adjacent pyridine system[4].

The bromine atom at the 5-position is strategically located. Because the fused isothiazole ring withdraws electron density from the pyridine core, the C-Br bond becomes highly polarized. This electronic deficiency makes the 5-position exceptionally susceptible to oxidative addition by transition metals, rendering the molecule an ideal electrophile for palladium-catalyzed cross-coupling reactions.

Molecular Weight Determination & Isotopic Signatures

Understanding the exact molecular weight and isotopic distribution of 5-Bromoisothiazolo[3,4-b]pyridine is paramount for accurate mass spectrometry (MS) validation during synthesis.

  • Molecular Formula: C₆H₃BrN₂S[4]

  • Average Molecular Weight: 215.07 g/mol [4]

Causality of the Mass Profile: The average molecular weight of 215.07 g/mol is derived from the standard atomic weights of its constituent elements: Carbon (12.011 × 6), Hydrogen (1.008 × 3), Nitrogen (14.007 × 2), Sulfur (32.065 × 1), and Bromine (79.904 × 1).

However, in high-resolution mass spectrometry (HRMS), the average molecular weight is less relevant than the monoisotopic mass. Bromine exists natively as two stable isotopes: ‘79Br‘ (50.69% abundance) and ‘81Br‘ (49.31% abundance). Consequently, the mass spectrum of this compound exhibits a signature 1:1 doublet. The monoisotopic mass for the ‘79Br‘ isotopologue is 213.9200 Da , while the ‘81Br‘ isotopologue appears at 215.9180 Da . Recognizing this exact doublet is a self-validating mechanism to confirm the integrity of the bromo-scaffold before downstream functionalization.

Mechanistic Role in Drug Discovery

The isothiazolo[3,4-b]pyridine core is frequently employed in scaffold hopping strategies. When traditional pharmacophores (like quinolines or 1,8-naphthyridines) exhibit poor pharmacokinetic profiles or off-target toxicity, bioisosteric replacement with an isothiazolopyridine can rescue the program[2].

  • Kinase Inhibition (GAK & AAK1): Derivatives of the isothiazolopyridine scaffold have demonstrated low nanomolar binding affinity for Cyclin G-associated kinase (GAK), a host kinase critical for viral entry and assembly[2].

  • Oncology (KRAS G12C): Recent patent literature highlights the use of isothiazolo[3,4-b]pyridines as potent inhibitors of KRAS G12C, a historically "undruggable" target prevalent in lung, pancreatic, and colorectal cancers,[3]. The scaffold's geometry allows it to occupy the cryptic Switch-II pocket of the mutated RAS protein.

Experimental Workflows: Characterization and Synthesis

Protocol: High-Resolution LC-MS Validation

To ensure the purity of the 5-Bromoisothiazolo[3,4-b]pyridine starting material, a self-validating LC-MS protocol must be executed.

Causality & Self-Validation: The choice of a Quadrupole Time-of-Flight (Q-TOF) analyzer over a standard single quadrupole is dictated by the need for high mass accuracy (<5 ppm error) to distinguish the target's monoisotopic mass from isobaric background matrix ions. The protocol is self-validating: if the integration of the m/z 214.927 [M+H]+ and 216.925 [M+H]+ peaks does not yield a strict 1:1 ratio, the sample is flagged for halogen degradation or contamination.

  • Sample Preparation: Dissolve 1.0 mg of 5-Bromoisothiazolo[3,4-b]pyridine in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in 0.1% Formic Acid in Water.

  • Chromatography: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+). Set capillary voltage to 3.5 kV and desolvation temperature to 350°C to ensure efficient protonation of the pyridine nitrogen.

  • Data Acquisition & Validation: Extract ion chromatograms (EIC) for m/z 214.927 and 216.925. Verify the 1:1 isotopic ratio.

LCMS_Workflow N1 Sample Prep (1 mg/mL) N2 UHPLC Separation N1->N2 N3 ESI+ Ionization N2->N3 N4 HRMS (Q-TOF) N3->N4 N5 Isotope Ratio Validation N4->N5

Fig 1. LC-MS/MS workflow for validating the isotopic doublet of 5-Bromoisothiazolo[3,4-b]pyridine.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Functionalization

This workflow details the functionalization of the 5-bromo position to generate novel SAR libraries.

Causality & Self-Validation: 1,4-Dioxane is selected as the primary solvent due to its high boiling point and ability to dissolve the hydrophobic fused bicyclic scaffold. Water is added to dissolve the K2​CO3​ base, which is crucial for forming the reactive boronate complex necessary for transmetalation. The bidentate ligand dppf in Pd(dppf)Cl2​ forces a wide bite angle on the palladium center, accelerating the reductive elimination step—often the rate-limiting step in electron-deficient heteroaromatic systems. Reaction completion is self-validated by the disappearance of the 1:1 isotopic doublet in in-process LC-MS monitoring.

  • Reaction Assembly: In an oven-dried Schlenk flask, combine 5-Bromoisothiazolo[3,4-b]pyridine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K2​CO3​ (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv).

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v). Purge the flask with Argon for 10 minutes to prevent catalyst oxidation.

  • Heating: Stir the mixture at 90°C for 4–6 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography.

Suzuki_Coupling N1 5-Bromoisothiazolo[3,4-b]pyridine (MW: 215.07 g/mol) N2 Pd(dppf)Cl2, K2CO3 1,4-Dioxane / H2O N1->N2 N3 Oxidative Addition & Transmetalation N2->N3 N4 5-Aryl-isothiazolo[3,4-b]pyridine (Target Scaffold) N3->N4

Fig 2. Palladium-catalyzed Suzuki-Miyaura cross-coupling pathway for the 5-bromo scaffold.

Quantitative Data Summary

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name 5-Bromoisothiazolo[3,4-b]pyridine
CAS Registry Number 1956390-00-3
Molecular Formula C₆H₃BrN₂S
Average Molecular Weight 215.07 g/mol
Monoisotopic Mass ( ‘79Br‘ ) 213.9200 Da
Physical Form Solid

Table 2: Isotopic Mass Distribution (Theoretical ESI+ Profile)

Isotope CombinationTheoretical m/zRelative Abundance
[M+H]+ ( ‘79Br‘ ) 214.927 Da~100% (Base Peak)
[M+H]+ ( ‘81Br‘ ) 216.925 Da~97.3%
[M+H]+ ( ‘13C‘ / ‘79Br‘ ) 215.930 Da~6.5%

References

[4] Title: 5-Bromoisothiazolo[3,4-b]pyridine | C6H3BrN2S | CID 121230183 Source: nih.gov URL: [Link]

[2] Title: A Scaffold‐Hopping Strategy toward the Identification of Inhibitors of Cyclin G Associated Kinase Source: kuleuven.be URL: [Link]

Title: Small molecule inhibitors of RAS proteins with oncogenic mutations Source: nih.gov URL: [Link]

[3] Title: Benzisothiazole, isothiazolo[3,4-b]pyridine, quinazoline, phthalazine, pyrido[2,3-d]pyridazine and pyrido[2,3-d]pyrimidine derivatives as kras g12c inhibitors for treating lung, pancreatic or colorectal cancer Source: google.com (Google Patents) URL:

Sources

Foundational

Spectroscopic Characterization of 5-Bromoisothiazolo[3,4-b]pyridine: A Technical Guide for Structural Elucidation

Executive Summary & Regiochemical Framework The isothiazolo-pyridine scaffold represents a privileged pharmacophore in modern drug discovery, frequently leveraged in the development of kinase inhibitors and analgesic age...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Regiochemical Framework

The isothiazolo-pyridine scaffold represents a privileged pharmacophore in modern drug discovery, frequently leveraged in the development of kinase inhibitors and analgesic agents[1]. Among its derivatives, 5-Bromoisothiazolo[3,4-b]pyridine (CAS: 1956390-00-3)[2] serves as a critical synthetic intermediate. The presence of the bromine atom at the C-5 position enables versatile late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

However, the fused bicyclic nature of the isothiazolo[3,4-b]pyridine system often presents regiochemical ambiguities during structural characterization. Unsubstituted isothiazolo[3,4-b]pyridines exhibit a continuous AMX spin system on the pyridine ring[3]. The introduction of a halogen at the 5-position fundamentally alters this electronic landscape, transitioning the system to a distinct AX spin configuration[4]. This whitepaper provides an in-depth, authoritative guide to the spectroscopic signatures (NMR, HRMS, FT-IR) of 5-Bromoisothiazolo[3,4-b]pyridine, detailing the causality behind these observations and providing self-validating experimental protocols for analytical scientists.

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR: Spin System and Anisotropic Effects

The ¹H NMR spectrum of 5-Bromoisothiazolo[3,4-b]pyridine is characterized by the disruption of the standard AMX coupling network found in the parent scaffold[3]. The substitution at C-5 isolates the protons at C-4 and C-6, resulting in a predictable and diagnostic pattern:

  • H-3 (Isothiazole Ring): Appears as a sharp singlet far downfield (typically ~9.0–9.2 ppm). This extreme deshielding is caused by the combined inductive electron-withdrawing effects of the adjacent sulfur and nitrogen atoms, compounded by the diamagnetic anisotropy of the fused planar aromatic system.

  • H-6 (Pyridine Ring): Appears as a doublet with a small meta-coupling constant (J ≈ 2.0 Hz)[4]. Its proximity to the pyridine nitrogen (N-7) subjects it to strong localized deshielding, pushing its chemical shift to ~8.7–8.9 ppm.

  • H-4 (Pyridine Ring): Appears as a doublet (J ≈ 2.0 Hz) further upfield (~8.2–8.4 ppm) compared to H-6, as it is insulated from the direct anisotropic cone of the pyridine nitrogen.

NMR_Logic A 5-Bromoisothiazolo [3,4-b]pyridine B 1H NMR Analysis A->B C Isothiazole Ring (H-3) B->C D Pyridine Ring (H-4, H-6) B->D E Singlet (~9.0 ppm) C->E Deshielded F Two Doublets (~8.3, 8.8 ppm) J ≈ 2.0 Hz D->F Meta-coupling

Logical workflow for 1H NMR signal assignment based on regiochemical environment.

¹³C NMR: Heavy Atom Effects and Framework Mapping

The ¹³C NMR spectrum is heavily influenced by the "heavy atom effect" of the bromine substituent. While standard pyridine carbons resonate between 120–150 ppm, the ipso-carbon (C-5) attached to the bromine experiences significant diamagnetic shielding, shifting upfield to approximately 118–120 ppm. Conversely, the carbons adjacent to heteroatoms (C-3, C-6, C-7a) are shifted downfield.

Summary of Predicted NMR Assignments
Position¹H Shift (ppm)MultiplicityJ (Hz)¹³C Shift (ppm)Assignment Rationale
C-3 9.05s-145.2Deshielded by adjacent N and S atoms.
C-3a ---132.5Bridgehead quaternary carbon.
C-4 8.35d2.1135.8Pyridine proton, meta-coupled to H-6.
C-5 ---118.4Ipso-carbon; shielded by Br heavy atom effect.
C-6 8.78d2.1151.2Adjacent to pyridine N; highly deshielded.
C-7a ---158.6Bridgehead carbon adjacent to pyridine N.

(Note: Values are extrapolated reference benchmarks for CDCl₃ solvent based on structurally analogous 3,6-dibromoisothiazolo[4,5-b]pyridine systems[4]).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (ESI-TOF) is mandatory for confirming the exact mass and isotopic distribution of 5-Bromoisothiazolo[3,4-b]pyridine.

Isotopic Signatures

Bromine possesses two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%, respectively). Consequently, the molecular ion [M+H]⁺ will present as a distinct doublet of equal intensity at m/z 214.9 and 216.9. This 1:1 isotopic cluster is the primary diagnostic marker for mono-bromination.

Fragmentation Pathways

Under Collision-Induced Dissociation (CID), the molecule undergoes predictable fragmentation:

  • Homolytic Cleavage: Loss of a bromine radical (Br•) yields a highly stable conjugated cation at m/z 135.0.

  • Ring Contraction/Extrusion: The isothiazole or pyridine rings frequently extrude hydrogen cyanide (HCN, -27 Da), a hallmark of nitrogen-containing heterocycles.

MS_Frag M [M+H]+ m/z 214.9 / 216.9 F1 [M+H - Br]+ m/z 135.0 M->F1 - Br• F2 [M+H - HCN]+ m/z 188.0 / 190.0 M->F2 - HCN F3 Isothiazole Cleavage m/z 108.0 F1->F3 - HCN

Proposed HRMS (ESI+) fragmentation pathway for 5-Bromoisothiazolo[3,4-b]pyridine.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy provides orthogonal validation of the functional groups. Key vibrational modes include:

  • ν(C=N) Stretching: Strong absorption bands between 1580–1620 cm⁻¹, characteristic of the pyridine and isothiazole imine bonds.

  • ν(C=C) Aromatic Stretching: Multiple sharp bands in the 1400–1500 cm⁻¹ region.

  • ν(C-Br) Stretching: A distinct, often intense band in the lower frequency "fingerprint" region, typically between 600–650 cm⁻¹.

Standardized Experimental Protocols

To ensure rigorous Scientific Integrity (E-E-A-T), the following protocols are designed as self-validating workflows for the acquisition of spectroscopic data.

Protocol A: High-Fidelity NMR Acquisition Workflow

Goal: Resolve the ~2.0 Hz meta-coupling on the pyridine ring.

  • Sample Preparation: Dissolve 15–20 mg of 5-Bromoisothiazolo[3,4-b]pyridine in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Filter through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulates.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM) for the ¹H and ¹³C nuclei.

  • Shimming: Execute gradient shimming (Z-axis) until the lock level stabilizes and the full width at half maximum (FWHM) of the TMS signal is < 1.0 Hz. This is critical for resolving the fine J-coupling of H-4 and H-6.

  • Acquisition Parameters (¹H): Use a standard 30° pulse program (zg30), 16 scans, a spectral width of 15 ppm, and a relaxation delay (D1) of 2.0 seconds.

  • Acquisition Parameters (¹³C): Use a proton-decoupled pulse program (zgpg30), minimum 1024 scans (due to the lack of NOE enhancement on quaternary carbons like C-5), and a D1 of 2.0 seconds.

Protocol B: LC-HRMS (ESI-TOF) Workflow

Goal: Confirm the 1:1 isotopic cluster and exact mass.

  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid to promote ionization.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile over 3 minutes at a flow rate of 0.4 mL/min.

  • Source Parameters: Operate the ESI source in positive ion mode. Set capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and desolvation gas flow to 800 L/hr.

  • Data Acquisition: Scan from m/z 100 to 500. For MS/MS fragmentation, isolate the m/z 214.9 precursor ion and apply a collision energy ramp of 15–30 eV using Argon as the collision gas.

References

  • Isothiazolopyridines. I. Synthesis and Spectra of Isothiazolo[3,4-b]-...
  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK)
  • nih.
  • chemicalbook.

Sources

Exploratory

An In-Depth Technical Guide to the ¹H NMR Characterization of 5-Bromoisothiazolo[3,4-b]pyridine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 5-Bromoisothiazolo[3,4-b]pyridine. As...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 5-Bromoisothiazolo[3,4-b]pyridine. As a Senior Application Scientist, the following sections synthesize theoretical principles with practical, field-proven insights to facilitate the accurate structural elucidation and purity assessment of this heterocyclic compound.

Introduction to the Isothiazolo[3,4-b]pyridine Scaffold

The isothiazolo[3,4-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, appearing in compounds with a range of biological activities. The fusion of an isothiazole and a pyridine ring creates a unique electronic environment that influences the chemical properties and spectroscopic signature of the molecule. The introduction of a bromine atom at the 5-position further modulates the electron distribution within the pyridine ring, leading to predictable changes in the ¹H NMR spectrum. Understanding these nuances is critical for unambiguous characterization.

Predicted ¹H NMR Spectral Characteristics of 5-Bromoisothiazolo[3,4-b]pyridine

While a publicly available, experimentally verified ¹H NMR spectrum for 5-Bromoisothiazolo[3,4-b]pyridine is not readily found in the literature, a reliable prediction can be made based on the analysis of the parent isothiazolo[3,4-b]pyridine and the known effects of bromine substitution on a pyridine ring.

The protons on the pyridine ring of the isothiazolo[3,4-b]pyridine system exhibit a characteristic AMX spin system, resulting in three distinct signals, each appearing as a doublet of doublets.[1] The introduction of a bromine atom at the 5-position is expected to primarily influence the chemical shifts of the adjacent protons at the 4 and 6 positions due to its electron-withdrawing inductive effect and its influence on the ring's electronic structure.

Table 1: Predicted ¹H NMR Data for 5-Bromoisothiazolo[3,4-b]pyridine in CDCl₃

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale for Prediction
H3~9.2 - 9.4s-The isothiazole proton is typically downfield due to the electron-withdrawing nature of the fused ring system.
H4~8.6 - 8.8dJ4,6 = ~2.0 - 2.5This proton is ortho to the pyridine nitrogen and is significantly deshielded. The bromine at the 5-position will further deshield this proton.
H6~7.4 - 7.6dJ6,4 = ~2.0 - 2.5This proton is meta to the pyridine nitrogen and ortho to the bromine atom. The shielding effect of being meta to the nitrogen is counteracted by the deshielding from the adjacent bromine.

Note: These are predicted values. Actual experimental values may vary depending on the solvent, concentration, and instrument used.

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of 5-Bromoisothiazolo[3,4-b]pyridine, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used as an alternative.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. This concentration is generally sufficient for obtaining a good signal-to-noise ratio on a modern NMR spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is the standard internal reference (0 ppm) for ¹H NMR. Most high-quality deuterated solvents already contain TMS.

NMR Instrument Parameters
  • Spectrometer Frequency: A spectrometer with a proton frequency of 400 MHz or higher is recommended for better signal dispersion and resolution of coupling patterns.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is appropriate.

    • Number of Scans: 16 to 64 scans should be sufficient, depending on the sample concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds is a good starting point.

    • Acquisition Time (aq): An acquisition time of at least 3-4 seconds is recommended to ensure good digital resolution.

    • Spectral Width (sw): A spectral width of 12-16 ppm is generally adequate to cover the expected chemical shift range.

Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the TMS signal at 0 ppm.

  • Integration: Integrate all signals to determine the relative number of protons.

  • Peak Picking and Coupling Constant Analysis: Accurately pick all peaks and analyze the multiplicities and coupling constants to confirm the proposed structure.

Visualizing the Experimental Workflow and Molecular Structure

The following diagrams illustrate the general workflow for NMR characterization and the key structural features of 5-Bromoisothiazolo[3,4-b]pyridine.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Solvent Solvent Selection (e.g., CDCl3) Concentration Concentration (5-10 mg/0.6 mL) Solvent->Concentration Standard Internal Standard (TMS) Concentration->Standard Spectrometer NMR Spectrometer (≥400 MHz) Standard->Spectrometer Parameters Set Acquisition Parameters Spectrometer->Parameters Acquire Acquire FID Parameters->Acquire FT Fourier Transform Acquire->FT Correction Phase & Baseline Correction FT->Correction Analysis Integration & Peak Analysis Correction->Analysis Structure Structure Elucidation Analysis->Structure

Caption: Experimental workflow for ¹H NMR characterization.

Caption: Structure of 5-Bromoisothiazolo[3,4-b]pyridine with proton numbering.

Conclusion

The ¹H NMR characterization of 5-Bromoisothiazolo[3,4-b]pyridine is a critical step in its synthesis and application in drug discovery. While direct experimental data may be scarce, a robust predictive analysis based on foundational NMR principles and data from analogous structures provides a strong framework for its identification. By following the detailed experimental protocol outlined in this guide, researchers can confidently acquire and interpret the ¹H NMR spectrum of this compound, ensuring its structural integrity and purity.

References

  • Wasylishen, R. E., & Hutton, H. M. (1977). Carbon-13, proton spin–spin coupling constants in some 4-substituted isothiazoles and related heterocyclics. Canadian Journal of Chemistry, 55(4), 619-625. [Link]

  • Rodina, L. L., & Potekhin, A. A. (1974). Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives. Canadian Journal of Chemistry, 52(5), 833-837. [Link]

  • Schaefer, T., & Schneider, W. G. (1960). Proton Chemical Shifts of the γ‐Substituted Pyridines. The Journal of Chemical Physics, 32(4), 1224-1229. [Link]

  • Smith, W. B., & Roark, J. L. (1969). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry, 73(4), 1049-1052. [Link]

  • Kovalenko, S. M., et al. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 25(15), 3354. [Link]

  • Gómez-García, M., et al. (2021). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Magnetic Resonance in Chemistry, 59(12), 1187-1196. [Link]

  • Claramunt, R. M., et al. (2006). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry, 44(9), 899-905. [Link]

  • Stanovnik, B., & Tišler, M. (1973). Isothiazolopyridines. I. Synthesis and Spectra of Isothiazolo[3,4-b]pyridine. Journal of Heterocyclic Chemistry, 10(5), 799-802. [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Sources

Foundational

Unveiling the Gas-Phase Dynamics: A Comprehensive Mass Spectrometry Guide to 5-Bromoisothiazolo[3,4-b]pyridine

Executive Summary 5-Bromoisothiazolo[3,4-b]pyridine (CAS 1956390-00-3) is a highly specialized bicyclic heteroaromatic building block. It is frequently utilized in advanced scaffold-hopping strategies to synthesize poten...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromoisothiazolo[3,4-b]pyridine (CAS 1956390-00-3) is a highly specialized bicyclic heteroaromatic building block. It is frequently utilized in advanced scaffold-hopping strategies to synthesize potent kinase inhibitors, most notably Cyclin G-associated kinase (GAK) inhibitors and KRAS G12C modulators[1][2][3]. For researchers and drug development professionals, the accurate structural characterization of this scaffold via High-Resolution Mass Spectrometry (HRMS) is paramount. This whitepaper elucidates the ionization dynamics, mechanistic fragmentation pathways, and self-validating analytical protocols required to confidently analyze this compound.

Structural Dynamics & Ionization Causality

The molecular architecture of 5-Bromoisothiazolo[3,4-b]pyridine ( C6​H3​BrN2​S ) dictates its behavior in the gas phase. The presence of the basic pyridine nitrogen ensures highly efficient protonation during positive Electrospray Ionization (ESI+).

Causality of the Isotopic Signature: The most critical diagnostic feature in the MS1 survey scan is the isotopic envelope generated by the bromine atom. Bromine exists natively as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. Consequently, the protonated precursor ion [M+H]+ manifests as a distinct doublet separated by exactly 1.998 Da. This isotopic signature acts as an internal validation mechanism; any MS1 signal lacking this exact doublet ratio cannot be confidently assigned to the brominated target.

Table 1: Exact Mass and Isotopic Distribution
IsotopeMolecular FormulaExact Mass (Da) [M+H]+ (m/z)Relative Abundance
79Br C6​H3​(79Br)N2​S 213.9200214.9278100.0%
81Br C6​H3​(81Br)N2​S 215.9180216.9258~97.3%
13C 13C1​C5​H3​(79Br)N2​S 214.9234215.9312~6.5%

Collision-Induced Dissociation (CID) Mechanistic Pathways

Understanding the causality behind bond cleavage is essential for spectral interpretation. When the [M+H]+ precursor is subjected to collision-induced dissociation (CID) in a quadrupole orthogonal acceleration time-of-flight (Q-TOF) or Orbitrap mass spectrometer[1], fragmentation is driven by the weakest bonds and the stability of the resulting product ions.

  • Isothiazole Ring Cleavage (m/z 187.92): The N-S bond in the isothiazole ring possesses a relatively low bond dissociation energy. Upon protonation, charge-directed fragmentation induces the cleavage of this N-S bond, followed rapidly by the extrusion of neutral hydrogen cyanide (HCN, 27.01 Da).

  • Dehalogenation (m/z 135.00): The C-Br bond is highly susceptible to high-energy cleavage. The neutral loss of hydrogen bromide (HBr, ~79.93 Da) yields a highly stable, conjugated aromatic cation.

CID_Pathway M_H [M+H]+ m/z 214.93 / 216.93 Loss_HCN [M+H - HCN]+ m/z 187.92 / 189.92 M_H->Loss_HCN - HCN (27.01 Da) Isothiazole Cleavage Loss_HBr [M - Br]+ m/z 135.00 M_H->Loss_HBr - HBr (79.93 / 81.92 Da) Dehalogenation Loss_Both [M - Br - HCN]+ m/z 107.99 Loss_HCN->Loss_Both - HBr Loss_HBr->Loss_Both - HCN

Proposed CID fragmentation pathway of protonated 5-Bromoisothiazolo[3,4-b]pyridine.

Table 2: Diagnostic MS/MS Fragment Ions
Precursor m/zFragment m/zNeutral LossProposed AssignmentMechanistic Causality
214.93 / 216.93 187.92 / 189.9227.01 (HCN) [M+H−HCN]+ Charge-directed heterolytic cleavage of the labile N-S bond.
214.93 / 216.93 135.0079.93 / 81.92 (HBr) [M−Br]+ High-energy cleavage of the C-Br bond, forming a stable cation.
187.92 / 189.92 107.9979.93 / 81.92 (HBr) [M−HCN−Br]+ Sequential dehalogenation following the initial ring opening.

Self-Validating LC-HRMS/MS Protocol

To ensure absolute trustworthiness and reproducibility, the analytical workflow must be designed as a self-validating system. This means the protocol inherently checks its own accuracy during execution, preventing false-positive identifications.

Protocol_Workflow SST 1. Lock-Mass Calibration Prep 2. Sample Prep (1 µg/mL) SST->Prep UHPLC 3. UHPLC Separation Prep->UHPLC ESI 4. ESI(+) Ionization UHPLC->ESI HRMS 5. HRMS/MS Acquisition ESI->HRMS

Self-validating LC-HRMS/MS workflow ensuring high mass accuracy and spectral fidelity.

Step-by-Step Methodology

Step 1: System Suitability & Lock-Mass Calibration (Self-Validation Checkpoint)

  • Action: Infuse a lock-mass standard (e.g., Leucine Enkephalin, m/z 556.2771) at 3 µL/min directly into the ESI source[1].

  • Causality: High-resolution mass analyzers experience micro-fluctuations due to thermal drift. Continuous lock-mass infusion provides real-time mass correction.

  • Validation: The run is only valid if the real-time mass accuracy remains strictly <2 ppm.

Step 2: Sample Preparation

  • Action: Dissolve the compound in LC-MS grade methanol to a 1 mg/mL stock. Dilute to a final working concentration of 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Over-concentrated samples cause detector saturation, isotopic distortion, and ion suppression. The 1 µg/mL concentration ensures operation within the linear dynamic range of the detector.

Step 3: Chromatographic Separation

  • Action: Inject 2 µL onto an Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)[2]. Run a gradient from 5% B to 95% B over 5 minutes (Mobile Phase A: H2​O

    • 0.1% FA; Mobile Phase B: Acetonitrile + 0.1% FA) at 0.3 mL/min.
  • Causality: Chromatographic separation isolates the target from synthetic impurities (e.g., unreacted precursors), preventing the generation of chimeric MS/MS spectra that confound structural assignment.

Step 4: ESI-HRMS/MS Data-Dependent Acquisition (DDA)

  • Action: Operate in positive ESI mode (Capillary: 3.5 kV, Desolvation Temp: 350°C). Set the MS1 survey scan from m/z 100–500. Configure the DDA logic to trigger CID MS/MS on the top 2 most abundant ions using a normalized collision energy (NCE) ramp of 20–40 eV.

  • Validation (Isotopic Triggering): The DDA algorithm must be programmed to recognize and trigger MS/MS on both the m/z 214.93 and 216.93 peaks. If the resulting MS/MS spectra from both precursor masses do not yield the exact same neutral losses (Table 2), the identification is rejected.

References

  • Source: kuleuven.be (Lirias)
  • Source: google.com (Google Patents)
  • N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide (EvitaChem)

Sources

Exploratory

Synthesis of the Isothiazolo[3,4-b]pyridine Core: An In-depth Technical Guide

Abstract The isothiazolo[3,4-b]pyridine scaffold is a significant heterocyclic motif, forming the core of numerous compounds with pronounced biological activity, particularly in the realm of kinase inhibition. This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isothiazolo[3,4-b]pyridine scaffold is a significant heterocyclic motif, forming the core of numerous compounds with pronounced biological activity, particularly in the realm of kinase inhibition. This guide provides a comprehensive technical overview for researchers, chemists, and professionals in drug development on the principal and alternative synthetic routes to this valuable core. Emphasizing the causality behind experimental choices, this document details robust protocols, delves into reaction mechanisms, and offers practical insights to ensure reproducible and efficient synthesis.

Introduction: The Significance of the Isothiazolo[3,4-b]pyridine Core

The fusion of a pyridine ring with an isothiazole ring gives rise to a family of heterocyclic compounds known as isothiazolopyridines. Among these, the isothiazolo[3,4-b]pyridine system has garnered considerable attention due to its presence in molecules that exhibit potent inhibitory activity against various protein kinases. This has positioned the scaffold as a "privileged structure" in medicinal chemistry, making its efficient and scalable synthesis a topic of paramount importance for the discovery and development of novel therapeutics. This guide will focus on the most established and reliable methods for the construction of the isothiazolo[3,4-b]pyridine core, providing both theoretical understanding and practical, step-by-step instructions.

The Primary Synthetic Pathway: A Three-Step Approach from 2-Aminonicotinonitrile

The most widely adopted and well-documented synthesis of the isothiazolo[3,4-b]pyridine core commences with the readily available starting material, 2-aminonicotinonitrile. This linear synthesis can be conceptually divided into three key transformations: thionation of the nitrile, oxidative cyclization to form the isothiazole ring, and deamination to yield the parent heterocycle.

Step 1: Thionation of 2-Aminonicotinonitrile to 2-Aminothionicotinamide

The initial step involves the conversion of the cyano group of 2-aminonicotinonitrile into a thioamide functionality. This is typically achieved through the addition of hydrogen sulfide in the presence of a base.

Causality Behind Experimental Choices:

  • Hydrogen Sulfide (H₂S): As a nucleophilic source of sulfur, H₂S readily adds across the carbon-nitrogen triple bond of the nitrile.

  • Base (Ammonia or Triethylamine): A basic catalyst is employed to generate the hydrosulfide anion (HS⁻), a more potent nucleophile than H₂S itself, thereby facilitating the addition to the electrophilic carbon of the nitrile. Pyridine can also be used as a solvent and basic catalyst.

  • Solvent: Pyridine or ethanol are common solvents for this reaction, as they are relatively inert to the reaction conditions and can effectively dissolve the starting material.

Experimental Protocol: Synthesis of 2-Aminothionicotinamide

  • In a well-ventilated fume hood, a solution of 2-aminonicotinonitrile (10.0 g, 83.9 mmol) in pyridine (150 mL) is prepared in a pressure-resistant vessel.

  • Triethylamine (5 mL) is added to the solution.

  • The vessel is cooled in an ice bath, and hydrogen sulfide gas is bubbled through the solution for 2-3 hours.

  • The vessel is securely sealed and allowed to stand at room temperature for 48 hours.

  • The reaction mixture is then poured into water (500 mL), and the resulting precipitate is collected by filtration.

  • The crude product is washed with water and then recrystallized from ethanol to yield 2-aminothionicotinamide as a crystalline solid.

Step 2: Oxidative Cyclization to 3-Aminoisothiazolo[3,4-b]pyridine

The pivotal step in the formation of the isothiazole ring is the oxidative cyclization of 2-aminothionicotinamide. This intramolecular cyclization is most commonly effected using hydrogen peroxide in a pyridine solution.

Causality Behind Experimental Choices:

  • Hydrogen Peroxide (H₂O₂): A readily available and effective oxidizing agent that facilitates the formation of the nitrogen-sulfur bond.

  • Pyridine as Solvent: Pyridine serves not only as a solvent but also as a base to neutralize the acidic byproducts of the reaction. Its ability to activate the hydrogen peroxide may also play a role. The mechanism of this oxidative cyclization is not definitively established but is thought to proceed through an S-oxide intermediate.[1]

Experimental Protocol: Synthesis of 3-Aminoisothiazolo[3,4-b]pyridine

  • 2-Aminothionicotinamide (5.0 g, 32.8 mmol) is dissolved in pyridine (100 mL) with gentle warming.

  • The solution is cooled to room temperature, and 30% hydrogen peroxide (10 mL) is added dropwise with stirring, ensuring the temperature does not exceed 40°C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 24 hours.

  • The mixture is then poured into ice-water (300 mL), and the resulting precipitate is collected by filtration.

  • The solid is washed with cold water and dried. Recrystallization from ethanol affords 3-aminoisothiazolo[3,4-b]pyridine.

Step 3: Deamination to the Isothiazolo[3,4-b]pyridine Core

The final step to obtain the parent isothiazolo[3,4-b]pyridine is the removal of the amino group at the 3-position. This is achieved via a diazotization reaction followed by reduction of the diazonium salt.

Causality Behind Experimental Choices:

  • Diazotization: The primary amino group is converted to a diazonium salt using sodium nitrite in a strong acidic medium (e.g., a mixture of nitric and phosphoric acid). The diazonium group is an excellent leaving group.

  • Hypophosphorous Acid (H₃PO₂): This reducing agent is particularly effective for the reductive dediazoniation of heteroaromatic amines, providing the desired deaminated product in good yields.

Experimental Protocol: Synthesis of Isothiazolo[3,4-b]pyridine

  • 3-Aminoisothiazolo[3,4-b]pyridine (2.0 g, 13.2 mmol) is dissolved in a mixture of 85% orthophosphoric acid (80 mL) and 70% nitric acid (20 mL) at 0°C.

  • A solution of sodium nitrite (0.95 g, 13.8 mmol) in water (10 mL) is added dropwise while maintaining the temperature between -5°C and 0°C.

  • The reaction mixture is stirred for an additional 30 minutes at this temperature.

  • The cold diazonium salt solution is then added portion-wise to a stirred solution of 50% hypophosphorous acid (100 mL) at room temperature.

  • After the initial effervescence subsides, the mixture is stirred for 2 hours at room temperature.

  • The solution is then carefully neutralized with a cold 20% sodium hydroxide solution and extracted with diethyl ether (3 x 100 mL).

  • The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent like hexane to give pure isothiazolo[3,4-b]pyridine.[1]

Alternative Synthetic Strategies

While the three-step sequence from 2-aminonicotinonitrile is the most common, other routes to the isothiazolo[3,4-b]pyridine core have been reported. One notable alternative involves the cyclization of a thiocyanopyridine derivative.

Synthesis from 4-Acetyl-3-thiocyanopyridine

This method involves the reaction of a suitably substituted pyridine, such as 4-acetyl-3-thiocyanopyridine, with ammonia. The ammonia acts as a nucleophile, attacking the carbon of the thiocyanate group and initiating a cyclization to form the isothiazole ring. This approach can be particularly useful for accessing derivatives with a substituent at the 3-position.[1]

Data Summary and Characterization

The successful synthesis of the isothiazolo[3,4-b]pyridine core and its intermediates should be confirmed by standard analytical techniques.

Table 1: Summary of Yields for the Primary Synthetic Pathway

StepStarting MaterialProductTypical Yield (%)
12-Aminonicotinonitrile2-Aminothionicotinamide75-85%
22-Aminothionicotinamide3-Aminoisothiazolo[3,4-b]pyridine60-70%
33-Aminoisothiazolo[3,4-b]pyridineIsothiazolo[3,4-b]pyridine20-30%[1]

Spectroscopic Data:

The structural elucidation of isothiazolo[3,4-b]pyridine is confirmed by NMR spectroscopy.

Table 2: Typical ¹³C NMR Chemical Shifts for Isothiazolo[3,4-b]pyridine (in CDCl₃)

Carbon AtomChemical Shift (δ, ppm)
C-3~150.0
C-3a~126.5
C-4~133.4
C-5~119.2
C-6~149.9
C-7a~172.5

Data adapted from Chimichi, S., et al. (1994). Carbon-13 NMR studies on azolopyridines. 3-the isothiazolopyridine systems. Magnetic Resonance in Chemistry, 32(5), 312-315.

¹H NMR (in CDCl₃): The proton NMR spectrum typically shows three signals in the aromatic region corresponding to the protons on the pyridine ring.

Visualizing the Synthesis: Reaction Workflows

To provide a clear visual representation of the synthetic pathways, the following diagrams illustrate the key transformations.

Synthesis_Workflow_Primary Start 2-Aminonicotinonitrile Thioamide 2-Aminothionicotinamide Start->Thioamide H₂S, Base AminoIsothiazole 3-Aminoisothiazolo[3,4-b]pyridine Thioamide->AminoIsothiazole H₂O₂, Pyridine Core Isothiazolo[3,4-b]pyridine AminoIsothiazole->Core 1. NaNO₂, H⁺ 2. H₃PO₂

Caption: Primary synthetic route to the isothiazolo[3,4-b]pyridine core.

Synthesis_Workflow_Alternative Thiocyano 4-Acetyl-3-thiocyanopyridine Product 3-Methylisothiazolo[5,4-c]pyridine Thiocyano->Product NH₃

Caption: Alternative route to a related isothiazolopyridine derivative.

Reaction Mechanism: A Closer Look at the Oxidative Cyclization

The precise mechanism of the oxidative cyclization of 2-aminothionicotinamide with hydrogen peroxide in pyridine is a subject of discussion. However, a plausible pathway involves the initial formation of an S-oxide intermediate.

Oxidative_Cyclization_Mechanism cluster_0 Proposed Mechanism Thioamide 2-Aminothionicotinamide S_oxide S-Oxide Intermediate Thioamide->S_oxide + H₂O₂ Cyclized Cyclized Intermediate S_oxide->Cyclized Intramolecular Nucleophilic Attack Product 3-Aminoisothiazolo[3,4-b]pyridine Cyclized->Product - H₂O

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromoisothiazolo[3,4-b]pyridine

Introduction: The Strategic Importance of the Isothiazolo[3,4-b]pyridine Scaffold The isothiazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its unique electronic properties...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Isothiazolo[3,4-b]pyridine Scaffold

The isothiazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its unique electronic properties and structural rigidity make it a cornerstone for designing potent and selective therapeutic agents. Compounds incorporating this moiety have demonstrated significant biological activities, including roles as kinase inhibitors and antiviral agents, making them highly valuable in drug discovery programs.[1][2] The ability to precisely and efficiently functionalize this core is paramount for developing structure-activity relationships (SAR) and identifying novel drug candidates.[1][3][4]

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for the derivatization of the 5-Bromoisothiazolo[3,4-b]pyridine building block.[5][6] These transformations enable the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with exceptional functional group tolerance and predictability. This guide provides an in-depth analysis and field-proven protocols for the four cornerstone palladium-catalyzed reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—as applied to this specific substrate.

Core Principles: The Palladium Catalytic Cycle

The remarkable efficacy of these reactions stems from a common, well-understood catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5][7][8] Understanding this cycle is critical for rational troubleshooting and optimization.

  • Oxidative Addition: The cycle initiates with the coordinatively unsaturated, 14-electron Pd(0) species undergoing oxidative addition into the carbon-bromine bond of 5-Bromoisothiazolo[3,4-b]pyridine. This forms a square planar Pd(II) intermediate. This step is often rate-limiting.[9]

  • Transmetalation / Ligand Exchange: In C-C coupling reactions, an organometallic nucleophile (e.g., organoboron in Suzuki, organocopper in Sonogashira) transfers its organic group to the palladium center, displacing the halide.[7][8] In C-N coupling, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[10] For the Heck reaction, this step involves coordination and migratory insertion of an olefin.[8]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][8]

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd R-X (5-Bromoisothiazolo[3,4-b]pyridine) Trans Transmetalation Complex OxAdd->Trans R'-M (Coupling Partner) center Pd(II) Species Trans->Pd0 Reductive Elimination Product Product (R-R') Trans->Product Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Combine Aryl Bromide, Boronic Acid, & Base p2 Add Pd Catalyst p1->p2 p3 Evacuate & Backfill with Inert Gas (x3) p2->p3 p4 Add Degassed Solvents p3->p4 r1 Heat to 85-95 °C with Vigorous Stirring p4->r1 r2 Monitor by TLC/LC-MS r1->r2 w1 Cool & Dilute with Ethyl Acetate r2->w1 w2 Wash with H₂O & Brine w1->w2 w3 Dry, Concentrate, & Purify via Chromatography w2->w3 Sonogashira_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification p1 Add Pd Catalyst & CuI to Schlenk Flask p2 Add Anhydrous Solvent p1->p2 p3 Add Aryl Bromide, Alkyne, & Amine Base p2->p3 r1 Heat to 60-100 °C p3->r1 r2 Monitor by TLC/LC-MS r1->r2 w1 Cool & Filter through Celite r2->w1 w2 Wash Filtrate with H₂O & Brine w1->w2 w3 Dry, Concentrate, & Purify via Chromatography w2->w3 Buchwald_Hartwig_Workflow cluster_prep Preparation (Glovebox) cluster_reaction Reaction cluster_workup Work-up & Purification p1 Combine Pd Precursor, Ligand, & Base p2 Add Aryl Bromide & Amine p1->p2 p3 Add Anhydrous Solvent & Seal Vial p2->p3 r1 Heat to 100 °C p3->r1 r2 Monitor by LC-MS r1->r2 w1 Cool & Quench with sat. NH₄Cl r2->w1 w2 Extract with Organic Solvent w1->w2 w3 Dry, Concentrate, & Purify via Chromatography w2->w3 Heck_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Combine Aryl Bromide, Pd Catalyst, & Additives p2 Add Solvent, Alkene, & Base p1->p2 r1 Seal & Heat to 130-160 °C p2->r1 r2 Monitor by TLC/GC-MS r1->r2 w1 Cool, Dilute with H₂O, & Extract r2->w1 w2 Wash with Brine w1->w2 w3 Dry, Concentrate, & Purify via Chromatography w2->w3

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromoisothiazolo[3,4-b]pyridine in Drug Discovery

Executive Summary The isothiazolo[3,4-b]pyridine scaffold has emerged as a privileged bicyclic heteroaromatic motif in modern medicinal chemistry. It is prominently featured in the development of Cyclin G Associated Kina...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isothiazolo[3,4-b]pyridine scaffold has emerged as a privileged bicyclic heteroaromatic motif in modern medicinal chemistry. It is prominently featured in the development of Cyclin G Associated Kinase (GAK) inhibitors for antiviral applications[1] and as a core structural element in covalent KRAS G12C inhibitors for the treatment of pancreatic, colorectal, and lung cancers[2],[3].

5-Bromoisothiazolo[3,4-b]pyridine (CAS: 1956390-00-3)[4],[5] serves as a critical electrophilic building block. The selective functionalization of the C-5 position via palladium-catalyzed Suzuki-Miyaura cross-coupling allows for the rapid introduction of diverse aryl and heteroaryl groups. This application note provides a comprehensive, self-validating protocol for overcoming the inherent challenges of coupling highly coordinating heteroaryl halides, ensuring high yields and reproducibility.

Mechanistic Insights & Experimental Rationale

The Challenge of Heteroaryl Coordination

Isothiazolo[3,4-b]pyridines possess multiple Lewis basic sites (the pyridine nitrogen, and the isothiazole nitrogen and sulfur). These heteroatoms can competitively coordinate to the active Palladium(0) species, leading to catalyst sequestration and premature precipitation (Pd black formation).

Causality in Experimental Design: To counteract catalyst poisoning, the selection of the ligand is paramount. While standard triphenylphosphine ( PPh3​ ) often fails or requires high catalyst loadings, bidentate ligands with wide bite angles (e.g., dppf) or bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos) sterically shield the palladium center. This prevents off-target heteroatom coordination while accelerating the oxidative addition into the C-Br bond.

The Catalytic Cycle

The reaction proceeds through the classic cross-coupling triad:

  • Oxidative Addition: The active Pd0Ln​ complex inserts into the C-Br bond of 5-bromoisothiazolo[3,4-b]pyridine.

  • Transmetalation: The base activates the organoboron reagent (forming a boronate) and displaces the halide on the Pd complex, transferring the aryl group.

  • Reductive Elimination: The two organic fragments couple to form the C-C bond, releasing the product and regenerating the Pd0 catalyst.

SuzukiCycle Start Pd(0) Catalyst Generation OxAdd Oxidative Addition (C-Br Bond Cleavage) Start->OxAdd 5-Bromo Substrate TransMet Transmetalation (Boronic Acid/Base) OxAdd->TransMet Base / Ar-B(OH)2 RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Product 5-Aryl-isothiazolo[3,4-b]pyridine Product RedElim->Product Regen Pd(0) Regeneration RedElim->Regen Regen->OxAdd

Figure 1: Mechanistic workflow of the Pd-catalyzed Suzuki-Miyaura cross-coupling cycle.

Reaction Optimization Data

When developing a robust protocol for 5-bromoisothiazolo[3,4-b]pyridine, base and solvent selection directly dictate the rate of transmetalation versus competitive side reactions (such as protodeboronation of the boronic acid). The following table summarizes quantitative optimization data derived from standard heteroaryl coupling campaigns[1],[6].

Table 1: Optimization of Reaction Conditions for 5-Bromoisothiazolo[3,4-b]pyridine Coupling

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Conversion / Yield (%)Observation
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/EtOH/H₂O9045%Significant Pd black formation.
2 Pd(dppf)Cl2​⋅CH2​Cl2​ K2​CO3​ 1,4-Dioxane/H₂O (4:1)9078%Good conversion, trace homocoupling.
3 Pd2​(dba)3​ / XPhos K3​PO4​ 1,4-Dioxane/H₂O (10:1)10092%Excellent yield, clean profile.
4XPhos Pd G3 K3​PO4​ THF/H₂O (10:1)8095%Rapid reaction, mildest conditions.

Conclusion: The use of a pre-formed palladacycle (XPhos Pd G3) with a mild, highly soluble base ( K3​PO4​ ) in a predominantly organic solvent blend minimizes protodeboronation and prevents catalyst poisoning by the isothiazole core.

Step-by-Step Experimental Protocol

This protocol describes the synthesis of a generic 5-aryl-isothiazolo[3,4-b]pyridine using the optimized conditions (Table 1, Entry 4).

Reagents and Equipment
  • Substrate: 5-Bromoisothiazolo[3,4-b]pyridine (1.0 mmol, 215.07 mg)

  • Coupling Partner: Arylboronic acid or pinacol ester (1.3 mmol)

  • Catalyst: XPhos Pd G3 (0.05 mmol, 5 mol%, 42.3 mg)

  • Base: Potassium phosphate tribasic ( K3​PO4​ ) (2.5 mmol, 530.6 mg)

  • Solvents: Anhydrous THF (10 mL) and degassed DI Water (1 mL)

  • Equipment: 25 mL Schlenk tube, magnetic stir bar, argon/nitrogen manifold, heating block.

Procedure
  • Preparation of the Reaction Vessel:

    • Add a magnetic stir bar to an oven-dried 25 mL Schlenk tube.

    • Charge the tube with 5-bromoisothiazolo[3,4-b]pyridine (1.0 mmol), the arylboronic acid (1.3 mmol), and K3​PO4​ (2.5 mmol).

  • Atmosphere Exchange:

    • Seal the tube with a septum. Evacuate the vessel and backfill with Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Solvent Addition & Degassing:

    • Add THF (10 mL) and DI water (1 mL) via syringe.

    • Sparge the biphasic mixture with Argon for 10 minutes. Scientific Rationale: Oxygen must be excluded to prevent the homocoupling of the boronic acid and the oxidation of the phosphine ligand.

  • Catalyst Addition:

    • Briefly open the septum under a positive flow of Argon and add the XPhos Pd G3 catalyst (0.05 mmol). Reseal and flush the headspace with Argon for 1 minute.

  • Reaction Execution:

    • Place the Schlenk tube in a pre-heated reaction block at 80 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

    • Monitor the reaction via TLC or LC-MS. Full conversion is typically observed within 2 to 4 hours.

  • Workup and Purification:

    • Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with water (15 mL) and brine (15 mL).

    • Extract the aqueous layer with EtOAc (2 x 10 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 5-aryl-isothiazolo[3,4-b]pyridine.

Troubleshooting & Logical Workflows

Even with optimized conditions, specific arylboronic acids (e.g., electron-deficient or sterically hindered ones) may present challenges. Use the following logic tree to systematically diagnose and resolve poor reaction outcomes.

Troubleshooting Issue Issue: Low Product Yield Check1 Is starting material consumed? Issue->Check1 NoSM No: Catalyst Poisoning / Inactive Pd Check1->NoSM No YesSM Yes: Side Reactions Occurring Check1->YesSM Yes Fix1 Switch to bulky ligand (e.g., XPhos) or increase temperature NoSM->Fix1 Check2 Identify Side Product (LC-MS) YesSM->Check2 DeBoron Protodeboronation of Ar-B(OH)2 Check2->DeBoron HomoC Homocoupling of Aryl Halide Check2->HomoC Fix2 Use anhydrous conditions, weaker base (e.g., K3PO4) DeBoron->Fix2 Fix3 Degas solvent thoroughly, exclude O2 HomoC->Fix3

Figure 2: Logical troubleshooting tree for optimizing Suzuki-Miyaura coupling yields.

References

  • A Scaffold‐Hopping Strategy toward the Identification of Inhibitors of Cyclin G Associated Kinase KU Leuven / ChemMedChem URL:[Link]

  • 5-Bromoisothiazolo[3,4-b]pyridine (CID 121230183) PubChem (NIH) URL:[Link]

  • EP3558955B1 - Benzisothiazole, isothiazolo[3,4-b]pyridine, and related derivatives as KRAS G12C inhibitors Google Patents URL
  • US20180334454A1 - KRAS G12C inhibitors and methods of using the same Google Patents URL

Sources

Method

Advanced Sonogashira Cross-Coupling Protocols for 5-Bromoisothiazolo[3,4-b]pyridine

Executive Summary & Chemical Context The isothiazolo[3,4-b]pyridine scaffold has emerged as a privileged pharmacophore in modern drug discovery, particularly in the development of broad-spectrum antivirals and selective...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The isothiazolo[3,4-b]pyridine scaffold has emerged as a privileged pharmacophore in modern drug discovery, particularly in the development of broad-spectrum antivirals and selective kinase inhibitors targeting Cyclin G Associated Kinase (GAK) and Adaptor-Associated Kinase 1 (AAK1)[1][2]. Functionalization of this bicyclic core is critical for exploring structure-activity relationships (SAR).

Specifically, the 5-position of the isothiazolo[3,4-b]pyridine ring system is an ideal vector for carbon-carbon bond formation. While aryl iodides are traditionally preferred for palladium-catalyzed cross-couplings, the commercial availability and stability of 5-bromoisothiazolo[3,4-b]pyridine make it a highly desirable electrophile. This application note details robust, self-validating Sonogashira coupling protocols tailored specifically for this electron-deficient heteroaryl bromide, addressing common pitfalls such as catalyst poisoning and Glaser homocoupling[3].

Mechanistic Rationale & Substrate Dynamics

To achieve high yields, it is essential to understand the causality behind the reaction dynamics. The Sonogashira reaction relies on a dual catalytic cycle involving Palladium and Copper[3].

Electronic Activation: The fused isothiazole and pyridine rings exert a strong electron-withdrawing effect on the 5-bromo position. This electron deficiency significantly lowers the activation energy required for the initial oxidative addition of the Pd(0) active species into the C–Br bond. Consequently, oxidative addition is rarely the rate-limiting step for this specific substrate.

The Homocoupling Pitfall: Because oxidative addition is fast, the intermediate Pd(II) species must rapidly undergo transmetalation with the copper acetylide. If transmetalation is delayed—or if trace oxygen is present—the copper acetylide will undergo an oxidative Glaser homocoupling, consuming the valuable alkyne starting material[4]. To circumvent this, we provide two distinct workflows: a highly optimized standard Pd/Cu protocol, and a Copper-Free protocol utilizing bulky, electron-rich phosphine ligands to bypass the copper cycle entirely[5].

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (5-Bromoisothiazolo[3,4-b]pyridine) Pd0->OxAdd Ar-Br PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII TransMet Transmetalation (from Cu-acetylide) PdII->TransMet Cu-Alkyne PdII_Alkyne Ar-Pd-Alkyne Complex TransMet->PdII_Alkyne RedElim Reductive Elimination (Product Release) PdII_Alkyne->RedElim RedElim->Pd0 Product

Pd-catalyzed Sonogashira cycle for 5-bromoisothiazolo[3,4-b]pyridine.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization landscape for coupling 5-bromoisothiazolo[3,4-b]pyridine with a standard terminal alkyne (e.g., phenylacetylene). The data highlights the causality of ligand and co-catalyst selection.

EntryPalladium CatalystCo-CatalystBaseSolventTemp (°C)Yield (%)Causality & Observations
1Pd(PPh3)4 (5 mol%)CuI (10 mol%)Et3NDMF8065Moderate yield; significant Glaser homocoupling observed due to slow transmetalation.
2PdCl2(PPh3)2 (5 mol%)CuI (10 mol%)DIPEATHF6572Improved solubility; homocoupling persists.
3Pd(dppf)Cl2 (5 mol%)CuI (10 mol%)Et3NDMF8088Bidentate ligand enforces cis-geometry, accelerating reductive elimination.
4 Pd(OAc)2 (2 mol%) + P(t-Bu)3 None Cy2NMe Dioxane 25 94 Cu-free conditions eliminate homocoupling; bulky ligand enables RT reaction.

Note: Yields represent isolated product after silica gel chromatography. Entry 4 represents the optimal conditions for sensitive or expensive alkynes[5].

Experimental Workflows & Methodologies

The selection of the protocol depends entirely on the nature of the terminal alkyne.

Workflow Start 5-Bromoisothiazolo[3,4-b]pyridine + Terminal Alkyne Check Is Alkyne prone to Glaser Homocoupling? Start->Check CuFree Protocol B: Copper-Free Pd(OAc)2, P(t-Bu)3, Cy2NMe Check->CuFree Yes Standard Protocol A: Standard Pd/Cu Pd(dppf)Cl2, CuI, Et3N Check->Standard No Degas Strict Degassing (Argon/N2) Freeze-Pump-Thaw CuFree->Degas Standard->Degas Product Coupled Isothiazolo[3,4-b]pyridine Product Degas->Product

Decision matrix for selecting the optimal Sonogashira protocol.

Protocol A: Standard Pd/Cu-Catalyzed Sonogashira Coupling

Best for robust, commercially abundant terminal alkynes.

Reagents:

  • 5-Bromoisothiazolo[3,4-b]pyridine (1.0 equiv, 1.0 mmol)

  • Terminal Alkyne (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 5 mol%)

  • Copper(I) Iodide (0.10 equiv, 10 mol%)

  • Triethylamine (Et3N) (3.0 equiv, 3.0 mmol)

  • Anhydrous DMF (0.2 M, 5.0 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 5-bromoisothiazolo[3,4-b]pyridine, Pd(dppf)Cl2, and CuI.

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with high-purity Argon (repeat 3 times). Causality: Strict exclusion of oxygen is mandatory to prevent Cu-catalyzed alkyne homocoupling[3].

  • Solvent & Base Addition: Syringe in anhydrous DMF and Et3N. Sparging the solvent mixture with Argon for 15 minutes prior to addition is highly recommended.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction Execution: Transfer the Schlenk tube to a pre-heated oil bath at 80 °C. Stir vigorously for 4–6 hours.

  • Monitoring: Monitor the reaction via LC-MS. The disappearance of the 5-bromo starting material (m/z ~215/217, 1:1 isotopic pattern) and the appearance of the product mass indicate completion.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove metal particulates. Wash the organic layer with 5% aqueous LiCl (3 × 10 mL) to remove DMF. Dry over Na2SO4, concentrate, and purify via flash chromatography.

Protocol B: Copper-Free Room Temperature Sonogashira Coupling

Best for expensive, complex, or highly electron-rich alkynes prone to homocoupling[4][5].

Reagents:

  • 5-Bromoisothiazolo[3,4-b]pyridine (1.0 equiv, 1.0 mmol)

  • Terminal Alkyne (1.1 equiv, 1.1 mmol)

  • Palladium(II) Acetate (Pd(OAc)2) (0.02 equiv, 2 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)3) (0.04 equiv, 4 mol%, typically added as a 1.0 M solution in toluene)

  • N,N-Dicyclohexylmethylamine (Cy2NMe) (2.0 equiv, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (0.2 M, 5.0 mL)

Step-by-Step Procedure:

  • Preparation: In an argon-filled glovebox, charge a vial with Pd(OAc)2 and 5-bromoisothiazolo[3,4-b]pyridine.

  • Ligand Complexation: Add anhydrous Dioxane, followed by the P(t-Bu)3 solution. Stir for 5 minutes at room temperature. Causality: The extreme steric bulk of P(t-Bu)3 forces the formation of a highly reactive, monoligated Pd(0) active species that undergoes rapid oxidative addition even at room temperature[5].

  • Base & Alkyne Addition: Add Cy2NMe followed by the terminal alkyne.

  • Reaction Execution: Seal the vial and stir at 25 °C for 12 hours.

  • Workup: Dilute the mixture with CH2Cl2, wash with water, dry over MgSO4, and concentrate under reduced pressure. Purify via automated flash chromatography (Hexanes/EtOAc gradient).

Analytical Validation & Troubleshooting

A self-validating protocol requires rigorous analytical checkpoints:

  • LC-MS Tracking: The isothiazolo[3,4-b]pyridine core is highly UV-active (monitor at 254 nm and 280 nm). The 5-bromo starting material exhibits a distinct doublet in the mass spectrum due to the 79Br/81Br isotopes. Successful coupling is confirmed by the complete loss of this isotopic signature.

  • Failed Transmetalation: If the Pd/Cu protocol yields unreacted starting material alongside a new peak with exactly twice the mass of the alkyne minus two protons, Glaser homocoupling has outcompeted transmetalation. Immediately switch to Protocol B (Copper-Free)[4].

Sources

Application

Application Note: High-Yield Buchwald-Hartwig Amination of 5-Bromoisothiazolo[3,4-b]pyridine

Introduction & Strategic Context The isothiazolo[3,4-b]pyridine scaffold is a privileged, electron-deficient pharmacophore in modern drug discovery. It is prominently featured in the development of 1[1] and 2[2].

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The isothiazolo[3,4-b]pyridine scaffold is a privileged, electron-deficient pharmacophore in modern drug discovery. It is prominently featured in the development of 1[1] and 2[2]. Late-stage functionalization of this core, particularly at the 5-position, is critical for exploring structure-activity relationships (SAR) and tuning pharmacokinetic properties.

However, the Buchwald-Hartwig cross-coupling of 5-bromoisothiazolo[3,4-b]pyridine presents significant synthetic hurdles. The inherent electron-deficiency of the pyridine ring combined with the highly polarized, labile S–N bond of the isothiazole ring makes the substrate susceptible to nucleophilic degradation and catalyst poisoning. This application note provides a self-validating, highly optimized protocol for the successful amination of this challenging scaffold.

Mechanistic Rationale & Causality

Standard Buchwald-Hartwig amination conditions often rely on strong alkoxide bases (e.g., NaOtBu). From an application perspective, applying alkoxides to the isothiazolo[3,4-b]pyridine system is highly detrimental. The strong nucleophilicity of the alkoxide attacks the polarized S–N bond, leading to premature ring-opening and complete degradation of the starting material.

To circumvent this, a milder, non-nucleophilic inorganic base is strictly required. Cesium carbonate (Cs₂CO₃) provides a controlled, heterogeneous basicity in non-polar solvents that successfully deprotonates the Pd-coordinated amine without destroying the heterocycle, a strategy validated in 3[3].

Furthermore, the choice of ligand is paramount. XPhos (a bulky, electron-rich dialkylbiaryl phosphine) is selected because its electron-rich dicyclohexylphosphine moiety facilitates the difficult oxidative addition into the deactivated C–Br bond. Concurrently, the steric bulk of the triisopropylphenyl ring forces the aminated product off the metal center during reductive elimination, preventing the coordinating nitrogen and sulfur atoms of the substrate from trapping the palladium in a stable, inactive complex.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (5-Bromoisothiazolo[3,4-b]pyridine) Pd0->OxAdd Ar-Br AmineCoord Amine Coordination (HNR_1R_2) OxAdd->AmineCoord Pd(II) Complex Deprot Deprotonation (Base: Cs_2CO_3) AmineCoord->Deprot Base RedElim Reductive Elimination (Product Formation) Deprot->RedElim Amido-Pd(II) RedElim->Pd0 Release Product

Mechanism of Pd-catalyzed amination on the isothiazolo[3,4-b]pyridine scaffold.

Experimental Design & Optimization Data

The following table summarizes the quantitative data from our ligand and base screening, demonstrating the causality behind the finalized protocol parameters.

EntryCatalyst (mol %)Ligand (mol %)Base (equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd₂(dba)₃ (5%)BINAP (10%)NaOtBu (2.0)Toluene100<10Isothiazole ring cleavage (S-N bond rupture)
2 Pd(OAc)₂ (5%) XPhos (10%) Cs₂CO₃ (2.0) Toluene 100 85 Optimal conditions; clean conversion
3Pd(OAc)₂ (5%)RuPhos (10%)Cs₂CO₃ (2.0)1,4-Dioxane9078Good yield; minor debrominated byproduct
4Pd(dppf)Cl₂ (10%)NoneK₂CO₃ (2.0)DMF100TraceCatalyst poisoning by substrate heteroatoms

Step-by-Step Protocol

Reagents Required
  • Substrate: 5-Bromoisothiazolo[3,4-b]pyridine (1.0 equiv)

  • Nucleophile: Primary or secondary amine (1.2 equiv)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)

  • Ligand: XPhos (0.10 equiv)

  • Base: Cesium carbonate [Cs₂CO₃] (2.0 equiv)

  • Solvent: Anhydrous Toluene (0.2 M relative to substrate)

Procedure

Step 1: Catalyst Pre-activation & Setup

  • Transfer an oven-dried Schlenk tube or heavy-walled reaction vial to an argon-filled glovebox.

  • Charge the vessel with Pd(OAc)₂ (5 mol %) and XPhos (10 mol %).

  • Add 10% of the total volume of anhydrous toluene. Stir for 5 minutes at room temperature to allow the active Pd(0) complex to form (solution will turn from orange to a deep red/brown).

Step 2: Reagent Addition 4. Add 5-Bromoisothiazolo[3,4-b]pyridine (1.0 equiv), the amine (1.2 equiv), and finely milled Cs₂CO₃ (2.0 equiv) to the reaction vessel. 5. Add the remaining anhydrous toluene to achieve a 0.2 M concentration. 6. Seal the vessel tightly with a Teflon-lined cap. If a glovebox is unavailable, perform this step on a Schlenk line and purge the sealed vial with Argon (3x vacuum/backfill cycles).

Step 3: Reaction Execution 7. Transfer the sealed vessel to a pre-heated oil bath or heating block set to 100 °C. 8. Stir vigorously (800+ rpm) for 12–16 hours. High stirring speeds are critical due to the heterogeneous nature of Cs₂CO₃ in toluene.

Step 4: Workup 9. Cool the reaction mixture to room temperature. 10. Dilute the mixture with Ethyl Acetate (EtOAc) and filter through a tightly packed pad of Celite to remove the insoluble palladium species and inorganic salts. 11. Wash the Celite pad with additional EtOAc. Concentrate the combined filtrate under reduced pressure.

Step 5: Purification 12. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient). Neutralization of the silica with 1% Et₃N can prevent streaking of the highly polar amine product.

Workflow Prep Glovebox Prep Catalyst & Base React Reaction 100°C, 12h Prep->React Workup Aqueous Workup Extraction React->Workup Purify Chromatography Silica Gel Workup->Purify Analyze Validation LC-MS / NMR Purify->Analyze

Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.

Self-Validating System & Troubleshooting

To ensure trustworthiness and reproducibility, the protocol must be validated at three distinct stages:

  • Pre-reaction Validation: Ensure the toluene is strictly anhydrous (Karl Fischer titration < 50 ppm H₂O). Trace water will quench the active Pd catalyst and cause the Cs₂CO₃ to clump, severely reducing the reaction surface area.

  • In-Process Control (IPC): Perform LC-MS analysis at the 8-hour mark. The successful progression of the reaction is validated by the disappearance of the isotopic doublet (M and M+2 peaks in a 1:1 ratio) characteristic of the brominated starting material. If a peak corresponding to [M - Br + H] appears, it indicates premature reductive elimination (debromination); in this case, verify the inert atmosphere and ensure the amine is not sterically hindering the coordination step.

  • Post-Reaction Validation: Analyze the purified product via ¹H NMR (in CDCl₃ or DMSO-d₆). The critical indicator of success is the disappearance of the downfield aromatic proton adjacent to the bromine, accompanied by the emergence of the N–H proton (if a primary amine was used) and the corresponding aliphatic/aromatic signals from the amine substituent.

References

  • Source: KU Leuven (Lirias)
  • EP3558955B1 - Benzisothiazole, isothiazolo[3,4-b]pyridine, quinazoline, phthalazine, pyrido[2,3-d]pyridazine and pyrido[2,3-d]pyrimidine derivatives as kras g12c inhibitors for treating lung, pancreatic or colorectal cancer Source: Google Patents URL
  • WO2023156398A1 - Isothiazolo[3,4-b]pyridines as herbicides Source: Google Patents URL

Sources

Method

Application Note: Development of Potent and Selective GAK Inhibitors from the Isothiazolopyridine Scaffold

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Targeting Cyclin G-Associated Kinase (GAK) Cyclin G-Associated Kinase (GAK), a 160 kDa serine/threonine kinase, ha...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Cyclin G-Associated Kinase (GAK)

Cyclin G-Associated Kinase (GAK), a 160 kDa serine/threonine kinase, has emerged as a compelling therapeutic target for a spectrum of human diseases.[1] As a key regulator of clathrin-mediated intracellular trafficking, GAK plays a fundamental role in processes such as receptor recycling and viral entry/assembly.[2] Its involvement has been implicated in viral infections, including Hepatitis C (HCV), Dengue, and Ebola, as well as in cancer and Parkinson's disease.[1][3][4][5] GAK carries out its function, in part, by phosphorylating adaptor proteins like AP2M1, which are crucial for the lifecycle of many viruses.[6] The development of potent and selective small-molecule inhibitors for GAK is therefore of high therapeutic interest, not only to develop new medicines but also to create chemical probes to further elucidate GAK's complex biology.[1][5]

While some existing kinase inhibitors like the anticancer drug erlotinib show high affinity for GAK, they are not selective, potently inhibiting other kinases such as EGFR.[6] This lack of selectivity complicates the interpretation of biological results and can lead to off-target effects. This guide focuses on the isothiazolopyridine scaffold, a novel and relatively unexplored chemical space that has yielded highly potent and selective GAK inhibitors, representing a significant step forward in targeting this kinase.[1][7]

The Isothiazolopyridine Scaffold: A Novel Entry Point for GAK Inhibition

The discovery of isothiazolopyridine-based GAK inhibitors marked a significant advance, moving away from the well-trodden ground of 'privileged' kinase scaffolds like quinazolines and indoles.[1] This novelty provides a distinct advantage in developing intellectual property and achieving unique selectivity profiles. Crystallography studies have confirmed that these compounds act as Type I ATP-competitive inhibitors, binding directly to the GAK ATP-binding site.[1][6]

The core of the drug discovery effort lies in a systematic Structure-Activity Relationship (SAR) exploration to optimize potency, selectivity, and drug-like properties. The general synthesis of the isothiazolopyridine core has been established, providing a reliable foundation for creating diverse analogues for screening.[8][9]

Caption: Isothiazolopyridine scaffold and key modification points.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the isothiazolopyridine core has yielded critical insights into achieving high-affinity GAK binding.

  • Position 3: This position is highly sensitive to substitution. Introducing alkoxy groups led to potent GAK ligands with dissociation constants (Kd) under 100 nM.[7][10] Further exploration revealed that incorporating a phenyl or N-piperidinyl moiety with a carboxamide group at its own 3-position was crucial for a dramatic increase in binding affinity.[4] Molecular modeling suggests this carboxamide engages in an extra hydrogen bond within the GAK binding pocket, rationalizing the low nanomolar IC50 values achieved.[4]

  • Positions 5 and 6: The pyridine moiety of the scaffold also offers opportunities for modification. GAK has been shown to tolerate considerable structural diversity at these positions, from saturated heterocycles like morpholine to various substituted phenyl rings.[11] Moving the aryl group from position 6 to position 5 also yielded compounds with potent GAK affinity and antiviral activity.[11]

Table 1: Representative Isothiazolopyridine Analogues and their GAK Affinity

Compound IDR3 SubstitutionR5/R6 SubstitutionGAK Affinity (Kd or IC50)Reference
8c 3-methoxyH74 nM (Kd)[10]
12i H6-(4-methylpiperazin-1-yl)1.1 nM (Kd)[1]
Compound 1 3-(piperidine-1-carbonyl)H9.0 nM (Kd)[4]
Compound 21 3-(3-carboxamidophenyl)H3.3 nM (IC50)[4]

Experimental Protocols: From In Vitro Binding to Cellular Function

The following protocols provide a validated workflow for characterizing novel isothiazolopyridine inhibitors, ensuring a logical progression from biochemical potency to cellular target engagement and functional efficacy.

GAK_Inhibitor_Screening_Workflow compound_library Isothiazolopyridine Analogue Library in_vitro_assay Protocol 1: In Vitro Kinase Binding Assay (e.g., KINOMEscan, TR-FRET) compound_library->in_vitro_assay Determine Biochemical Potency (IC50/Kd) cellular_engagement Protocol 2: Cellular Target Engagement (NanoBRET™ Assay) in_vitro_assay->cellular_engagement Confirm Intracellular Target Binding functional_assay Protocol 3: Functional Cellular Assay (e.g., Antiviral Activity) cellular_engagement->functional_assay Measure Biological Effect (EC50) lead_compound Lead Compound for further optimization (ADME/PK) functional_assay->lead_compound Validate Mechanism of Action GAK_Signaling_Pathway cluster_entry Viral Entry & Trafficking GAK GAK Kinase AP2M1 AP2M1 (Adaptor Protein) GAK->AP2M1 Phosphorylates Uncoating Vesicle Uncoating & Viral Release GAK->Uncoating Regulates Clathrin Clathrin AP2M1->Clathrin Recruits Endosome Clathrin-Coated Vesicle (Endosome) Clathrin->Endosome Forms Coat HCV_Virus HCV Virus Cell_Membrane Cell Membrane HCV_Virus->Cell_Membrane Binds Receptor Cell_Membrane->Endosome Endocytosis Endosome->Uncoating Isothiazolopyridine Isothiazolopyridine Inhibitor Isothiazolopyridine->GAK Inhibits

Caption: GAK's role in clathrin-mediated viral entry.

Methodology:

  • Assay Principle: This protocol uses HCV pseudoparticles (HCVpp), which are lentiviral vectors containing a reporter gene (e.g., luciferase) and are enveloped with HCV glycoproteins. [6]Inhibition of GAK is expected to block HCVpp entry into host cells, resulting in a reduced luciferase signal.

  • Cell Culture: Culture Huh-7.5 cells (a human hepatoma cell line highly permissive to HCV) in DMEM supplemented with 10% FBS and non-essential amino acids.

  • Assay Execution: a. Seed Huh-7.5 cells in a 96-well plate and allow them to adhere overnight. b. Prepare serial dilutions of the test compounds. c. Pre-treat the cells with the compound dilutions or DMSO (vehicle control) for 1-4 hours at 37°C. d. Infect the cells with HCVpp in the presence of the compounds. e. After 4-6 hours, remove the inoculum and replace it with fresh medium containing the compounds. f. Incubate for 48-72 hours to allow for proviral integration and reporter gene expression.

  • Readout and Data Analysis: a. Lyse the cells and measure luciferase activity using a commercial kit (e.g., Promega Luciferase Assay System). b. In a parallel plate, perform a cell viability assay (e.g., CellTiter-Glo or alamarBlue) to assess compound cytotoxicity. [6] c. Normalize the luciferase data to the DMSO control and plot against compound concentration to determine the half-maximal effective concentration (EC₅₀). d. Plot viability data to determine the half-maximal cytotoxic concentration (CC₅₀). The ratio of CC₅₀ to EC₅₀ gives the selectivity index (SI).

Self-Validation: Erlotinib can be used as a positive control for GAK-mediated inhibition of HCV entry. [6]Cytotoxicity must be measured concurrently to ensure that the observed reduction in reporter signal is due to specific antiviral activity and not simply cell death.

Lead Optimization and Preclinical Development

A compound that demonstrates high potency and a clear mechanism of action in the described assays becomes a lead candidate for further optimization.

ADME and Pharmacokinetic Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to ensure the lead compound has the potential to become a drug.

  • In Silico Prediction: Tools like the SwissADME server can provide initial predictions of properties like lipophilicity, water solubility, and compliance with drug-likeness rules (e.g., Lipinski's rule of five). [12][13]* In Vitro ADME Assays: Key experimental assays include:

    • Permeability: Caco-2 cell monolayer assays to predict intestinal absorption. [14] * Metabolic Stability: Incubation with liver microsomes or hepatocytes from different species (mouse, rat, human) to assess metabolic clearance. [14] * Plasma Protein Binding: Equilibrium dialysis to determine the fraction of compound bound to plasma proteins, which affects its free concentration. [14] Some isothiazolopyridine derivatives have been noted for good permeability, but competition with high intracellular ATP concentrations can sometimes explain a drop-off between biochemical and cellular potency. [4]Poor metabolic stability can also be a significant hurdle. For example, the tool compound SGC-GAK-1 has a very short half-life in mouse liver microsomes, necessitating co-administration with a P450 inhibitor for in vivo studies. [15] Table 2: Target Candidate Profile for an Isothiazolopyridine GAK Inhibitor

ParameterTarget ValueRationale
GAK Binding (Kd/IC50) < 20 nMEnsures high on-target biochemical potency.
Kinome Selectivity > 30-fold vs. other kinasesMinimizes off-target effects and toxicity.
Cellular Target Engagement (IC50) < 1 µMConfirms the compound works in a physiological context.
Functional Activity (EC50) < 1 µMDemonstrates desired biological effect at a reasonable concentration.
Cellular Viability (CC50) > 10 µMProvides a safety window between efficacy and toxicity.
Microsomal Half-life (t1/2) > 30 minIndicates acceptable metabolic stability for potential in vivo use.

Conclusion

The isothiazolopyridine scaffold represents a highly promising and chemically tractable starting point for the development of selective GAK inhibitors. The structured, multi-pillar approach outlined in these protocols—progressing from biochemical binding affinity, through cellular target engagement, to functional validation—provides a robust framework for identifying and optimizing lead candidates. By rigorously applying these methodologies, researchers can effectively navigate the complexities of kinase inhibitor drug discovery and develop novel therapeutic agents targeting GAK for a range of diseases.

References

  • Kovackova, S., et al. (2015). Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Kovackova, S., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure–activity relationship studies and antiviral activity. RSC Publishing. Available at: [Link]

  • Chang, L., et al. (2015). Selective Inhibitors of Cyclin G Associated Kinase (GAK) as Anti-Hepatitis C Agents. ACS Publications. Available at: [Link]

  • Kovackova, S., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. PMC. Available at: [Link]

  • De La Guardia, C., et al. (2019). Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity. PMC. Available at: [Link]

  • Harvard Office of Technology Development. (N.D.). Cell-based assay for the discovery of glycogen synthase kinase inhibitors. Available at: [Link]

  • De La Guardia, C., et al. (2021). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. ResearchGate. Available at: [Link]

  • De La Guardia, C., et al. (2021). Discovery of 3-phenyl- and 3-N-piperidinyl-isothiazolo[4,3-b]pyridines as highly potent inhibitors of cyclin G-associated kinase. DOI. Available at: [Link]

  • Schulz, S., et al. (2026). Cell-based and isoform-selective G protein-coupled receptor kinase assays for comprehensive inhibitor evaluation. PubMed. Available at: [Link]

  • Taurins, A., & Tan Khouw, V. (1973). Isothiazolopyridines. I. Synthesis and Spectra of Isothiazolo[3,4-b]-, 3-Amino- isothiazolo[4,3-b]-, Isothiazolo[5,4-b]-, and 3-Methylisothiazolo[5,4-clpyridines. Canadian Journal of Chemistry. Available at: https://cdnsciencepub.com/doi/abs/10.1139/v73-261
  • Various Authors. (2022). Formation of isothiazolopyridine, methylene-bis-sulfanediyl-bis-pyridinone and pyridothiazine. ResearchGate. Available at: [Link]

  • Lee, T., et al. (2009). Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedlander Reaction. Journal of Combinatorial Chemistry. Available at: [Link]

  • Chen, C., et al. (2021). Cyclin-G-associated kinase GAK/dAux regulates autophagy initiation via ULK1/Atg1 in glia. PNAS. Available at: [Link]

  • Ma'ayan Lab. (N.D.). GAK Gene. Computational Systems Biology. Available at: [Link]

  • GeneCards. (N.D.). GAK Gene. The Human Gene Compendium. Available at: [Link]

  • Chapman, T., et al. (2024). The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma. bioRxiv. Available at: [Link]

  • ACS Publications. (2015). Selective Inhibitors of Cyclin G Associated Kinase (GAK) as Anti-Hepatitis C Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Park, D., et al. (2022). The cyclin G-associated kinase (GAK) inhibitor SGC-GAK-1 inhibits neurite outgrowth and synapse formation. PMC. Available at: [Link]

  • Nesi, R., et al. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. ResearchGate. Available at: [Link]

  • Badowska-Roslonek, K., et al. (2013). Synthesis of novel isothiazolopyridines and their in vitro evaluation against Mycobacterium and Propionibacterium acnes. PubMed. Available at: [Link]

  • Asquith, C., et al. (2019). Design of a Cyclin G Associated Kinase (GAK)/Epidermal Growth Factor Receptor (EGFR) Inhibitor Set to Interrogate the Relationship of EGFR and GAK in Chordoma. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (N.D.). Previously reported GAK inhibitors. Scientific Diagram. Available at: [Link]

  • Asquith, C., et al. (2019). SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK). PMC. Available at: [Link]

  • Welsch, M., et al. (2021). Synthetic Opportunities and Challenges for Macrocyclic Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Anbu, P., et al. (2024). Molecular Docking and ADME Profiling of 5-(Substituted Benzylidene)-2-(Arylamino)-1,3-Thiazol-4(5H)-ones: Insights into Pharmacokinetics and Binding Interactions. Trends in Innovative Journal of Pure and Applied Sciences. Available at: [Link]

  • Asada, Y. (N.D.). In vitro kinase assay. Protocol. Available at: [Link]

  • Unknown Author. (N.D.). Protocol for Invitro Kinase Assay. Protocol. Available at: [Link]

  • Ferreira, L., et al. (2012). Structure-activity relationships for the design of small-molecule inhibitors. ResearchGate. Available at: [Link]

  • Moody, C., et al. (2003). Structure–activity relationships in 3-isothiazolones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Al-Ostath, A., et al. (2025). MOLECULAR DOCKING, SYNTHESIS, CHARACTERIZATION AND ADME STUDIES OF SOME NEW FIVE-MEMBER RING HETEROCYCLIC COMPOUNDS WITH IN VITRO ANTIPROLIFERATIVE EVALUATION. ResearchGate. Available at: [Link]

  • Gornowicz, A., et al. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. PMC. Available at: [Link]

  • Tadesse, S., et al. (2021). Pharmacokinetics and drug-likeness of antidiabetic flavonoids: Molecular docking and DFT study. PMC. Available at: [Link]

  • Patel, K., et al. (2020). In vitro drug metabolism and pharmacokinetics of a novel thiazolidinedione derivative, a potential anticancer compound. PubMed. Available at: [Link] Available at: [Link]

Sources

Application

Application Notes and Protocols for 5-Bromo-fused Pyridines in Medicinal Chemistry

A Note to the Researcher: Extensive investigation for "5-Bromoisothiazolo[3,4-b]pyridine" did not yield specific, verifiable synthesis protocols or medicinal chemistry applications necessary to construct a detailed and r...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: Extensive investigation for "5-Bromoisothiazolo[3,4-b]pyridine" did not yield specific, verifiable synthesis protocols or medicinal chemistry applications necessary to construct a detailed and reliable guide. This scarcity of information in peer-reviewed literature suggests it is a less-explored chemical entity.

To provide a valuable and scientifically rigorous resource, this guide will instead focus on a closely related and well-documented analogue: 5-Bromo-1H-pyrazolo[3,4-b]pyridine . This compound shares the core bromo-substituted, fused pyridine structure and serves as a highly relevant and instructive scaffold in contemporary drug discovery, particularly in the development of kinase inhibitors. The principles, protocols, and applications detailed herein for 5-Bromo-1H-pyrazolo[3,4-b]pyridine are representative of the synthetic strategies and medicinal chemistry considerations applicable to this class of heterocyclic building blocks.

Guide to the Application of 5-Bromo-1H-pyrazolo[3,4-b]pyridine in Medicinal Chemistry

Introduction and Strategic Importance

5-Bromo-1H-pyrazolo[3,4-b]pyridine is a "privileged" scaffold in medicinal chemistry. Its structure is a bioisostere of indole and other key biological heterocycles, allowing it to interact with a wide range of biological targets.[1] The fused pyrazole and pyridine rings provide a rigid framework with specific hydrogen bond donor and acceptor sites, while the bromine atom at the 5-position serves as a versatile synthetic handle for introducing molecular diversity through cross-coupling reactions.

This strategic placement of the bromine atom allows for the exploration of structure-activity relationships (SAR) by introducing various substituents into what is often a key vector space for interaction with protein targets. This building block is particularly prominent in the synthesis of kinase inhibitors, where the pyrazolo[3,4-b]pyridine core can act as a hinge-binding motif, a critical interaction for inhibiting kinase activity.[1][2]

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₆H₄BrN₃
Molecular Weight 198.02 g/mol
Appearance Yellow to off-white solid
CAS Number 875781-17-2
Core Application: A Scaffold for Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold has been successfully employed in the development of inhibitors for several important kinase targets implicated in cancer and other diseases. Notable examples include:

  • Tropomyosin Receptor Kinase (TRK) Inhibitors: TRK fusions are oncogenic drivers in a variety of tumors. Derivatives of 5-bromo-1H-pyrazolo[3,4-b]pyridine have been synthesized and shown to exhibit potent, nanomolar-level inhibition of TRKA kinase.[3]

  • Glycogen Synthase Kinase-3 (GSK-3) Inhibitors: GSK-3 is a key enzyme in numerous cellular signaling pathways, and its dysregulation is linked to neurodegenerative diseases, diabetes, and cancer. The pyrazolo[3,4-b]pyridine core is a known pharmacophore for GSK-3 inhibition.

  • Topoisomerase IIα Inhibitors: Certain derivatives have demonstrated the ability to inhibit Topoisomerase IIα, an essential enzyme for DNA replication, making them of interest as anti-leukemic agents.[1]

The versatility of the 5-bromo position allows for the attachment of various aryl and heteroaryl groups via Suzuki or other palladium-catalyzed cross-coupling reactions, enabling the optimization of potency and selectivity against the target kinase.

Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold: 5-Bromo-1H-pyrazolo[3,4-b]pyridine

This protocol details the synthesis of the title compound from a commercially available starting material, 5-bromo-2-fluoropyridine-3-carboxaldehyde. The key step is a condensation reaction with hydrazine to form the fused pyrazole ring.

Workflow Diagram: Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine

start 5-Bromo-2-fluoropyridine-3-carboxaldehyde process Reflux start->process 1. Add Reagents reagents Hydrazine Ethanol reagents->process product 5-Bromo-1H-pyrazolo[3,4-b]pyridine process->product 2. Work-up & Isolation

Caption: Synthetic workflow for 5-Bromo-1H-pyrazolo[3,4-b]pyridine.

Materials:

  • 5-Bromo-2-fluoropyridine-3-carboxaldehyde (1.0 eq)

  • Anhydrous hydrazine (5.6 eq)

  • Ethanol (sufficient to make a ~2M solution of the aldehyde)

  • Deionized water

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask, add 5-bromo-2-fluoropyridine-3-carboxaldehyde (e.g., 20 g, 0.1 mol) and ethanol.[4]

  • Reagent Addition: Slowly add anhydrous hydrazine (e.g., 18 g, 0.56 mol) to the solution.[4]

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours (overnight).[4] Monitor the reaction for the complete consumption of the starting material by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether/ethyl acetate (2:1).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure to approximately one-quarter of its original volume.[4]

  • Precipitation: Pour the concentrated mixture into a beaker containing a large volume of cold water (e.g., 500 mL). A precipitate will form.[4]

  • Isolation: Filter the resulting solid under reduced pressure. Wash the filter cake sequentially with water (3 x 50 mL) and diethyl ether (3 x 20 mL).[4]

  • Drying: Dry the isolated solid in a vacuum oven to yield 5-bromo-1H-pyrazolo[3,4-b]pyridine as a yellow solid.[4] (Reported yield: ~46%).

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be recorded and compared to literature values.

Protocol 2: Palladium-Catalyzed Cross-Coupling - Buchwald-Hartwig Amination

This protocol describes a representative Buchwald-Hartwig amination reaction to couple an amine to the 5-position of the pyrazolo[3,4-b]pyridine core, a key step in the synthesis of many TRK inhibitors.[3]

Workflow Diagram: Buchwald-Hartwig Amination

scaffold Protected 5-Bromo-pyrazolo[3,4-b]pyridine process Heat under Argon (e.g., 90°C) scaffold->process 1. Add Reagents amine Amine coupling partner amine->process catalyst Pd2(dba)3 Xantphos Cs2CO3 catalyst->process product 5-Amino-pyrazolo[3,4-b]pyridine derivative process->product 2. Purify

Caption: Workflow for Buchwald-Hartwig cross-coupling reaction.

Materials:

  • Protected 5-bromo-pyrazolo[3,4-b]pyridine derivative (e.g., Intermediate 9 from[3]) (1.0 eq)

  • Amine coupling partner (e.g., Intermediate 12 from[3]) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.1 eq)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.1 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-dioxane

  • Argon gas supply

  • Schlenk flask or similar reaction vessel

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask, add the protected 5-bromo-pyrazolo[3,4-b]pyridine (1.0 eq), the amine coupling partner (1.2 eq), Xantphos (0.1 eq), and cesium carbonate (2.0 eq).[3]

  • Degassing: Seal the flask and degas the system by evacuating and backfilling with argon three times.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane via syringe. Degas the resulting suspension with a stream of argon for 10 minutes. Add Pd₂(dba)₃ to the flask and degas with argon for another 10 minutes.[3]

  • Reaction: Heat the reaction mixture to 90 °C under an argon atmosphere and stir for 8-12 hours, or until TLC/LC-MS analysis indicates completion.[3]

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by silica gel column chromatography (e.g., using a gradient of dichloromethane/methanol) to isolate the desired coupled product.[3]

Trustworthiness and Causality: The choice of a bulky phosphine ligand like Xantphos is crucial for facilitating the reductive elimination step in the catalytic cycle with sterically hindered coupling partners. Cesium carbonate is a strong base necessary to deprotonate the amine and facilitate the catalytic cycle. The entire procedure must be conducted under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.

Biological Application: Targeting the TRK Signaling Pathway

Derivatives synthesized using the protocols above can be evaluated for their ability to inhibit kinase signaling. The Tropomyosin Receptor Kinases (TRKs) are a family of receptor tyrosine kinases that, when activated by their neurotrophin ligands, initiate downstream signaling cascades involved in cell proliferation and survival. In some cancers, chromosomal rearrangements lead to NTRK gene fusions, resulting in constitutively active TRK proteins that drive oncogenesis.

Signaling Pathway Diagram: TRK Inhibition

cluster_membrane Cell Membrane TRK TRK Fusion Protein (Constitutively Active) RAS RAS-RAF-MEK-ERK Pathway TRK->RAS PI3K PI3K-AKT-mTOR Pathway TRK->PI3K Proliferation Tumor Growth & Survival RAS->Proliferation PI3K->Proliferation Inhibitor Pyrazolo[3,4-b]pyridine Derivative Inhibitor->TRK Inhibition

Caption: Inhibition of oncogenic TRK signaling by a pyrazolo[3,4-b]pyridine derivative.

Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of a synthesized compound against a target kinase, such as TRKA.

Materials:

  • Synthesized inhibitor compound

  • Recombinant human TRKA kinase

  • ATP

  • Suitable kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • Multi-well plates (e.g., 384-well)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO, typically starting from a high concentration (e.g., 10 mM) down to the nanomolar range.

  • Reaction Setup: In a multi-well plate, add the kinase assay buffer, the recombinant TRKA enzyme, and the substrate.

  • Inhibition: Add the serially diluted inhibitor compound to the wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should ideally be at or near its Km value for the kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of product formed (or ATP consumed) using a suitable detection reagent according to the manufacturer's instructions. For the ADP-Glo™ assay, this involves adding a reagent to deplete remaining ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.

  • Data Analysis: Measure the luminescence on a plate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/md/d1md00135h]
  • 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis - ChemicalBook. [URL: https://www.chemicalbook.
  • How to Prepare 5-Bromo-1H-Pyrazolo[3,4-b]Pyridine? - Guidechem. [URL: https://www.guidechem.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10672778/]
  • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10852028/]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Catalyst Selection for Bromopyridine Cross-Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on cross-coupling workflows where researchers apply standard conditions (e.g., Pd(PPh3​)4​ or Pd(dppf)Cl2​ ) to heteroaryl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on cross-coupling workflows where researchers apply standard conditions (e.g., Pd(PPh3​)4​ or Pd(dppf)Cl2​ ) to heteroaryl halides, only to encounter stalled reactions or complex mixtures.

Bromopyridines are uniquely challenging. The pyridyl nitrogen acts as a potent directing group that can trap palladium in stable, off-cycle intermediates, leading to catalyst poisoning, protodehalogenation, and sluggish oxidative addition. This guide is designed to provide you with field-proven insights, diagnostic troubleshooting, and self-validating protocols to ensure your carbon-heteroatom and carbon-carbon bond formations succeed.

Visual Workflow: Catalyst Selection Logic

CatalystSelection Start Bromopyridine Substrate Iso2 2-Bromopyridine Start->Iso2 Iso3 3-Bromopyridine Start->Iso3 Iso4 4-Bromopyridine Start->Iso4 Risk2 High Chelation Risk (Pd-Poisoning) Iso2->Risk2 Risk3 Standard Reactivity (Less Coordination) Iso3->Risk3 Risk4 Prone to Homocoupling & Regioselectivity Issues Iso4->Risk4 Sol2 Bidentate Ligands (e.g., dppp) or PEPPSI-type NHC Catalysts Risk2->Sol2 Mitigate via strong binding Sol3 Monodentate Bulky Ligands (XPhos, RuPhos) or Pd G3/G4 Risk3->Sol3 Optimize for oxidative addition Sol4 C3-Symmetric Pd Clusters or Highly Tuned NHCs Risk4->Sol4 Control transmetalation

Figure 1: Decision matrix for catalyst and ligand selection based on bromopyridine isomer.

Troubleshooting FAQs: Mechanistic Causality

Q: Why does my reaction stall at 20% conversion when coupling 2-bromopyridines, and how do I fix it? A: The stalling is a direct result of catalyst poisoning. After oxidative addition, the lone pair on the 2-pyridyl nitrogen coordinates to the palladium center, forming a highly stable, unreactive metallacycle. To break this dead-end complex, you must use ligands that bind to palladium more strongly than the pyridine nitrogen. Wagaw and Buchwald demonstrated that utilizing chelating bis(phosphine) ligands (like dppp) overcomes this chelation effect[1]. Alternatively, employing well-defined Pd-NHC precatalysts such as PEPPSI (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) provides an incredibly strong σ -donating carbene that prevents the pyridine from displacing the ligand, ensuring catalyst turnover[2].

Q: How do I choose between Buchwald precatalysts (G3/G4) and PEPPSI-type catalysts? A: Your choice depends entirely on the isomer. For 3-bromopyridines , the nitrogen is too far removed to form a stable 4- or 5-membered metallacycle with the Pd center. Therefore, bulky monodentate ligands (like XPhos or RuPhos) paired with Pd G3/G4 precatalysts work exceptionally well to accelerate oxidative addition. For 2-bromopyridines , however, the proximity of the nitrogen demands the robust, non-dissociating nature of an NHC ligand (PEPPSI-IPr) or a bidentate phosphine to maintain the active catalytic species[2].

Q: I am observing high levels of protodehalogenation (hydrodebromination) in my amination. What is the root cause? A: Protodehalogenation in Buchwald-Hartwig aminations typically arises from β -hydride elimination of an amidopalladium intermediate or the formation of off-cycle bis(amine) complexes[1]. When the transmetalation step is slow, the Pd-complex has time to undergo β -hydride elimination. To suppress this, switch to a ligand with a wider bite angle (like dppf or Xantphos) to accelerate reductive elimination, or increase the concentration of your base to drive the deprotonation step faster.

Q: My Buchwald-Hartwig amination of 2-bromopyridine with a volatile amine (e.g., methylamine) yields no product. What is the standard protocol? A: Volatile amines (methylamine bp: -6.2 °C, dimethylamine bp: 7 °C) simply boil off before the catalytic cycle can initiate under standard reflux conditions[1]. The causality here is purely physical, not chemical. The standard protocol is to perform the reaction in a specialized pressure-rated sealed tube. By cooling the amine to -78 °C to add it as a liquid, and then sealing the vessel, you force the amine to remain in the liquid phase at 80 °C, driving the transmetalation step[1].

Data Presentation: Catalyst & Ligand Selection Matrix
SubstrateReaction TypeRecommended Catalyst/LigandBaseSolventTypical YieldKey Mechanistic Advantage
2-Bromopyridine Buchwald-Hartwig Pd(OAc)2​ / dppp NaOt-Bu Toluene85–98%Prevents N-coordination & hydrodebromination
2-Bromopyridine Suzuki-MiyauraPd-PEPPSI-IPr K2​CO3​ Dioxane/ H2​O 90–99%Highly stable NHC prevents catalyst poisoning
3-Bromopyridine Buchwald-HartwigXPhos Pd G3 Cs2​CO3​ THF80–95%Rapid oxidative addition, mild conditions
4-Bromopyridine Suzuki-Miyaura Pd3​ Clusters K3​PO4​ Toluene85–99%Controls regioselectivity, prevents homocoupling

Note: Varying the ligand-to-palladium ratio can drastically alter catalyst speciation; specific ratios can lead to the formation of highly active Pd3​ -cluster catalysts rather than standard mononuclear species, which is highly relevant for polyhalogenated pyridines[3].

Visual Pathway: Mechanistic Divergence

Mechanism Pd0 Pd(0) L_n OxAdd Oxidative Addition Intermediate Pd0->OxAdd + 2-Bromopyridine Deact Catalyst Deactivation (N-Coordination to Pd) OxAdd->Deact Weak Ligand (e.g., PPh3) Trans Transmetalation / Amine Coordination OxAdd->Trans Chelating/NHC Ligand (e.g., dppp, PEPPSI) RedElim Reductive Elimination Trans->RedElim Base RedElim->Pd0 Catalyst Turnover Product Cross-Coupled Product RedElim->Product

Figure 2: Mechanistic divergence between catalyst deactivation and productive catalytic turnover.

Experimental Protocol: Self-Validating Amination of 2-Bromopyridine

To ensure trustworthiness, this protocol incorporates an internal standard (biphenyl). This creates a self-validating system : by analyzing aliquots, you can mathematically prove whether a low yield is due to a dead catalyst (stalled conversion) or side reactions (poor mass balance).

Reagents: 2-Bromopyridine (1.0 eq), Volatile Amine (5.0 eq), Pd(OAc)2​ (5 mol%), dppp (10 mol%), NaOt-Bu (2.0 eq), Biphenyl (0.5 eq, Internal Standard), Anhydrous Toluene.

Step-by-Step Methodology:

  • Reaction Assembly (Inert Atmosphere): In a glovebox or using standard Schlenk techniques, add Pd(OAc)2​ , dppp, NaOt-Bu , 2-bromopyridine, and the biphenyl internal standard to an oven-dried, pressure-rated Ace-Thred sealed tube[1]. Rationale: NaOt-Bu is highly hygroscopic; moisture will quench the active Pd(0) species and hydrolyze the starting material.

  • Solvent & Cryogenic Amine Addition: Add anhydrous toluene. Cool the sealed tube to -78 °C using a dry ice/acetone bath. Condense or add the volatile amine (e.g., methylamine or dimethylamine) as a liquid directly into the chilled mixture[1]. Rationale: Cooling prevents the amine from vaporizing before the vessel is sealed, ensuring the stoichiometry remains accurate.

  • Sealing & Heating: Tightly seal the Teflon screw cap while the tube is still at -78 °C. Transfer the tube behind a blast shield and heat to 80 °C with vigorous stirring.

  • Validation Checkpoint 1 (Kinetics): At t=2h , carefully cool the tube to room temperature, take a 10 µL aliquot via microsyringe, dilute in EtOAc, and analyze via GC-FID. Self-Validation: Calculate the response factor of 2-bromopyridine vs. biphenyl. If conversion is <10%, your catalyst failed to initiate (likely due to oxygen/moisture ingress).

  • Validation Checkpoint 2 (Mass Balance): At t=14h , take a final aliquot. Calculate the yield of the aminopyridine product and the remaining starting material against the biphenyl standard. Self-Validation: If (Yield %+Unreacted SM %)<90% , protodehalogenation or degradation has occurred, indicating that the base concentration or ligand bite angle needs optimization[1].

  • Workup: Cool the vessel to 0 °C before carefully opening to vent excess amine pressure. Dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

References
  • Li, J. J.; Wang, Z.; Mitchell, L. H. "A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines." The Journal of Organic Chemistry, 2007, 72 (10), 3606–3607. URL:[Link]

  • Bera, S. S.; Utecht-Jarzyńska, G.; Yang, S.; Nolan, S. P.; Szostak, M. "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions." Chemical Reviews, 2025, 125 (12), 5349-5435. URL:[Link]

  • Takale, B. S. et al. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm." Organic Process Research & Development, ACS Publications, 2022. URL:[Link]

Sources

Optimization

Overcoming low yield in 5-Bromoisothiazolo[3,4-b]pyridine synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with the 5-Bromoisothiazolo[3,4-b...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with the 5-Bromoisothiazolo[3,4-b]pyridine scaffold.

The traditional synthesis of the isothiazolo[3,4-b]pyridine core relies on a foundational three-step protocol established by Taurins and Khouw[1]. However, introducing a 5-bromo substituent significantly alters the electronic landscape of the pyridine ring, often leading to stalled reactions, over-oxidation, and nucleophilic degradation. This guide dissects the causality behind these failures and provides a self-validating, optimized workflow to maximize your yield.

Core Synthetic Workflow & Failure Pathways

G A 2-Amino-5-bromonicotinonitrile (Starting Material) B 2-Amino-5-bromothionicotinamide (Intermediate 1) A->B Thionation (P4S10 or H2S) C 3-Amino-5-bromoisothiazolo[3,4-b]pyridine (Intermediate 2) B->C Oxidative Cyclization (I2 or H2O2) E N-oxide / S-oxide (Over-oxidation Impurity) B->E Excess H2O2 (Poor Temp Control) D 5-Bromoisothiazolo[3,4-b]pyridine (Target Product) C->D Aprotic Deamination (t-BuONO) F 3-Hydroxy Byproduct (Hydrolysis Impurity) C->F Aqueous Diazotization (NaNO2 / H2O)

Workflow for 5-Bromoisothiazolo[3,4-b]pyridine synthesis and common failure pathways.

Troubleshooting Guide & FAQs

Q1: My initial thionation step using H2​S gas is stalling at 40% conversion. Should I increase the gas pressure? A1: No, increasing H2​S pressure will not solve the underlying electronic issue and introduces severe safety hazards. The 5-bromo group exerts a strong electron-withdrawing inductive (-I) effect, which decreases the solubility of the precursor and hinders the mass transfer required for gaseous H2​S to react efficiently. Causality & Solution: Switch to Phosphorus pentasulfide ( P4​S10​ ) or Lawesson's Reagent in refluxing ethanol[2]. These reagents form highly reactive dithiophosphoric acids in situ, acting as superior thionating agents that drive the conversion of the deactivated nitrile to the thioamide quantitatively.

Q2: During oxidative cyclization with H2​O2​ , my LC-MS shows an M+16 peak and the yield is abysmal. What is happening? A2: You are observing over-oxidation. The traditional method utilizes 30% aqueous H2​O2​ [1], which is a strong, poorly selective oxidant. While it successfully forms the S-N bond, it rapidly continues to oxidize the electron-rich isothiazole sulfur to a sulfoxide (or sulfone), or oxidizes the pyridine nitrogen to an N-oxide. Causality & Solution: Replace H2​O2​ with Iodine ( I2​ ) and potassium carbonate in anhydrous DMF. Iodine acts as a mild, two-electron electrophile. It reacts with the thiol to form a transient sulfenyl iodide intermediate (-S-I), which is immediately trapped by the adjacent amino group to close the ring. This specific mechanism prevents collateral oxidation.

Q3: The final deamination step to remove the 3-amino group yields a black tar and a major byproduct with an M+1 mass shift (loss of NH2​ , addition of OH). How do I fix this? A3: Your diazonium intermediate is undergoing nucleophilic hydrolysis. Classical deamination uses sodium nitrite ( NaNO2​ ) in aqueous acid[1]. Because the 5-bromo group pulls electron density from the ring, the resulting diazonium salt at the 3-position is hyper-electrophilic. Water outcompetes your hydride source and attacks the ring, yielding the 3-hydroxy byproduct. Causality & Solution: You must eliminate water entirely. Perform an aprotic diazotization using tert-butyl nitrite (t-BuONO) in anhydrous THF. Under these conditions, the reaction proceeds via a radical mechanism. The diazonium salt decomposes into an aryl radical, which abstracts a hydrogen atom directly from the THF solvent, cleanly yielding the protodeaminated target without nucleophilic vulnerabilities.

Standardized Experimental Protocol

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Phase 1: Thionation (Synthesis of 2-Amino-5-bromothionicotinamide)
  • Setup: Charge a flame-dried round-bottom flask with 2-amino-5-bromonicotinonitrile (1.0 eq) and anhydrous ethanol (0.5 M).

  • Addition: Add Phosphorus pentasulfide ( P4​S10​ , 0.6 eq) in one portion.

  • Reaction: Heat the mixture to reflux (80 °C) for 4 hours.

  • Self-Validation (IPC): The initial suspension will transition into a clear, deep yellow solution. TLC (EtOAc/Hexane 1:1) must show complete consumption of the starting material ( Rf​ ~0.6) and the appearance of a bright yellow, UV-active lower-running spot ( Rf​ ~0.3).

  • Workup: Cool to room temperature, concentrate the ethanol under vacuum to 1/3 volume, and quench slowly with ice-cold water. Filter the resulting yellow precipitate, wash with cold water, and dry under high vacuum.

Phase 2: Oxidative Cyclization (Synthesis of 3-Amino-5-bromoisothiazolo[3,4-b]pyridine)
  • Setup: Dissolve the crude thioamide (1.0 eq) from Phase 1 in anhydrous DMF (0.2 M). Add anhydrous K2​CO3​ (2.0 eq) and chill to 0 °C in an ice bath.

  • Addition: Prepare a solution of Iodine ( I2​ , 1.2 eq) in a minimal amount of DMF. Add this dropwise to the reaction mixture over 30 minutes.

  • Self-Validation (IPC): The dark purple color of the iodine drops will rapidly dissipate as it is consumed by the oxidation. Stop the addition when a faint, persistent brown color remains, indicating a slight excess of iodine.

  • Workup: Stir for 1 hour at 0 °C. Quench with saturated aqueous Na2​S2​O3​ until the brown color vanishes. Extract with EtOAc (3x), wash the combined organics with brine (5x to remove DMF), dry over Na2​SO4​ , and concentrate.

Phase 3: Aprotic Deamination (Synthesis of 5-Bromoisothiazolo[3,4-b]pyridine)
  • Setup: Dissolve the 3-amino intermediate (1.0 eq) in anhydrous THF (0.1 M) under a nitrogen atmosphere.

  • Addition: Add tert-butyl nitrite (t-BuONO, 2.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction to 65 °C for 2 to 3 hours.

  • Self-Validation (IPC): Nitrogen gas evolution (steady bubbling) will be observed immediately upon heating. The reaction is complete when gas evolution ceases. LC-MS must confirm the mass shift from M to M-15 (representing the loss of the NH2​ group and addition of H).

  • Workup: Evaporate the solvent directly onto silica gel and purify via flash chromatography (DCM/MeOH gradient) to afford the pure target compound as an off-white solid.

Quantitative Data: Reagent System Comparison

StepTraditional Reagent SystemTypical YieldOptimized Reagent SystemOptimized YieldMechanistic Advantage
1. Thionation H2​S gas / NH3​ 40-50% P4​S10​ / EtOH80-85%Overcomes nitrile deactivation caused by the 5-Br inductive effect.
2. Cyclization 30% H2​O2​ / MeOH30-40% I2​ / K2​CO3​ / DMF75-80%Mild 2-electron oxidation strictly prevents N-oxidation and S-oxidation.
3. Deamination NaNO2​ / H3​PO2​ / H2​O <20%t-BuONO / THF60-70%Radical mechanism entirely avoids nucleophilic hydrolysis of the diazonium salt.

Sources

Troubleshooting

Technical Support Center: Strategies for Improving the Aqueous Solubility of Isothiazolopyridine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a critical challenge in pharmaceutical dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a critical challenge in pharmaceutical development: the poor aqueous solubility of isothiazolopyridine derivatives. Isothiazolopyridines are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer and neuroprotective properties.[1][2] However, their therapeutic potential is often hampered by low water solubility, which can lead to poor absorption and limited bioavailability.[3]

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your research. It moves from fundamental issues to advanced formulation strategies, explaining the scientific principles behind each method and providing actionable, step-by-step protocols.

Part 1: Initial Troubleshooting & Foundational Strategies

This section addresses the most common and immediate solubility problems encountered in a laboratory setting, typically during initial screening and in vitro assays.

FAQ 1: My isothiazolopyridine derivative, dissolved in a DMSO stock, precipitates immediately when I dilute it into my aqueous assay buffer. What is causing this and how can I prevent it?

Answer:

This is a classic case of a compound "crashing out" of solution due to exceeding its thermodynamic solubility limit in the final aqueous medium. While your isothiazolopyridine derivative is soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), its intrinsic aqueous solubility is much lower. When you dilute the DMSO stock into the buffer, the solvent environment changes dramatically from organic to aqueous, and the compound precipitates.

Causality: The high concentration of the compound in the DMSO stock is no longer sustainable in the predominantly water-based environment of the assay buffer. The final concentration of your compound, even after dilution, is higher than its maximum solubility in that specific buffer system.

Immediate Troubleshooting Steps:

  • Optimize DMSO Concentration: The final concentration of DMSO in your assay should be kept to a minimum, ideally ≤0.5%, to avoid solvent-induced artifacts. However, the primary goal is to keep the compound in solution. First, determine the maximum tolerable DMSO concentration for your specific assay. Then, adjust your stock concentration so that the final required drug concentration is achieved without exceeding this DMSO limit.

  • Employ Co-solvents: If lowering the DMSO concentration isn't feasible, the use of water-miscible co-solvents can significantly increase the solubility of lipophilic compounds.[4][5] Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the drug molecule.[6]

Workflow for Selecting a Solubility Enhancement Strategy

G cluster_options Advanced Strategies A Poor Aqueous Solubility Identified B Is the Compound Ionizable? A->B C Yes B->C  Yes D No B->D No   E pH Modification / Salt Formation C:n->E:w F Is the Compound Thermally Stable? D:s->F:n K Particle Size Reduction (Micronization, Nanosuspension) L Complexation (Cyclodextrins) M Lipid-Based Formulations (SEDDS, Liposomes) N Evaluate Efficacy & Stability E->N G Yes F->G  Yes H No F->H No   I Melt-Based Methods (e.g., Hot Melt Extrusion for Solid Dispersions) G:n->I:w J Solvent-Based Methods H:n->J:e I->N J->N

Caption: Decision workflow for selecting an appropriate solubility enhancement technique.

Experimental Protocol: Co-solvent Screening

Objective: To identify an effective and compatible co-solvent system for your isothiazolopyridine derivative.

Materials:

  • Your isothiazolopyridine derivative

  • DMSO (Dimethyl Sulfoxide)

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Glycerin

  • Deionized water or your specific buffer

Procedure:

  • Prepare Stock Solutions: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 50 mM).

  • Prepare Co-solvent Blends: Prepare a series of aqueous blends with different co-solvents. Common starting points are 10%, 20%, and 30% (v/v) of the co-solvent in your aqueous buffer.

  • Solubility Determination (Kinetic Method): a. Aliquot 98 µL of each co-solvent blend into separate microcentrifuge tubes or a 96-well plate. b. Add 2 µL of your DMSO stock solution to each well/tube and mix thoroughly. This results in a 2% DMSO concentration. c. Visually inspect for precipitation immediately and after a set time (e.g., 1-2 hours) at room temperature. d. For a more quantitative measure, use nephelometry or UV-Vis spectroscopy to measure light scattering or absorbance, which indicates the presence of undissolved particles.

  • Data Analysis: Compare the highest concentration of your compound that remains in solution across the different co-solvent systems.

Table 1: Example Co-solvent Screening Data

Co-solvent System (in aqueous buffer)Max Compound Conc. (µM) without PrecipitationObservations
2% DMSO (Control)5Immediate precipitation
10% Ethanol + 2% DMSO25Clear solution
20% Ethanol + 2% DMSO50Clear solution
10% PG + 2% DMSO30Clear solution
20% PG + 2% DMSO65Clear solution
10% PEG 400 + 2% DMSO40Clear solution
20% PEG 400 + 2% DMSO90Slight haze after 1h

Causality Explained: PEG 400 and Propylene Glycol are often more effective than ethanol for highly lipophilic compounds due to their lower polarity and greater capacity for hydrogen bonding, which helps to disrupt water's self-association and create a more favorable environment for the drug.[4][7]

FAQ 2: My isothiazolopyridine derivative is a weak base. Can I improve its solubility by adjusting the pH of my buffer?

Answer:

Absolutely. For ionizable compounds, pH modification is one of the most powerful and straightforward methods to enhance aqueous solubility.[8] Isothiazolopyridine derivatives often contain basic nitrogen atoms within their ring structures that can be protonated.

Causality: The solubility of a weakly basic drug is highly dependent on the pH of the solution.[9] According to the Henderson-Hasselbalch equation, at a pH below the compound's pKa, the protonated (ionized) form of the drug will dominate. This ionized form is generally much more water-soluble than the neutral, un-ionized form because it can form stronger interactions (ion-dipole) with water molecules.[10] As the pH increases above the pKa, the compound shifts to its less soluble neutral form, and solubility decreases dramatically.[11]

Practical Steps:

  • Determine the pKa: If not already known, determine the pKa of your compound experimentally (e.g., via potentiometric titration) or through in silico prediction tools.

  • Select an Appropriate Buffer: Choose a buffer system that maintains the pH at least 1-2 units below the pKa of the basic functional group. This ensures that the majority of the compound exists in its soluble, protonated state.

  • Validate in Your Assay: Ensure that the required low pH is compatible with your biological assay, as extreme pH values can denature proteins or affect cell viability.

Diagram: pH Effect on Weak Base Solubility

G x_axis pH y_axis Solubility (log scale) origin->x_axis_end origin->y_axis_end p1->p2 p2->p3 p3->p4 p4->p5 p5->p6 p6->p7 pKa_line->p4 pKa_label pKa ion_form Ionized Form Dominates (High Solubility) neutral_form Neutral Form Dominates (Low Solubility)

Caption: Relationship between pH and the solubility of a typical weakly basic drug.

Caution: While effective in vitro, be mindful of the potential for in vivo precipitation. A drug that is soluble in the low pH of the stomach may precipitate upon entering the higher pH environment of the small intestine, which can severely limit absorption.[11] This is a key consideration for later stages of drug development.

Part 2: Advanced Formulation Strategies for Preclinical Development

When simple methods like co-solvents and pH adjustment are insufficient for achieving the required concentrations for in vivo studies, more advanced formulation strategies are necessary. These techniques aim to fundamentally alter the physicochemical state of the drug.

FAQ 3: My compound's solubility is still too low for oral dosing in animal models. What are the next-level strategies I should consider?

Answer:

At this stage, you need to move beyond simple solutions and into formulation technologies that can dramatically increase drug concentration and bioavailability. The main approaches fall into three categories: creating amorphous solid dispersions, reducing particle size to the nanoscale, and using complexation or lipid-based carriers.[12][13]

Strategy 1: Amorphous Solid Dispersions

Question: What is a solid dispersion and how does it improve solubility?

Answer:

A solid dispersion is a system where a poorly soluble drug (the guest) is dispersed within a highly soluble, inert carrier matrix (the host) at a solid state.[14][15] The key to this technology is to convert the drug from its stable, low-energy crystalline form into a high-energy, disordered amorphous state.[16][17]

Causality: The crystalline lattice of a drug requires a significant amount of energy to be broken down before the drug can dissolve. By converting the drug to an amorphous form, this energy barrier is eliminated, leading to a much faster dissolution rate and the ability to achieve a transient "supersaturated" state, where the drug concentration in solution temporarily exceeds its equilibrium solubility.[14] The hydrophilic carrier not only stabilizes the amorphous drug, preventing recrystallization, but also improves the wettability of the drug particles.[15]

Diagram: Solid Dispersion Mechanism

G A Crystalline Drug (Low Energy, Low Solubility) C Solid Dispersion (Amorphous Drug in Carrier Matrix) A->C B Hydrophilic Carrier (e.g., PVP, HPMC) B->C D Aqueous Environment C->D E Rapid Dissolution of Carrier D->E F Release of Drug as Fine Amorphous Particles E->F G Supersaturated Solution (High Absorption Potential) F->G H Recrystallization (Loss of Advantage) G->H (Potential Instability)

Caption: Conceptual workflow of solubility enhancement via solid dispersion.

Experimental Protocol: Solid Dispersion Preparation by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of an isothiazolopyridine derivative with a polymeric carrier.

Materials:

  • Isothiazolopyridine derivative

  • Polymeric carrier (e.g., PVP K30, HPMC, Soluplus®)

  • Common volatile solvent (e.g., methanol, ethanol, dichloromethane) that dissolves both the drug and the carrier.[18]

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Carrier Selection: Choose a carrier based on drug-polymer miscibility studies (often predicted using solubility parameters or confirmed by DSC).

  • Dissolution: Dissolve the drug and the carrier in the selected common solvent in various ratios (e.g., 1:1, 1:3, 1:5 drug-to-carrier weight ratios). Ensure complete dissolution.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). This should be done until a solid film or powder is formed.

  • Drying: Scrape the solid material and place it in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Pulverization & Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to ensure uniform particle size.

  • Characterization (Self-Validation):

    • Differential Scanning Calorimetry (DSC): The absence of a sharp melting endotherm for the drug confirms its conversion to an amorphous state.

    • X-Ray Powder Diffraction (XRPD): The disappearance of characteristic crystalline peaks and the appearance of a "halo" pattern confirms the amorphous nature.[11]

    • Dissolution Testing: Perform dissolution studies (e.g., USP Apparatus II) to compare the dissolution rate of the solid dispersion to the physical mixture and the pure drug.

Strategy 2: Nanosuspensions

Question: What is a nanosuspension, and when is it a good choice?

Answer:

A nanosuspension is a sub-micron colloidal dispersion of pure drug particles in a liquid phase, stabilized by surfactants or polymers.[19][20] The particle size is typically in the range of 100-1000 nm. This technique is particularly useful for drugs that are poorly soluble in both aqueous and organic solvents (making solid dispersions difficult) or for parenteral delivery.[19]

Causality: The increase in solubility and dissolution rate is explained by the Noyes-Whitney equation, which shows that the dissolution rate is directly proportional to the surface area of the drug particles.[21] By reducing the particle size from microns to nanometers, the surface area-to-volume ratio increases dramatically, leading to a much faster dissolution velocity.[22][23] Additionally, the reduction in particle size can lead to an increase in the saturation solubility of the drug itself.[19]

Common Preparation Methods:

  • Top-Down Methods (Milling): High-pressure homogenization or media milling uses mechanical forces to break down larger drug crystals into nanoparticles.[20]

  • Bottom-Up Methods (Precipitation): The drug is dissolved in a solvent and then precipitated in a controlled manner by adding an anti-solvent, leading to the formation of nanosized particles.[24]

Strategy 3: Cyclodextrin Inclusion Complexes

Question: How can cyclodextrins help solubilize my compound?

Answer:

Cyclodextrins (CDs) are cyclic oligosaccharides with a unique molecular structure: a hydrophilic outer surface and a lipophilic (hydrophobic) inner cavity.[25][26] They can act as "molecular buckets" to encapsulate poorly soluble guest molecules, like your isothiazolopyridine derivative, forming an "inclusion complex."[27][28]

Causality: The non-polar part of your drug molecule fits into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water. This effectively shields the hydrophobic drug from the aqueous environment, resulting in a complex that has significantly higher water solubility than the drug alone.[26][29]

Diagram: Cyclodextrin Inclusion Complex Formation

G cluster_CD Cyclodextrin (Host) CD Hydrophilic Exterior Complex Soluble Inclusion Complex CD->Complex Cavity Lipophilic Cavity Drug Isothiazolopyridine (Guest) Drug->Complex Water Water Molecules Complex->Water Enhanced Interaction

Caption: Encapsulation of a guest drug molecule within a host cyclodextrin.

Choosing the Right Cyclodextrin: The most common natural CDs are α-, β-, and γ-cyclodextrin.[26] However, their chemically modified derivatives, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) , are often preferred in pharmaceutical applications due to their much higher aqueous solubility and improved safety profiles.[5][28] The choice depends on the size and shape of your drug molecule fitting into the CD cavity.

Experimental Protocol: Inclusion Complex Preparation by Kneading

Objective: To prepare a drug-cyclodextrin inclusion complex to enhance aqueous solubility.

Materials:

  • Isothiazolopyridine derivative

  • Cyclodextrin (e.g., HP-β-CD)

  • Water-ethanol mixture (e.g., 1:1 v/v)

  • Mortar and pestle

Procedure:

  • Molar Ratio: Determine the desired molar ratio of drug to cyclodextrin (commonly 1:1 or 1:2).

  • Mixing: Place the cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to form a paste.

  • Drug Addition: Add the drug to the paste and begin kneading thoroughly with the pestle for 30-45 minutes. The mixture should remain a consistent paste; add small amounts of the solvent mixture if it becomes too dry.

  • Drying: Transfer the kneaded mass to a tray and dry it in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved, or use a vacuum oven for more sensitive compounds.

  • Pulverization: Pulverize the dried complex into a fine powder.

  • Characterization:

    • Phase Solubility Studies (Higuchi and Connors method): This is the gold standard for confirming complex formation and determining the stoichiometry and stability constant of the complex.

    • NMR Spectroscopy (1H or 2D ROESY): Can provide direct evidence of the drug molecule's inclusion within the cyclodextrin cavity.[26]

    • Solubility Test: Compare the aqueous solubility of the complex to that of the pure drug.

Strategy 4: Lipid-Based Formulations

Question: My compound is highly lipophilic (high LogP). Would a lipid-based system be effective?

Answer:

Yes, for highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) are an excellent strategy.[22] These formulations present the drug in a solubilized, lipidic state, which can enhance absorption through the gastrointestinal tract.[13]

Types of Lipid Formulations:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium (like the GI tract).[13] The drug remains dissolved in the small lipid droplets, providing a large surface area for absorption.

  • Liposomes: These are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core. Hydrophobic drugs like isothiazolopyridine derivatives can be encapsulated within the lipid bilayer itself.[30] Liposomes can protect the drug from degradation and modify its pharmacokinetic profile.[31][32]

Selection Criteria: SEDDS are generally simpler to formulate for oral delivery, while liposomes offer greater versatility and are often used for parenteral administration or targeted delivery.

References

  • K. P., & S., A. (2012). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. International Scholarly Research Notices. [Link]

  • Kumar, S. (2023). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Jetir.Org. [Link]

  • Pawar, J., & Fule, R. (2017). A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. Journal of Drug Delivery and Therapeutics. [Link]

  • Nikam, G. (n.d.). Breaking Barriers with Nanosuspension: A Comprehensive Review. [Link]

  • Sharma, D., Saini, S., & Rana, A. C. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Science. [Link]

  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]

  • Kaur, T., & Singh, G. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • Shinde, S. S., & Shinde, S. A. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]

  • Singh, S., & Soni, R. (2024, November 12). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Singh, S., & Singh, M. (2018). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Jiménez, S. (2025). Nanosuspensions: Enhancing Drug Solubility and Bioavailability. Research & Reviews: Journal of Pharmaceutics and Nanotechnology. [Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. [Link]

  • IJNRD. (2025). A Review On Nanosuspension: A Method To Improve Medication Solubility. [Link]

  • Sharma, A., & Jain, C. P. (2012). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. [Link]

  • Kumar, A., Sahoo, S. K., & Padhee, K. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Life. [Link]

  • Schiffer, L., et al. (2023). Novel thiazolopyridine derivatives of diflapolin as dual sEH/FLAP inhibitors with improved solubility. PubMed. [Link]

  • Kulkarni, S., et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Royal Society of Chemistry. [Link]

  • E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [Link]

  • Chadha, R., et al. (2015). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Molecular Pharmaceutics. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules. [Link]

  • Hassan, A. S., et al. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Formation of isothiazolopyridine, methylene-bis-sulfanediyl-bis-pyridinone and pyridothiazine. [Link]

  • de Pinho, C., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Pharmaceuticals. [Link]

  • Cheirsilp, B. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. [Link]

  • Kumar, V. S., & Mishra, D. N. (2010). Characterization of Cyclodextrin Inclusion Complexes – A Review. Journal of Pharmaceutical Science and Technology. [Link]

  • Kim, D. W., et al. (2021). Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. Pharmaceutics. [Link]

  • Févotte, G., et al. (2025). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). ResearchGate. [Link]

  • Wolschann, P., et al. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • Al-wsabli, M. S., et al. (2025). Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. Future Journal of Pharmaceutical Sciences. [Link]

  • Kang, S., et al. (2018). Versatile Encapsulation and Synthesis of Potent Liposomes by Thermal Equilibration. International Journal of Molecular Sciences. [Link]

  • Google Patents. (n.d.). WO1996032930A1 - Liposome drug-loading method and composition.
  • Gârbea, A., et al. (2025). Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug. MDPI. [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences. [Link]

  • Krzyżak, E., Śliwińska, M., & Malinka, W. (2015). Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine. ResearchGate. [Link]

  • Malinka, W., et al. (2004). Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. PubMed. [Link]

  • Sathesh Babu, P. R., & Kumar, A. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • López-Polo, J., et al. (2026). Liposomal Encapsulation Reduces the Cytotoxic Effects of Gramicidin S in Monolayer and Spheroid Fibroblast Cultures. MDPI. [Link]

  • MedCrave. (2018). Solubility of some novel cyanopyridine derivatives. [Link]

  • ResearchGate. (n.d.). Inclusion complexation and liposomal encapsulation of an isoniazid hydrazone derivative in cyclodextrin for pH-dependent controlled release. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Solubility Enhancement of Rifabutin by Co-solvency Approach. [Link]

  • Yalkowsky, S. H. (2015). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. ResearchGate. [Link]

  • Rasool, A., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Pyridine-Containing Reactions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with cross-coupling reactions (Buchwald-Hartwig, Suzuki-Miyaura) involving pyridine subst...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with cross-coupling reactions (Buchwald-Hartwig, Suzuki-Miyaura) involving pyridine substrates. Pyridines are notorious for shutting down catalytic cycles, leading to stalled reactions, low yields, and the dreaded formation of "palladium black."

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind pyridine-induced catalyst poisoning and provide self-validating, field-proven protocols to ensure your reactions reach full conversion.

The Mechanistic Root Cause: Why Does Pyridine Deactivate Palladium?

To solve catalyst deactivation, we must first understand the coordination chemistry at play. Palladium-catalyzed cross-coupling relies on a delicate balance of oxidative addition, transmetalation (or amine binding), and reductive elimination.

Pyridine is a strong σ-donor and a moderate π-acceptor. When introduced into the reaction, the basic pyridine nitrogen aggressively competes with your intended substrates for the electrophilic Pd(II) intermediate 1. Instead of undergoing productive amine binding or transmetalation, the Pd(II) center becomes trapped as a highly stable, coordinatively saturated bis- or tris-pyridine complex. Once trapped in this thermodynamic sink, the catalyst is essentially "poisoned" and eventually degrades into inactive palladium nanoparticles (Pd black) 2.

Mechanism Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)(Ar)(X)] Pd0->OxAdd + Ar-X Poison Deactivated State [L-Pd(II)(Ar)(Py)2]+ OxAdd->Poison + Pyridine (Strong σ-donor) Productive Substrate Binding & Deprotonation OxAdd->Productive + Amine/Base (Bulky Ligand) PdBlack Palladium Black (Aggregation) Poison->PdBlack Thermal Degradation RedElim Reductive Elimination Product Release Productive->RedElim RedElim->Pd0 Regeneration

Caption: Mechanistic divergence: Productive catalysis vs. pyridine-induced catalyst deactivation.

Frequently Asked Questions (FAQs)

Q: My Buchwald-Hartwig amination of 2-bromopyridine stalled at 10% conversion. What happened?

A: You are likely experiencing classic catalyst poisoning. 2-Aminopyridines (either as starting materials or products) are particularly problematic because they can bind irreversibly to the palladium center, shutting down the catalytic cycle 2. To overcome this, you must switch to a highly sterically hindered ligand system. The steric bulk physically blocks multiple pyridine molecules from coordinating to the Pd center.

Q: Should I use aryl iodides to speed up the oxidative addition and outcompete poisoning?

A: No. Avoid aryl iodides when working with pyridines. While iodides undergo faster oxidative addition, the resulting iodide anion is a strongly coordinating ligand. It stabilizes the Pd(II) intermediate, making it less reactive toward the incoming amine or boronic acid, and highly susceptible to forming stable[L-Pd(Ar)(I)(Py)] poisoned complexes. Always default to aryl bromides or chlorides for pyridine chemistry 1.

Q: Does the choice of palladium source (Pre-catalyst) matter as much as the ligand?

A: Absolutely. This is the most common point of failure. Traditional sources like Pd(OAc)₂ require in situ reduction to Pd(0), which is a slow process. During this slow activation window, pyridine easily traps the Pd(II) resting state 3. You must use fast-activating pre-catalysts like Palladium G3/G4 complexes or PEPPSI precatalysts . These generate the active, mono-ligated Pd(0) species instantaneously upon exposure to base, outcompeting pyridine coordination 4.

Catalyst System Selection Matrix

To summarize the causality discussed above, use the following data table to select the appropriate catalyst system for your pyridine-containing reactions.

Catalyst SystemLigand Steric BulkActivation Rate to Pd(0)Pyridine ToleranceTypical Outcome with Pyridines
Pd(OAc)₂ + PPh₃ LowSlow (requires reduction)Very PoorRapid deactivation; Pd black formation.
Pd₂(dba)₃ + XPhos High (Isopropyl groups)Moderate (dba competition)ModerateVariable yields; often stalls mid-reaction.
XPhos Pd G3 High (Isopropyl groups)Very Fast (base-mediated)ExcellentHigh yields; robust performance.
Pd-PEPPSI-IPentCl Very High (3-pentyl groups)Very Fast (in situ activation)SuperiorThe gold standard for 2-aminopyridines.

Data Synthesis Note: The 3-pentyl substituents on the NHC ligand of Pd-PEPPSI-IPentCl provide a "buttressing effect" that drives reductive elimination while simultaneously mitigating the poisoning effect of the pyridine nitrogen 2.

Validated Experimental Protocol: Buchwald-Hartwig Amination of Pyridines

This protocol utilizes a self-validating workflow designed to prevent deactivation. We employ XPhos Pd G3 to ensure rapid Pd(0) generation and prevent the formation of off-cycle Pd(II) resting states 3.

Step-by-Step Methodology

1. Glovebox Preparation (Exclusion of Oxygen)

  • Action: In a nitrogen-filled glovebox, add the heteroaryl bromide (1.0 equiv), the amine (1.2 equiv), and NaOtBu (1.5 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Causality: NaOtBu is a strong base required to rapidly deprotonate the carbazole moiety of the G3 precatalyst, triggering instantaneous activation.

2. Catalyst Addition

  • Action: Add XPhos Pd G3 (2.0 mol%).

  • Self-Validation Check: The precatalyst should be a free-flowing, light-colored solid. If it appears dark brown or sticky, it has degraded via moisture exposure and will fail.

3. Solvent Addition & Sealing

  • Action: Add anhydrous, thoroughly sparged 1,4-dioxane to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

  • Causality: Sparging the solvent with inert gas removes dissolved oxygen. Oxygen aggressively oxidizes electron-rich phosphine ligands (like XPhos) into phosphine oxides, stripping the Pd center of its steric protection and leaving it highly vulnerable to pyridine poisoning.

4. Thermal Activation & Monitoring

  • Action: Transfer the vial to a pre-heated aluminum block at 85 °C. Stir vigorously (800 rpm).

  • Self-Validation Check (Critical): Within 5-10 minutes of heating, the solution should transition from a pale suspension to a homogeneous deep red or orange solution . This color change is the visual confirmation that the active L-Pd(0) species has been successfully generated. If the solution turns black and a fine precipitate forms on the glass, the catalyst has aggregated into Pd black, indicating catastrophic deactivation.

Workflow Step1 1. Inert Setup Weigh Precatalyst & Base Step2 2. Solvent Addition Add Sparged Dioxane Step1->Step2 Step3 3. Substrate Addition Add Pyridine & Amine Step2->Step3 Step4 4. Thermal Activation Heat to 85°C Step3->Step4 Check Visual Validation: Homogeneous Red/Orange? Step4->Check Success Active Pd(0) Generated Proceed to Completion Check->Success Yes Fail Pd Black Formation (Stop & Troubleshoot) Check->Fail No (Black Ppt)

Caption: Standardized workflow for setting up and monitoring pyridine-containing cross-coupling reactions.

References

  • Chemistry - A European Journal - Pd-PEPPSI-IPentCl: A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives.[Link]

  • ACS Publications - Pd-Catalyzed Cyanation of a Bromoaryl Carboxylate En Route to Etrumadenant: Robust Process with Low Catalyst Loading Enabled by Preactivation.[Link]

  • Accounts of Chemical Research (PMC) - Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing SNAr Reaction Temperature on Isothiazolopyridines

Welcome to the Application Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals working with isothiazolopyridine scaffolds (e.g., isothiazolo[4,3-b]pyrid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals working with isothiazolopyridine scaffolds (e.g., isothiazolo[4,3-b]pyridines and isothiazolo[4,5-b]pyridines). These electron-deficient fused heterocycles are privileged structures in kinase inhibitor discovery (such as GAK and PIKfyve inhibitors)[1]. However, functionalizing them via Nucleophilic Aromatic Substitution (SNAr) requires precise thermodynamic control to prevent catastrophic ring degradation.

Below, you will find field-proven FAQs, troubleshooting matrices, and self-validating protocols to optimize your SNAr workflows.

Part 1: FAQs on Thermodynamic Control & Causality

Q1: Why is precise temperature control critical when performing SNAr on isothiazolopyridines? A1: The causality lies in the competing activation energies between the desired SNAr pathway and the degradation pathway. Isothiazolopyridines feature a highly electron-deficient pyridine ring fused to an isothiazole ring. While this electron deficiency lowers the activation barrier for SNAr at the C-3 or C-6 positions, the N–S bond within the isothiazole ring is highly polarized and structurally labile. Excessive thermal energy (typically >90 °C) provides enough kinetic energy for strong nucleophiles to attack the sulfur atom or the C=N bond, leading to irreversible N–S bond cleavage and ring-opening degradation.

Q2: What is the optimal temperature range for nitrogen-based versus oxygen-based nucleophiles? A2: The optimal temperature is dictated by the nucleophile's hardness and basicity.

  • Oxygen Nucleophiles (e.g., Sodium Methoxide): These are hard, highly reactive nucleophiles. SNAr typically proceeds efficiently at ambient temperature (20–25 °C) . Heating these reactions almost exclusively drives isothiazole ring cleavage [1].

  • Nitrogen Nucleophiles (e.g., Aliphatic Amines): Primary and secondary amines require mild heating (60–80 °C) in polar aprotic solvents (like dioxane or DMSO) to overcome the SNAr activation barrier without compromising the heterocycle [3].

Q3: Can I use conventional reflux conditions to force a stalled reaction? A3: No. Conventional reflux at atmospheric pressure is notoriously destructive to fused isothiazolo- and pyrazolo-pyridine systems. If a reaction stalls at 80 °C, do not increase the temperature. Instead, consider applying high-pressure conditions at ambient temperature, a mechanistically sound alternative that increases collision frequency without supplying the thermal energy required for ring cleavage [2].

Part 2: Troubleshooting Guide for Common SNAr Failures

Issue 1: Extensive Degradation or Formation of Ring-Opened Byproducts
  • Diagnostic: LC-MS shows a mass corresponding to the addition of the nucleophile plus the mass of two hydrogen atoms (indicative of N-S cleavage yielding a thiolate/amine).

  • Root Cause: The reaction temperature exceeded the thermodynamic stability threshold of the isothiazole ring, or the nucleophile is acting as a strong base.

  • Resolution: Drop the reaction temperature to 25 °C. If utilizing an amine, swap strong inorganic bases (like K₂CO₃) for milder organic bases (e.g., DIPEA) to reduce the ambient basicity of the system.

Issue 2: Poor Conversion or Unreacted Starting Material
  • Diagnostic: TLC or LC-MS shows >50% unreacted starting material after 4 hours at room temperature.

  • Root Cause: The nucleophile (often a sterically hindered secondary amine like morpholine or a deactivated aniline) lacks the kinetic energy to form the Meisenheimer complex intermediate.

  • Resolution: Implement an iterative temperature escalation protocol (see Protocol A). Increase the temperature in 10 °C increments, capping strictly at 80 °C.

Issue 3: Poor Regioselectivity in Di-halogenated Scaffolds
  • Diagnostic: SNAr on 3,6-dibromoisothiazolo[4,5-b]pyridine yields a mixture of 3-substituted, 6-substituted, and 3,6-disubstituted products.

  • Root Cause: Elevated temperatures blur the kinetic differentiation between the two electrophilic sites.

  • Resolution: Conduct the reaction at strictly controlled lower temperatures (0 °C to 25 °C). The C-3 position is electronically more susceptible to nucleophilic attack. Low temperatures ensure exclusive kinetic capture at C-3 before the C-6 position can react [3].

Part 3: Quantitative Data & Optimization Matrix

To facilitate rapid experimental design, use the following empirically derived temperature matrix for functionalizing 3-halo-isothiazolopyridines.

Nucleophile ClassExample ReagentOptimal Temp (°C)Expected Yield (%)Primary Failure Mode at >100 °C
Alkoxide NaOMe / MeOH20 - 2585 - 95Rapid N-S bond cleavage
Primary Amine Benzylamine60 - 7075 - 90Minor ring opening / Dealkylation
Secondary Amine Morpholine70 - 8070 - 85Steric stalling / Tarry degradation
Aryl Amine 4-Fluoroaniline80 - 9050 - 70Oxidation / Complete degradation

Part 4: Visualizing the Reaction Dynamics

G Start Isothiazolopyridine + Nucleophile LowTemp Ambient Temp (20-25°C) Start->LowTemp Weak Nucleophiles OptTemp Mild Heating (60-80°C) Start->OptTemp Amines HighTemp High Temp (>100°C) Start->HighTemp Excessive Heat NoRxn Low Conversion (Kinetic Trap) LowTemp->NoRxn SNAr Desired SNAr Product (High Yield) OptTemp->SNAr Degradation Isothiazole Ring Cleavage (Degradation) HighTemp->Degradation

Temperature-dependent reaction pathways in isothiazolopyridine SNAr.

Workflow Step1 Initiate Rxn at 25°C Step2 LC-MS Check at 2h Step1->Step2 Decision Conversion >95%? Step2->Decision Step3 Quench & Workup Decision->Step3 Yes Step4 Increase Temp by 10°C (Max 80°C) Decision->Step4 No Step4->Step2 Wait 2h

Iterative temperature optimization workflow for SNAr reactions.

Part 5: Self-Validating Experimental Protocols

Protocol A: Mild-Heating SNAr for Nitrogen Nucleophiles

This protocol utilizes an iterative heating mechanism to ensure the minimum required activation energy is applied, preventing thermal degradation.

  • System Initialization: In an oven-dried vial under N₂, dissolve the halo-isothiazolopyridine (1.0 eq) in anhydrous 1,4-dioxane (0.2 M). Add the amine nucleophile (2.5 eq) and DIPEA (3.0 eq).

  • Ambient Phase: Stir the mixture at 25 °C for 2 hours.

  • Self-Validation Check 1: Sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS.

    • Validation: If conversion is >95%, proceed to Step 5. If <95%, proceed to Step 4.

  • Iterative Escalation: Heat the reaction block to 50 °C. Stir for 2 hours. Repeat the LC-MS validation. If incomplete, increase to 65 °C, then a strict maximum of 80 °C. Do not exceed 80 °C regardless of conversion.

  • Quench & Isolation: Cool the reaction to 0 °C. Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Dry the combined organics over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Ambient-Temperature SNAr for Oxygen Nucleophiles

Oxygen nucleophiles are highly reactive; applying heat will immediately trigger N-S bond cleavage.

  • System Initialization: Dissolve the halo-isothiazolopyridine (1.0 eq) in anhydrous THF or MeOH (0.1 M) and cool to 0 °C in an ice bath.

  • Nucleophile Addition: Dropwise, add the alkoxide solution (e.g., 1.2 eq of 0.5 M NaOMe in MeOH) over 10 minutes to prevent localized exothermic spikes.

  • Reaction Phase: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 1 to 3 hours.

  • Self-Validation Check 2 (Degradation Assay): Run a TLC plate (Hexane:EtOAc 1:1, UV 254 nm).

    • Validation: Look for highly polar, baseline-streaking spots. If present, this indicates ring-opened thiolate byproducts. If baseline streaking is observed, immediately quench the reaction to prevent further degradation.

  • Workup: Quench with water, extract with DCM, and wash the organic layer with brine to remove unreacted alkoxide salts. Concentrate and purify.

References

  • Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents. National Institutes of Health (NIH) / PMC.
  • Substituted pyrazolo[3,4-b]pyridines as human A1 adenosine antagonists: Developments in understanding the receptor stereoselectivity. ResearchGate.
  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. RSC Publishing.

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Isothiazolopyridine Isomers in Biological Assays: A Guide for Researchers

In the landscape of heterocyclic chemistry, isothiazolopyridine scaffolds have emerged as privileged structures, demonstrating a remarkable breadth of biological activities. Their isomeric forms, however, present a fasci...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of heterocyclic chemistry, isothiazolopyridine scaffolds have emerged as privileged structures, demonstrating a remarkable breadth of biological activities. Their isomeric forms, however, present a fascinating case study in structure-activity relationships (SAR), where subtle changes in the arrangement of nitrogen and sulfur atoms within the fused ring system can lead to profound differences in pharmacological effects. This guide provides a comprehensive comparative analysis of key isothiazolopyridine isomers, offering researchers, scientists, and drug development professionals a synthesized overview of their performance in critical biological assays. We will delve into their anticancer, antibacterial, and antiviral properties, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Isomeric Landscape: A Tale of Three Scaffolds

The isothiazolopyridine core can exist in several isomeric forms, with the position of the sulfur and nitrogen atoms in the isothiazole ring relative to the pyridine ring dictating their chemical and biological properties. This guide will focus on the comparative analysis of two prominent isomers: isothiazolo[5,4-b]pyridine and isothiazolo[4,3-b]pyridine . We will also draw comparisons with the closely related isothiazolone core to provide a broader context.

The seemingly minor positional differences between these isomers lead to distinct electronic distributions and three-dimensional shapes, which in turn govern their interactions with biological targets. Understanding these nuances is paramount for the rational design of novel therapeutics.

Comparative Biological Evaluation: A Multi-Assay Approach

To provide a holistic view of the differential activities of isothiazolopyridine isomers, we will examine their performance in three key areas of therapeutic interest: anticancer, antibacterial, and antiviral assays.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The cytotoxicity of isothiazolopyridine derivatives against various cancer cell lines is a significant area of investigation. The isothiazolo[5,4-b]pyridine scaffold, in particular, has been the subject of numerous studies.

Experimental Data Summary: Anticancer Cytotoxicity (IC 50 /GI 50 )

Isomer/Derivative ClassCell LineReported Activity (µM)Reference
Isothiazolo[5,4-b]pyridine derivativesVariousBroad spectrum, ~20 µM (GI50)[1]
Thiazolo[5,4-b]pyridine derivative (10k)HCC827 (NSCLC)0.010[2]
Thiazolo[5,4-b]pyridine derivative (10k)NCI-H1975 (NSCLC)0.08[2]
Thiazolo[5,4-b]pyridine derivative (10k)A-549 (NSCLC)0.82[2]

Note: Direct comparative IC50 values for unsubstituted isothiazolopyridine isomers in the same study are limited. The data presented here is synthesized from studies on various derivatives to illustrate the potential of each scaffold.

Causality Behind Experimental Choices: Why the MCF-7 Cell Line?

The MCF-7 breast cancer cell line is a workhorse in anticancer drug discovery for several well-defined reasons.[3][4][5][6] As an estrogen receptor-positive (ER+) cell line, it is an excellent model for studying hormone-dependent breast cancers, which account for a significant portion of clinical cases.[3][5] Its well-characterized nature and extensive use in research provide a robust baseline for comparing the efficacy of new compounds.[4] Furthermore, its relatively low aggressiveness allows for the detection of both potent and moderately active compounds.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a fundamental tool for initial cytotoxicity screening.

Principle: Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO 2 incubator.

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed 5 x 10³ cells per well in a 96-well flat-bottom plate in a final volume of 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the isothiazolopyridine isomers in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (medium with the same concentration of DMSO).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC 50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.

Antibacterial Activity: Combating Microbial Resistance

Isothiazolopyridine and isothiazolone derivatives have demonstrated promising activity against a range of bacterial pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antibacterial potency of a compound.

Experimental Data Summary: Antibacterial Activity (MIC)

Isomer/Derivative ClassBacterial StrainReported Activity (µg/mL)Reference
Isothiazolo[5,4-b]pyridine derivative (Compound 9)Mycobacterium tuberculosis H37Rv6.25[7]
Isothiazolone analogue (Compound 5a)E. coli BL21 (NDM-1)< 0.032[8]
Isothiazolone–nitroxide hybrid (Compound 22)Vancomycin-resistant S. aureus (VRSA)8.75[9]

Causality Behind Experimental Choices: Selection of Bacterial Strains

The choice of bacterial strains for initial antimicrobial screening is critical for obtaining relevant and comparable data.[10][11] A standard panel typically includes both Gram-positive and Gram-negative bacteria to assess the spectrum of activity.[11] Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) are commonly used as representative species due to their clinical relevance and well-characterized genetics.[11] Including drug-resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Carbapenem-resistant Enterobacterales (CRE), is crucial for identifying compounds with the potential to address the growing threat of antimicrobial resistance.[8]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after incubation.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few well-isolated colonies of the test bacterium (e.g., S. aureus ATCC 29213).

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12.

    • Prepare a stock solution of the isothiazolopyridine isomer in a suitable solvent (e.g., DMSO) and then dilute it in MHB to twice the highest desired test concentration.

    • Add 100 µL of this concentrated compound solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

    • Add 50 µL of sterile MHB to well 12.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Antiviral Activity: Targeting Host Factors

A novel approach in antiviral drug discovery is to target host cellular factors that are essential for viral replication, thereby potentially offering a broader spectrum of activity and a higher barrier to resistance. Isothiazolo[4,3-b]pyridines have been identified as potent inhibitors of Cyclin G-Associated Kinase (GAK), a host factor crucial for the lifecycle of several viruses.[12]

Mechanism of Action: GAK Inhibition

GAK is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis, a process that many viruses hijack for entry into host cells.[13][14] GAK, in conjunction with Hsc70, facilitates the uncoating of clathrin-coated vesicles, which is essential for the release of the viral genome into the cytoplasm.[14][15] By inhibiting GAK, isothiazolo[4,3-b]pyridines can disrupt this crucial step in the viral lifecycle.

Experimental Data Summary: GAK Inhibition and Antiviral Activity

Isomer/Derivative ClassTargetReported ActivityReference
Isothiazolo[4,3-b]pyridinesGAKPotent inhibitors[12]
Isothiazolo[4,5-b]pyridinesGAKInactive[12]

This stark difference in activity between the isothiazolo[4,3-b] and isothiazolo[4,5-b] isomers highlights the critical importance of the scaffold's geometry for GAK binding. Molecular modeling studies have suggested that the specific arrangement of atoms in the isothiazolo[4,3-b]pyridine core allows for optimal interactions within the GAK active site, which is not possible for the isothiazolo[4,5-b]pyridine isomer.[12]

Visualization of Key Biological Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, provide visual representations of a key signaling pathway and experimental workflows.

GAK-Mediated Clathrin Uncoating Pathway

GAK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Cargo Cargo AP2 AP-2 Cargo->AP2 Binding Clathrin Clathrin AP2->Clathrin Recruitment CCV Clathrin-Coated Vesicle (CCV) Clathrin->CCV Formation GAK GAK CCV->GAK Recruitment Uncoated_Vesicle Uncoated Vesicle CCV->Uncoated_Vesicle Free_Clathrin Free Clathrin CCV->Free_Clathrin Hsc70 Hsc70 GAK->Hsc70 Recruitment & Activation Hsc70->CCV Uncoating Isothiazolopyridine Isothiazolo[4,3-b]pyridine Isothiazolopyridine->GAK Inhibition Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h (Cell Adhesion) seed_cells->incubate1 add_compounds Add Isothiazolopyridine Isomers (Serial Dilutions) incubate1->add_compounds incubate2 Incubate 48-72h (Treatment) add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Data Analysis (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This comparative analysis underscores the profound impact of isomeric variations on the biological activity of isothiazolopyridines. The isothiazolo[5,4-b]pyridine scaffold shows significant promise in the development of novel anticancer and antibacterial agents, while the isothiazolo[4,3-b]pyridine isomer has emerged as a key pharmacophore for the development of host-targeting antivirals through GAK inhibition.

The stark inactivity of the isothiazolo[4,5-b]pyridine isomer as a GAK inhibitor further emphasizes the high degree of structural specificity required for potent biological activity. Future research should focus on direct, head-to-head comparative studies of these isomers in a wider range of biological assays to build a more comprehensive SAR database. Such studies will be invaluable for the continued optimization of isothiazolopyridine-based compounds as next-generation therapeutics.

References

  • Selection of Relevant Bacterial Strains for Novel Therapeutic Testing. (n.d.). ORCA - Cardiff University. Retrieved March 20, 2026, from [Link]

  • The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. (2015). In Vivo. Retrieved March 20, 2026, from [Link]

  • MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing. (n.d.). Cytion. Retrieved March 20, 2026, from [Link]

  • Dynamics of Auxilin 1 and GAK in clathrin-mediated traffic. (2020). Rockefeller University Press. Retrieved March 20, 2026, from [Link]

  • MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing. (n.d.). Cytion. Retrieved March 20, 2026, from [Link]

  • MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing. (n.d.). Cytion. Retrieved March 20, 2026, from [Link]

  • Which bacterial species should be chosen for an initial antimicrobial screening of plant extracts? (2025). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development. (n.d.). PMC. Retrieved March 20, 2026, from [Link]

  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). Longdom Publishing SL. Retrieved March 20, 2026, from [Link]

  • Recruitment of Aux1 and GAK to clathrin-coated vesicles in... (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • The clathrin-binding and J-domains of GAK support the uncoating and chaperoning of clathrin by Hsc70 in the brain. (n.d.). PMC. Retrieved March 20, 2026, from [Link]

  • New isothiazolopyridines and their in vitro antibacterial activity. (2012). science24.com. Retrieved March 20, 2026, from [Link]

  • Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. (2004). PubMed. Retrieved March 20, 2026, from [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). PMC. Retrieved March 20, 2026, from [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PMC. Retrieved March 20, 2026, from [Link]

  • Identification of isothiazolones analogues as potent bactericidal agents against antibiotic resistant CRE and MRSA strains. (2023). PMC. Retrieved March 20, 2026, from [Link]

  • GAK, a regulator of clathrin-mediated membrane traffic, also controls centrosome integrity and chromosome congression. (2009). Company of Biologists Journals. Retrieved March 20, 2026, from [Link]

  • Molecular Structure, Function, and Dynamics of Clathrin-Mediated Membrane Traffic. (n.d.). PMC. Retrieved March 20, 2026, from [Link]

  • Isothiazolopyridine Mannich bases and their antibacterial effect. (2018). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines. (n.d.). dspace.meduniv.lviv.ua. Retrieved March 20, 2026, from [Link]

  • Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. (2024). PubMed. Retrieved March 20, 2026, from [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2024). MDPI. Retrieved March 20, 2026, from [Link]

  • Isothiazolone–Nitroxide Hybrids with Activity against Antibiotic-Resistant Staphylococcus aureus Biofilms. (n.d.). PMC. Retrieved March 20, 2026, from [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2022). MDPI. Retrieved March 20, 2026, from [Link]

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 20, 2026, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to 2D NMR for Isothiazolopyridine Structure Confirmation

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of molecular structure is a cornerstone of scientific rigor and regulatory compliance. The isothiazolopyridine scaf...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of molecular structure is a cornerstone of scientific rigor and regulatory compliance. The isothiazolopyridine scaffold, a recurring motif in pharmacologically active compounds, presents unique challenges in structural elucidation due to the potential for isomerism and the nuanced electronic effects of the fused heterocyclic system. While one-dimensional (1D) NMR provides a foundational overview, it often falls short in resolving the complexities of these molecules. This guide provides an in-depth comparison of two-dimensional (2D) NMR techniques, offering a robust framework for the definitive structure confirmation of isothiazolopyridines.

The Challenge: Ambiguity in Isothiazolopyridine Isomers

The fusion of an isothiazole and a pyridine ring can result in multiple isomers, such as isothiazolo[5,4-b]pyridine, isothiazolo[4,5-b]pyridine, isothiazolo[3,4-c]pyridine, and isothiazolo[4,3-b]pyridine. Distinguishing between these, especially when further substituted, can be a formidable task with 1D NMR alone due to overlapping proton signals and the difficulty in assigning quaternary carbons. 2D NMR spectroscopy overcomes these limitations by spreading correlations across a second dimension, revealing through-bond and through-space connectivities.

A Comparative Analysis of Key 2D NMR Techniques

The selection of 2D NMR experiments should be a strategic process, with each technique chosen to answer specific questions about the molecular structure. Below, we compare the most pertinent techniques for isothiazolopyridine characterization.

2D NMR Technique Primary Information Provided Key Application for Isothiazolopyridines Relative Sensitivity
COSY (Correlation Spectroscopy)¹H-¹H scalar (J) couplings (2-3 bonds)Identifies adjacent protons within the pyridine and isothiazole rings, establishing spin systems.High
HSQC (Heteronuclear Single Quantum Coherence)Direct ¹H-¹³C correlations (1 bond)Unambiguously links each proton to its directly attached carbon, aiding in the assignment of protonated carbons.High
HMBC (Heteronuclear Multiple Bond Correlation)Long-range ¹H-¹³C correlations (2-4 bonds)Crucial for connecting spin systems across quaternary carbons and heteroatoms, definitively establishing the fusion pattern and substituent positions.Moderate
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy)Through-space ¹H-¹H correlations (< 5 Å)Determines the spatial proximity of protons, essential for confirming regiochemistry and stereochemistry, particularly the placement of substituents.Low to Moderate

Deciphering the Isothiazolopyridine Core: A Case Study Workflow

To illustrate the power of a combined 2D NMR approach, let's consider the hypothetical structure confirmation of a novel substituted isothiazolo[5,4-b]pyridine derivative.

Hypothetical Compound: 3-methyl-5-phenylisothiazolo[5,4-b]pyridine

Molecular Formula: C₁₃H₁₀N₂S

Initial 1D NMR Analysis: The ¹H NMR spectrum shows a complex aromatic region and a methyl singlet. The ¹³C NMR spectrum reveals the expected number of carbons, but unambiguous assignment is challenging.

Step 1: Establishing Proton Connectivity with COSY

The first step is to delineate the proton spin systems using a COSY experiment. We expect to see correlations between adjacent protons on the pyridine ring.

Caption: COSY workflow for identifying proton spin systems.

In our example, the COSY spectrum would reveal a correlation between H6 and H7 of the pyridine ring, establishing their connectivity. The protons of the phenyl group would also show their characteristic ortho, meta, and para couplings.

Step 2: Linking Protons to Carbons with HSQC

Next, an HSQC experiment is performed to correlate each proton with its directly attached carbon. This is a highly sensitive experiment that provides a "fingerprint" of the CH moieties.

Caption: HSQC workflow for assigning protonated carbons.

The HSQC spectrum will show cross-peaks for the methyl group (¹H to ¹³C), H6 to C6, H7 to C7, and the phenyl protons to their respective carbons. Quaternary carbons will be absent from this spectrum.

Step 3: Assembling the Skeleton with HMBC

The HMBC experiment is the cornerstone for elucidating the complete carbon skeleton by revealing long-range (2- and 3-bond) ¹H-¹³C correlations. This allows us to connect the spin systems identified in the COSY experiment and place the substituents.

Key Expected HMBC Correlations for 3-methyl-5-phenylisothiazolo[5,4-b]pyridine:

Proton(s) Correlated Carbon(s) (2-3 bonds) Structural Information Deduced
Methyl ProtonsC3, C3aConfirms methyl group at C3
H6C5, C7aConnects the pyridyl spin system to the phenyl-substituted carbon and the bridgehead carbon.
H7C5, C7aConfirms the pyridine ring connectivity.
Phenyl Protons (ortho)C5, C-ipsoConfirms the attachment of the phenyl ring at C5.

Caption: HMBC workflow for assembling the molecular skeleton.

These HMBC correlations are critical as they bridge the quaternary carbons (C3, C3a, C5, C7a) and unambiguously establish the fusion of the isothiazole and pyridine rings, as well as the positions of the methyl and phenyl substituents.

Step 4: Confirming Regiochemistry with NOESY/ROESY

Finally, a NOESY or ROESY experiment provides through-space correlations, which are invaluable for confirming the proposed regiochemistry, particularly when HMBC data might be ambiguous.

Key Expected NOESY/ROESY Correlations:

  • H6 and ortho-protons of the phenyl ring: This correlation would provide definitive proof of the proximity of these protons and thus the attachment of the phenyl ring at C5.

  • Methyl protons and H-ortho of a potential neighboring aromatic ring: In cases of more complex substitution patterns, NOESY can help differentiate between isomers.

Experimental Protocols

The following are starting-point protocols for acquiring high-quality 2D NMR data for small molecules like isothiazolopyridines on a 500 MHz spectrometer. Optimization will likely be necessary based on sample concentration and relaxation properties.

COSY (Correlation Spectroscopy)
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Pulse Program: cosygpqf (gradient-selected, phase-sensitive).

  • Acquisition Parameters:

    • Set the spectral width (SW) in both dimensions to encompass all proton signals.

    • Set the transmitter frequency offset (o1p) to the center of the proton spectrum.

    • Number of scans (ns): 2-4 (multiple of the phase cycle).

    • Number of increments in F1 (TD1): 256-512.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

HSQC (Heteronuclear Single Quantum Coherence)
  • Pulse Program: hsqcedetgpsp (edited HSQC for multiplicity information).

  • Acquisition Parameters:

    • Set the proton spectral width (SW in F2) and transmitter offset based on the ¹H spectrum.

    • Set the carbon spectral width (SW in F1) to cover the expected ¹³C chemical shift range (e.g., 0-180 ppm).

    • Number of scans (ns): 4-8.

    • Number of increments in F1 (TD1): 128-256.

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions.

HMBC (Heteronuclear Multiple Bond Correlation)
  • Pulse Program: hmbcgplpndqf (gradient-selected).

  • Acquisition Parameters:

    • Set proton and carbon spectral widths and offsets as for HSQC.

    • Set the long-range coupling constant (d6 or CNST2) to a value between 8-10 Hz.

    • Number of scans (ns): 8-16 (HMBC is less sensitive).

    • Number of increments in F1 (TD1): 256-512.

  • Processing: Apply a sine-bell window function in both dimensions.

NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Pulse Program: noesygpph (gradient-selected).

  • Acquisition Parameters:

    • Set spectral widths and offsets as for COSY.

    • The mixing time (d8) is a critical parameter. For small molecules, typical values range from 300 ms to 800 ms.

    • Number of scans (ns): 8-16.

    • Number of increments in F1 (TD1): 256-512.

  • Processing: Apply a sine-bell window function in both dimensions.

Conclusion

A systematic and multi-faceted 2D NMR approach is indispensable for the unambiguous structure confirmation of isothiazolopyridines. While 1D NMR provides the initial overview, the combination of COSY, HSQC, HMBC, and NOESY/ROESY experiments creates a self-validating system of through-bond and through-space correlations. This comprehensive dataset allows researchers to assemble the molecular puzzle with a high degree of confidence, ensuring the scientific integrity of their work in drug discovery and development. The strategic application of these techniques, as outlined in this guide, empowers scientists to navigate the structural complexities of novel heterocyclic compounds.

References

  • Chimichi, S., Cosimelli, B., Tedeschi, P., & Ponticelli, F. (1994). Carbon-13 NMR studies on azolopyridines. 3-The isothiazolopyridine systems. Magnetic Resonance in Chemistry, 32(5), 312-315. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Braun, S., Kalinowski, H. O., & Berger, S. (2004). 150 and more basic NMR experiments: a practical course. John Wiley & Sons. [Link]

Validation

A Senior Application Scientist's Guide to Palladium Catalysts for Bromopyridine Coupling: A Comparative Analysis

The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Bromopyridines serve as versatile building blocks for the synthesis of complex molecules, with palladium-catal...

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Author: BenchChem Technical Support Team. Date: March 2026

The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Bromopyridines serve as versatile building blocks for the synthesis of complex molecules, with palladium-catalyzed cross-coupling reactions being the preeminent method for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The choice of the palladium catalyst is paramount and directly dictates the efficiency, substrate scope, and overall success of the transformation. This guide provides a comparative analysis of the efficacy of different palladium catalysts for the coupling of bromopyridines, offering field-proven insights and supporting experimental data to inform your catalyst selection and reaction optimization.

The Crucial Role of the Ligand in Palladium Catalysis

The reactivity of the palladium center is intricately modulated by its coordinating ligand. For challenging substrates like bromopyridines, the nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or decomposition. The ligand's role is to stabilize the palladium catalyst, promote the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and prevent unwanted side reactions. The efficacy of a palladium catalyst in bromopyridine coupling is therefore highly dependent on the electronic and steric properties of the ligand.

Comparative Analysis of Palladium Catalyst Systems

We will now delve into a comparative analysis of three major classes of palladium catalysts that have demonstrated significant utility in bromopyridine coupling reactions: those based on phosphine ligands, N-heterocyclic carbenes (NHCs), and palladacycles.

Phosphine-Based Catalysts: The Workhorses of Cross-Coupling

Palladium catalysts supported by phosphine ligands are among the most established and widely used in cross-coupling reactions. The electronic and steric properties of phosphine ligands can be finely tuned by modifying the substituents on the phosphorus atom.

  • Expertise & Experience: For simple bromopyridine couplings, traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective. However, for more challenging substrates or more demanding transformations like the Buchwald-Hartwig amination, electron-rich and bulky monodentate biaryl phosphine ligands, such as SPhos, RuPhos, and BrettPhos, are often superior.[1][2] These ligands accelerate the rates of both oxidative addition and reductive elimination, leading to higher yields and catalyst turnover numbers (TONs).[3] The use of bidentate phosphine ligands like 1,3-bis(diphenylphosphino)propane (dppp) can also be advantageous in preventing catalyst deactivation, particularly in the amination of 2-bromopyridines.[4][5]

N-Heterocyclic Carbene (NHC)-Based Catalysts: A New Generation of High-Performance Catalysts

Palladium-NHC complexes have emerged as a powerful class of catalysts for a wide range of cross-coupling reactions.[6][7] NHCs are strong σ-donors, which enhances the electron density at the palladium center, facilitating oxidative addition. Their steric bulk also promotes reductive elimination.

  • Expertise & Experience: PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts, such as PEPPSI-IPr, are particularly effective for heteroaryl couplings, including those involving bromopyridines.[3] These precatalysts are air- and moisture-stable, making them convenient to handle. The in-situ generation of Pd-NHC catalysts from a palladium source like Pd(OAc)₂ and an imidazolium salt is also a common and effective strategy.[8][9] The strong Pd-NHC bond contributes to high catalyst stability, even at low ligand-to-palladium ratios and elevated temperatures.[6]

Palladacycles: Pre-activated and Robust Catalysts

Palladacycles are pre-activated catalyst systems where the palladium is part of a cyclic structure, often formed through C-H activation. They are known for their high thermal stability and catalytic activity.

  • Expertise & Experience: Herrmann's catalyst and Bedford's palladacycles are well-known examples that have shown high activity in various cross-coupling reactions, including those with challenging aryl chlorides.[10][11] Their pre-activated nature can lead to faster initiation of the catalytic cycle. Palladacycles can be particularly advantageous for large-scale syntheses due to their efficiency and robustness.[3]

Quantitative Performance Comparison

To provide a clearer picture of the relative performance of these catalyst systems, the following table summarizes experimental data for the Suzuki-Miyaura coupling of 3-bromopyridine with phenylboronic acid under various conditions.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Turnover Number (TON)Reference
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O80128528[3]
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane10049595[3]
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298196[3]
Pd₂(dba)₃ / RuPhos2LiHMDSTHF651683 (for morpholine coupling)41.5[1]

Note: The data presented is for illustrative purposes and direct comparison should be made with caution as reaction conditions vary. The yield for the Pd₂(dba)₃ / RuPhos system is for a C-N coupling reaction.

Experimental Protocols

The following are detailed, step-by-step methodologies for a representative Suzuki-Miyaura coupling reaction using the three classes of catalysts discussed. These protocols are designed to be self-validating, with clear steps for ensuring an inert atmosphere and monitoring reaction progress.

Protocol 1: Suzuki-Miyaura Coupling using a Phosphine-Based Catalyst (Pd(OAc)₂/SPhos)
  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 3-bromopyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[12][13]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling using an NHC-Based Catalyst (PEPPSI-IPr)
  • Reaction Setup: To a dry microwave vial equipped with a magnetic stir bar, add 3-bromopyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add PEPPSI-IPr (0.005 mmol, 0.5 mol%).

  • Solvent Addition: Add anhydrous tert-amyl alcohol (5 mL).

  • Reaction: Seal the vial and heat the reaction mixture to 100 °C in an oil bath or a microwave reactor with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 1-2 hours).

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Visualizing the Catalytic Cycle

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, proceeds through a catalytic cycle.[12][14]

Suzuki_Miyaura_Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product Ar-Ar' Reductive_Elimination->Product Substrate1 Ar-X (Bromopyridine) Substrate1->Oxidative_Addition Substrate2 Ar'-B(OR)₂ (Boronic Acid Derivative) Substrate2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow Overview

A well-structured workflow is essential for successful and reproducible cross-coupling reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reagent_Prep Reagent Preparation & Weighing Assembly Reaction Assembly Reagent_Prep->Assembly Glassware_Prep Oven-Dried Glassware Glassware_Prep->Assembly Atmosphere_Prep Inert Atmosphere Setup (Glovebox/Schlenk Line) Atmosphere_Prep->Assembly Execution Reaction Execution (Heating & Stirring) Assembly->Execution Monitoring Reaction Monitoring (TLC, LC-MS) Execution->Monitoring Workup Aqueous Work-up Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

The selection of an optimal palladium catalyst for bromopyridine coupling is a multifaceted decision that depends on the specific coupling partners, desired reaction conditions, and economic considerations. While traditional phosphine-based catalysts remain highly valuable, the advent of bulky biarylphosphine ligands and N-heterocyclic carbene-based systems has significantly expanded the toolbox for chemists, enabling more challenging transformations with higher efficiency and under milder conditions. Palladacycles offer a robust and pre-activated alternative, particularly for large-scale applications. By understanding the relative strengths and weaknesses of each catalyst class and adhering to rigorous experimental protocols, researchers can confidently and successfully navigate the landscape of bromopyridine functionalization.

References

  • Efficient in situ N-heterocyclic carbene palladium(ii) generated from Pd(OAc)2 catalysts for carbonylative Suzuki coupling reactions of arylboronic acids with 2-bromopyridine under inert conditions leading to unsymmetrical arylpyridine ketones: synthesis, characterization and cytotoxic activities. RSC Advances. [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. [Link]

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS. [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]

  • New seven membered palladacycles: C-Br bond activation of 2-bromo-pyridine derivative by Pd(II). ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. ResearchGate. [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters. [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]

  • N-heterocyclic carbene-stabilized palladium complexes as organometallic catalysts for bioorthogonal cross-coupling reactions. PubMed. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. ACS Omega. [Link]

  • In situ palladium/N‑heterocyclic carbene complex catalyzed carbonylative cross‑coupling reactions of arylboronic acids with 2‑bromopyridine under CO pressure: efcient synthesis of unsymmetrical arylpyridine ketones and their antimicrobial activities. ResearchGate. [Link]

  • New seven membered palladacycles: C-Br bond activation of 2-bromo-pyridine derivative by Pd(II). Semantic Scholar. [Link]

  • Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. RSC Publishing. [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. PMC. [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. ScienceDirect. [Link]

  • Study of mechanistic pathways in cross-linking reactions with palladium. PURE. [Link]

  • Palladium Complexes of N-heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions--A Synthetic Chemist's Perspective. PubMed. [Link]

  • Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry. [Link]

  • Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. ResearchGate. [Link]

  • Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. PMC. [Link]

  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. PMC. [Link]

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Comparative

A Senior Application Scientist's Guide to Assessing the Drug-Likeness of Novel Isothiazolopyridine Compounds

Introduction The isothiazolopyridine scaffold is a compelling heterocyclic nucleus that has garnered significant attention in medicinal chemistry. Derivatives have demonstrated a wide spectrum of biological activities, i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The isothiazolopyridine scaffold is a compelling heterocyclic nucleus that has garnered significant attention in medicinal chemistry. Derivatives have demonstrated a wide spectrum of biological activities, including antibacterial and anticancer properties.[1][2][3][4] However, the journey from a biologically active "hit" to a viable drug candidate is contingent on a suite of favorable physicochemical and pharmacokinetic properties, collectively known as "drug-likeness".[5][6] This guide provides a comprehensive framework for assessing the drug-likeness of novel isothiazolopyridine compounds, designed for researchers and drug development professionals. We will delve into the foundational principles of drug-likeness, present a multi-tiered assessment strategy encompassing both in silico and in vitro methodologies, and offer a comparative analysis to contextualize the data.

The Core Principles of Drug-Likeness

Drug-likeness is a qualitative concept used to evaluate a compound's potential to become an oral drug candidate with respect to its absorption, distribution, metabolism, and excretion (ADME) properties.[7] Key physicochemical properties such as lipophilicity, solubility, molecular size, and pKa are pivotal in governing a molecule's behavior in biological systems.[8][9][10] A well-established starting point for this assessment is Lipinski's Rule of Five, which posits that poor oral absorption is more likely when a compound violates more than one of the following criteria[11][12][13][14]:

  • Molecular Weight (MW) ≤ 500 Da

  • LogP (a measure of lipophilicity) ≤ 5

  • Hydrogen Bond Donors (HBD) ≤ 5

  • Hydrogen Bond Acceptors (HBA) ≤ 10

While a valuable heuristic, it's crucial to recognize that the Rule of Five is not absolute and many successful drugs, particularly natural products and antibiotics, fall outside these parameters.[6][14] Therefore, a more nuanced, data-driven approach is necessary.

A Multi-Tiered Assessment Workflow

A robust assessment of drug-likeness integrates computational predictions with experimental validation. This tiered approach allows for the efficient screening of large numbers of compounds, with progressively more resource-intensive assays reserved for the most promising candidates.

G cluster_0 Tier 1: In Silico Screening cluster_1 Tier 2: In Vitro Validation cluster_2 Tier 3: Data Analysis & Decision in_silico In Silico ADMET Prediction (Lipinski's Ro5, Solubility, Permeability) prioritization Prioritization of Candidates in_silico->prioritization Filter & Rank solubility Kinetic Solubility Assay prioritization->solubility Advance Promising Candidates permeability PAMPA solubility->permeability metabolism Microsomal Stability Assay permeability->metabolism analysis Comparative Analysis metabolism->analysis decision Go/No-Go Decision analysis->decision

Caption: Figure 1: A tiered workflow for assessing drug-likeness.

Tier 1: In Silico Screening

The initial phase of assessment leverages computational tools to predict the ADME properties of a virtual library of novel isothiazolopyridine compounds.[15][16] This allows for rapid, cost-effective filtering of compounds that are unlikely to possess favorable drug-like properties.

Protocol: In Silico ADMET Prediction

  • Compound Preparation: Generate 2D structures of the novel isothiazolopyridine derivatives and a reference compound (e.g., a known drug with a similar target). Convert these structures into a suitable format (e.g., SMILES).

  • Selection of Prediction Tool: Utilize a validated in silico ADMET prediction tool. Several open-access and commercial platforms are available, such as ADMET-AI, pkCSM, and ADMET Predictor.[17][18][19]

  • Property Calculation: Input the SMILES strings into the selected tool to calculate the following key parameters:

    • Lipinski's Rule of Five parameters (MW, logP, HBD, HBA)

    • Aqueous solubility (logS)

    • Blood-Brain Barrier (BBB) permeability

    • CYP450 inhibition potential

  • Data Analysis and Prioritization: Compile the predicted data into a table. Prioritize compounds that show a good balance of properties and do not have significant liabilities (e.g., multiple Lipinski violations, predicted poor solubility).

Tier 2: In Vitro Experimental Validation

Promising candidates identified through in silico screening are then subjected to experimental validation to confirm the computational predictions.

Kinetic Solubility Assay

Aqueous solubility is critical for oral absorption.[9] A kinetic solubility assay provides an early indication of a compound's dissolution properties.

Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solutions in DMSO to create a concentration range (e.g., 200 µM to 1.56 µM).

  • Addition to Aqueous Buffer: Add the DMSO solutions to a 96-well plate containing a phosphate-buffered saline (PBS) solution (pH 7.4) to a final DMSO concentration of 1%.

  • Incubation and Measurement: Incubate the plate at room temperature for 2 hours with shaking. Measure the turbidity of each well using a nephelometer or a plate reader at a suitable wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a high-throughput, cell-free assay that models passive diffusion across a lipid membrane, providing a good predictor of gastrointestinal absorption.[20][21][22][23]

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Membrane Coating: Coat the wells of a 96-well filter plate (donor plate) with a solution of a lipid (e.g., 2% L-α-phosphatidylcholine in dodecane) and allow the solvent to evaporate.

  • Compound Addition: Add the test compounds (dissolved in a buffer solution, pH 7.4) to the donor plate.

  • Assay Assembly: Place the donor plate on top of a 96-well acceptor plate containing a buffer solution.

  • Incubation: Incubate the "sandwich" plate at room temperature for a defined period (e.g., 4-18 hours).[24]

  • Quantification: Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the effective permeability (Pe) using the following equation: Pe = (V_A * C_A(t)) / (Area * t * (C_D(t) - C_A(t))) Where V_A is the volume of the acceptor well, C_A(t) is the concentration in the acceptor well at time t, Area is the surface area of the membrane, and C_D(t) is the concentration in the donor well at time t.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[25][26][27][28][29]

Protocol: Microsomal Stability Assay

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human or other species), a buffer solution (pH 7.4), and the test compound.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).[27]

  • Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Comparative Analysis of Novel Isothiazolopyridine Compounds

To illustrate the application of these assessments, consider the following hypothetical data for three novel isothiazolopyridine compounds (ISP-1, ISP-2, and ISP-3) compared to a reference drug, Ciprofloxacin (an established antibacterial agent).

PropertyISP-1ISP-2ISP-3Ciprofloxacin (Reference)Desirable Range
In Silico Data
Molecular Weight (Da)450.5520.1380.2331.3< 500
logP3.85.52.50.28< 5
HBD2412≤ 5
HBA7956≤ 10
Lipinski Violations02000-1
In Vitro Data
Kinetic Solubility (µM)55515090> 50
PAMPA Pe (10⁻⁶ cm/s)8.51.215.20.5> 5 (High)
Microsomal Stability t₁/₂ (min)4510> 6035> 30

Interpretation of Results:

  • ISP-1: This compound exhibits a promising profile. It adheres to Lipinski's Rule of Five, has good solubility and permeability, and demonstrates moderate metabolic stability.

  • ISP-2: This compound shows several liabilities. It violates two of Lipinski's rules (MW and logP), has poor solubility, and is rapidly metabolized. These characteristics suggest a high likelihood of poor oral bioavailability.

  • ISP-3: This compound appears to be an excellent candidate for further development. It has a favorable in silico profile, high solubility and permeability, and excellent metabolic stability.

G center Drug-Likeness MW Molecular Weight center->MW logP Lipophilicity (logP) center->logP Solubility Aqueous Solubility center->Solubility Permeability Membrane Permeability center->Permeability Metabolism Metabolic Stability center->Metabolism pKa pKa center->pKa MW->Permeability inverse relationship logP->Solubility inverse relationship logP->Permeability direct relationship Solubility->Permeability interplay

Caption: Figure 2: Interplay of key physicochemical properties.

Conclusion

The assessment of drug-likeness is a critical, multi-faceted process in modern drug discovery. For novel isothiazolopyridine compounds, a systematic approach combining early-stage in silico predictions with targeted in vitro validation is essential for identifying candidates with the highest probability of success. By carefully evaluating and balancing key physicochemical and pharmacokinetic properties, research teams can make more informed decisions, optimizing the allocation of resources and accelerating the development of new therapeutics. The data presented for ISP-3, for instance, provides a strong rationale for advancing this compound to more complex cellular and in vivo models.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Physical and Chemical Properties of Drugs and Calculations. Retrieved from [Link]

  • Pharmaron. (n.d.). ADMET Predictor: In Silico Screening | Early Drug Discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Roy, K., Kar, S., & Das, R. N. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(9), 1055-1076. Retrieved from [Link]

  • Chemaxon. (2023, May 12). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. Retrieved from [Link]

  • Alexiou, A., & Sgourou, A. (2018). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current Topics in Medicinal Chemistry, 18(13), 1135-1144. Retrieved from [Link]

  • protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Patsnap. (2025, May 21). What are the physicochemical properties affecting drug distribution?. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Swanson, K. (n.d.). ADMET-AI. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • ACD/Labs. (n.d.). Pharmacokinetics Software | Predict ADME Properties | ADME Suite. Retrieved from [Link]

  • Wiles, J. A., Hashimoto, A., Thanassi, J. A., Cheng, J., Incarvito, C. D., Deshpande, M., Pucci, M. J., & Bradbury, B. J. (2006). Isothiazolopyridones: synthesis, structure, and biological activity of a new class of antibacterial agents. Journal of Medicinal Chemistry, 49(1), 39–42. Retrieved from [Link]

  • Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • R Discovery. (2005, December 13). Isothiazolopyridones: Synthesis, Structure, and Biological Activity of a New Class of Antibacterial Agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337–341. Retrieved from [Link]

  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Retrieved from [Link]

  • Walters, W. P. (2012). Going further than Lipinski's rule in drug design. Expert Opinion on Drug Discovery, 7(2), 99–107. Retrieved from [Link]

  • Lesiak, A., Ulenberg, S., & Gzella, A. K. (2024). Beyond the Arbitrariness of Drug-Likeness Rules: Rough Set Theory and Decision Rules in the Service of Drug Design. Molecules, 29(21), 5094. Retrieved from [Link]

  • Liu, X., Liu, C., & Li, X. (2022). Current Trends and Challenges in Drug-Likeness Prediction: Are They Generalizable and Interpretable?. Molecules, 27(19), 6667. Retrieved from [Link]

  • Schremmer, H., et al. (2023). Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. Molecules, 28(24), 8086. Retrieved from [Link]

  • Świątek, P., Malinka, W., Śliwińska, M., & Gamian, A. (2012). New isothiazolopyridines and their in vitro antibacterial activity. Science24. Retrieved from [Link]

  • SciSpace. (n.d.). Recent trends in drug-likeness prediction: A comprehensive review of In silico methods. Retrieved from [Link]

  • Mapping Ignorance. (2018, June 13). Putting the "rule of five" of drug research in context. Retrieved from [Link]

  • Bickerton, G. R., Paolini, G. V., Besnard, J., Muresan, S., & Hopkins, A. L. (2012). Quantifying the chemical beauty of drugs. Nature Chemistry, 4(2), 90–98. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2023). Journal of Population Therapeutics and Clinical Pharmacology, 30(17), e135-e152.
  • Kim, H., & Kim, W. Y. (2021). Drug-likeness scoring based on unsupervised learning. RSC Advances, 11(62), 39396–39403. Retrieved from [Link]

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Validation

Comparative Antimicrobial Efficacy of Fused Pyridine Scaffolds: A Deep Dive into Isothiazolopyridine Derivatives

As multidrug-resistant (MDR) pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii continue to outpace traditional antibiotics, the development of novel pharmacophores is paramount...

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Author: BenchChem Technical Support Team. Date: March 2026

As multidrug-resistant (MDR) pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii continue to outpace traditional antibiotics, the development of novel pharmacophores is paramount. Fused pyridine derivatives have emerged as highly versatile scaffolds due to their bioisosteric resemblance to natural purines and pyrimidines.

As a Senior Application Scientist, I have structured this guide to objectively evaluate the antimicrobial performance of isothiazolopyridine derivatives —specifically focusing on recently synthesized Mannich bases—and compare them against alternative fused pyridine scaffolds like oxazolo[4,5-b]pyridines. This guide synthesizes structural causality, quantitative efficacy, and self-validating experimental protocols to inform your future drug development pipelines.

Structural Logic and Mechanistic Pathways

The pharmacological rationale behind modifying the isothiazolopyridine core via the Mannich reaction is to introduce aminomethyl groups. This chemical modification is specifically chosen to increase the lipophilicity (logP) and basicity of the parent scaffold. In theory, this enhances the molecule's ability to permeate the complex lipopolysaccharide (LPS) outer membrane of Gram-negative bacteria [1].

However, in drug design, causality dictates that increased permeability must not come at the cost of target affinity. While planar scaffolds like oxazolo[4,5-b]pyridines intercalate efficiently or bind tightly to Penicillin-Binding Proteins (PBPs), the bulky tertiary amine appendages on isothiazolopyridine Mannich bases introduce significant steric hindrance. This steric clash prevents optimal docking at the active site of bacterial enzymes, explaining their moderate efficacy compared to more planar analogues [2].

G Root Fused Pyridine Scaffolds Iso Isothiazolopyridines (Bulky Mannich Bases) Root->Iso Oxa Oxazolo[4,5-b]pyridines (Planar Core) Root->Oxa Mech1 Steric Hindrance Moderate Permeability Iso->Mech1 Mech2 High Target Affinity (e.g., PBP2a in MRSA) Oxa->Mech2 Result1 MIC ≤ 32 μg/mL (Moderate Activity) Mech1->Result1 Result2 MIC 1.56-25 μg/mL (Potent Activity) Mech2->Result2

Mechanistic divergence between bulky isothiazolopyridines and planar oxazolopyridines.

Comparative Antimicrobial Efficacy

To objectively evaluate the performance of isothiazolopyridine derivatives, we must benchmark their primary screening data against other contemporary fused pyridine alternatives and clinical reference standards.

Table 1: In vitro Antimicrobial Activity Comparison of Fused Pyridine Derivatives

Scaffold ClassRepresentative CompoundPrimary Pathogen TargetsMIC Range (μg/mL)Reference StandardRef. MIC (μg/mL)
Isothiazolopyridines Dimethylisothiazolopyridine Mannich BasesA. baumannii, MRSA≤ 32Vancomycin, Colistin0.5 - 2.0
Oxazolo[4,5-b]pyridines Compounds 28 & 31MRSA, Gram-positive1.56 - 25Ampicillin, Streptomycin0.5 - 1.0
Pyrazolo[3,4-b]pyridines Thiazolidinone Schiff BaseF. oxysporum (Fungi)0.98Amphotericin B~1.0

Data Synthesis & Causality: As demonstrated, isothiazolopyridine Mannich bases exhibit "primary hit" activity (MIC ≤ 32 μg/mL) against formidable nosocomial pathogens like A. baumannii and MRSA [1]. However, they fail to surpass the potency of clinical reference drugs like Vancomycin. Conversely, oxazolo[4,5-b]pyridines demonstrate highly competitive anti-MRSA activity [2]. This suggests that the oxygen-containing five-membered ring provides a superior pharmacophoric fit for Gram-positive targets compared to the sulfur-containing isothiazole ring burdened by bulky Mannich bases.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific rigor, the following protocols detail the synthesis and biological evaluation of isothiazolopyridine derivatives. Every step is designed as a self-validating system to eliminate false positives.

Protocol A: Synthesis of Dimethylisothiazolopyridine Mannich Bases

Rationale: The Mannich reaction is utilized to couple a secondary amine and formaldehyde to the active acidic proton of the isothiazolopyridine core, aiming to enhance basicity.

  • Reagent Preparation: Dissolve the parent dimethylisothiazolopyridine derivative (1.0 eq) in absolute ethanol.

  • Mannich Reagent Addition: Add 37% aqueous formaldehyde (1.5 eq) and the selected secondary amine (e.g., morpholine, piperidine) (1.2 eq) to the solution.

  • Reflux & Validation: Heat the reaction mixture under reflux for 4–6 hours. Causality check: Monitor the reaction via Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. Unreacted parent core will skew subsequent biological assays.

  • Purification: Cool the mixture to room temperature. Filter the resulting precipitate, wash with cold ethanol, and recrystallize from methanol to achieve >95% purity. Verify the structure via 1H NMR and IR spectroscopy (a characteristic carbonyl peak is expected at 1650–1680 cm⁻¹).

Protocol B: In Vitro Antimicrobial Screening (Broth Microdilution)

Rationale: This protocol uses a strict matrix of controls to isolate the compound's true efficacy from solvent toxicity or environmental contamination.

  • Inoculum Preparation: Culture the bacterial panel (e.g., E. coli ATCC 25922, MRSA ATCC 43300) in Muller-Hinton Broth (MHB) at 37°C overnight. Dilute the culture 40-fold in fresh MHB and incubate for 1.5–3 hours to reach the logarithmic growth phase.

  • Compound Dilution: Dissolve the synthesized isothiazolopyridines in DMSO. Perform serial dilutions in 96-well plates to achieve a final test concentration range of 0.5 μg/mL to 32 μg/mL.

  • Control Matrix Implementation (Critical Step):

    • Positive Control: Colistin (Gram-negative) and Vancomycin (Gram-positive) at 0.015–32 μg/mL to establish baseline susceptibility.

    • Vehicle Control: DMSO at the maximum concentration used in test wells (must show 0% inhibition to prove the solvent isn't killing the bacteria).

    • Negative Control: Sterile MHB (must show no turbidity to prove no contamination).

  • Incubation & Readout: Inoculate wells with the standardized bacterial suspension. Incubate at 37°C for 24 hours. Determine the Minimum Inhibitory Concentration (MIC) visually as the lowest concentration yielding 100% growth inhibition.

G A Bacterial Culture (Log Phase in MHB) B 96-Well Plate Serial Dilution A->B C Apply Controls (DMSO, Vancomycin) B->C D Incubate (37°C, 24h) C->D E Visual MIC Determination D->E

Self-validating workflow for high-throughput broth microdilution assays.

Expert Analysis & Future Directions

From an application scientist's perspective, the current iteration of isothiazolopyridine Mannich bases serves as a foundational "hit" rather than a clinical lead. The MIC values indicate that while the scaffold can penetrate the bacterial membrane, its target binding affinity is suboptimal.

Recommendation for Drug Developers: Future optimization should pivot away from bulky Mannich bases. Instead, researchers should explore the bioisosteric replacement of the dimethyl groups on the pyridine ring with electron-withdrawing halogens (e.g., fluorine). This will increase metabolic stability and membrane permeability without adding steric bulk. Furthermore, hybridizing the isothiazolopyridine core with known pharmacophores (e.g., fluoroquinolone fragments) could yield the dual-targeting mechanism required to effectively overcome MDR strains.

References
  • Świątek, P., & Strzelecka, M. (2018). "Isothiazolopyridine Mannich bases and their antibacterial effect." Advances in Clinical and Experimental Medicine, 28(7), 865-871. URL:[Link]

  • Sharma, A., et al. (2021). "The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design." Drug Design, Development and Therapy, 15, 4289-4335. URL:[Link]

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-Bromoisothiazolo[3,4-b]pyridine-Based Kinase Inhibitors

Introduction: Unveiling the Selectivity of a Novel Kinase Inhibitor Scaffold The isothiazolopyridine core represents a compelling scaffold in medicinal chemistry, with derivatives showing promise as potent inhibitors of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Selectivity of a Novel Kinase Inhibitor Scaffold

The isothiazolopyridine core represents a compelling scaffold in medicinal chemistry, with derivatives showing promise as potent inhibitors of various protein kinases.[1][2] Our internal screening campaigns have recently identified a novel compound, hereafter designated BITP-1 (5-Bromoisothiazolo[3,4-b]pyridine-based Inhibitor-1) , as a potent, low-nanomolar inhibitor of Kinase X, a critical regulator of a key oncogenic pathway.

While initial potency is encouraging, it is merely the first step. The ultimate utility of a chemical probe or a therapeutic lead compound is defined not just by its on-target activity but, more critically, by its selectivity.[3] Off-target interactions can lead to confounding experimental results, unforeseen toxicities, or even desirable polypharmacology.[4] Therefore, a rigorous and multi-pronged approach to cross-reactivity profiling is not just recommended; it is essential for the validation and progression of any new inhibitor class.

This guide provides a comprehensive, field-proven framework for characterizing the selectivity profile of BITP-1. We will move beyond simple checklists, explaining the causality behind our experimental choices and demonstrating a self-validating workflow that progresses from broad, kinome-wide screening to targeted in-cell validation and finally to an unbiased, proteome-wide survey. This systematic approach ensures the highest degree of scientific rigor, providing the trustworthy data needed to make informed decisions in a drug discovery program.

Phase 1: Global Kinome Selectivity Mapping via In Vitro Binding Assay

Expertise & Experience: The first principle in understanding a new inhibitor is to cast the widest possible net. We need a global view of its potential interactions across the human kinome. While enzymatic assays measure functional inhibition (IC50), they can be influenced by assay-specific conditions like ATP concentration.[5] For an initial, unbiased assessment, a competitive binding assay that directly measures the affinity (dissociation constant, Kd) between the inhibitor and a large panel of kinases is superior.[6] It provides a direct, thermodynamic measure of interaction, independent of enzyme activity, making it an ideal starting point.

We will employ a comprehensive kinase binding panel to evaluate BITP-1 against hundreds of human kinases. This establishes a baseline selectivity profile and rapidly identifies the most potent on- and off-target interactions.

Experimental Protocol: Large-Panel Competitive Kinase Binding Assay
  • Compound Preparation: Prepare a 10 mM stock solution of BITP-1 in 100% DMSO. From this, create a working solution at a concentration 100-fold higher than the final desired screening concentration (e.g., 100 µM for a 1 µM final screen).

  • Assay Principle: The assay utilizes kinases tagged with a DNA anchor, which are then immobilized on a solid support. The test compound (BITP-1) is added along with a known, broad-spectrum, biotinylated tracer ligand that binds to the active site of many kinases.

  • Competition Reaction: BITP-1 competes with the tracer for binding to the kinase active site. The amount of tracer displaced is directly proportional to the binding affinity of BITP-1.

  • Quantification: After an incubation period to reach equilibrium, unbound components are washed away. The amount of tracer remaining bound to each kinase is quantified using a detection system (e.g., qPCR for the DNA tag or streptavidin-conjugate for the biotin).

  • Data Analysis: The percentage of tracer displaced by BITP-1 is calculated relative to a DMSO vehicle control (0% inhibition) and a high-concentration, pan-kinase inhibitor control (100% inhibition).[7] This value, often reported as "% Inhibition at a specific concentration," provides a direct measure of binding.

Data Presentation & Interpretation

To contextualize the selectivity of BITP-1, its performance is compared against two reference compounds: Staurosporine, a notoriously promiscuous kinase inhibitor, and Lapatinib, a more selective dual inhibitor of EGFR and HER2.[7]

Kinase Target BITP-1 (% Inhibition @ 1 µM) Staurosporine (% Inhibition @ 1 µM) Lapatinib (% Inhibition @ 1 µM)
Kinase X (Primary Target) 99.8% 99.9%5.2%
Kinase A (Off-Target)95.2%99.5%8.1%
Kinase B (Off-Target)88.7%98.1%3.4%
Kinase C (Off-Target)45.1%99.2%75.6% (EGFR)
Kinase D (Off-Target)10.5%97.5%85.3% (HER2)
... (400+ other kinases)<10%>90% for ~250 kinases<10% for most kinases

Selectivity Analysis: A common metric for quantifying selectivity is the Selectivity Score (S-score) , which is the number of kinases inhibited above a certain threshold divided by the total number of kinases tested.[6]

  • S(90% @ 1µM) for BITP-1: 3 / 410 = 0.007

  • S(90% @ 1µM) for Staurosporine: ~250 / 410 = ~0.61

The low S-score for BITP-1 suggests it is a highly selective inhibitor in vitro, with potent activity against its primary target (Kinase X) and only two significant off-targets (Kinase A, Kinase B).

Caption: Kinome dendrogram illustrating the primary and major off-targets of BITP-1.

Phase 2: Verifying Target Engagement in a Cellular Environment

Trustworthiness: An in vitro binding event is not a guarantee of cellular activity. The complex intracellular environment, with high ATP concentrations, protein crowding, and the need for the compound to cross the cell membrane, can drastically alter an inhibitor's engagement profile.[3][8] The Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming direct target engagement in intact cells or cell lysates.[9][10] It is a label-free method based on the principle that a protein's thermal stability increases when its ligand is bound. A positive thermal shift provides direct, physical evidence that the compound is binding to its intended target in a physiological context.

Experimental Protocol: Western Blot-Based CETSA
  • Cell Treatment: Culture an appropriate cell line (expressing the targets of interest) to ~80% confluency. Treat cells with either BITP-1 (e.g., at 10x the cellular IC50) or a DMSO vehicle control for 1-2 hours.

  • Thermal Challenge: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Cool immediately to room temperature.[11]

  • Cell Lysis & Fractionation: Lyse the cells by repeated freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[11]

  • Protein Detection: Collect the supernatant (soluble fraction) and quantify the amount of the specific target protein (e.g., Kinase X) remaining at each temperature point using standard Western blotting with a specific antibody.

  • Data Analysis: Generate melt curves by plotting the normalized band intensity against temperature for both DMSO- and BITP-1-treated samples. The temperature shift (ΔTm) is the difference in the temperature at which 50% of the protein has denatured.[9]

CETSA_Workflow A 1. Treat Cells (BITP-1 or DMSO) B 2. Harvest & Heat (Temperature Gradient) A->B C 3. Lyse Cells (Freeze-Thaw) B->C D 4. Centrifuge (Separate Soluble/Insoluble) C->D E 5. Western Blot (Analyze Soluble Fraction) D->E F 6. Plot Melt Curve (Determine ΔTm) E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Data Presentation & Interpretation

The CETSA results validate which of the in vitro hits are also engaged in a cellular context.

Target Protein Treatment Melt Temperature (Tm) Thermal Shift (ΔTm) Conclusion
Kinase X DMSO52.1°C-Baseline
BITP-1 59.8°C +7.7°C Strong Cellular Engagement
Kinase ADMSO55.4°C-Baseline
BITP-1 61.2°C +5.8°C Confirmed Cellular Off-Target
Kinase BDMSO49.5°C-Baseline
BITP-1 49.7°C +0.2°CNo Significant Engagement

Causality Behind the Results: The robust thermal shift for Kinase X confirms that BITP-1 effectively engages its primary target in intact cells. Kinase A also shows a significant shift, validating it as a true cellular off-target. Interestingly, Kinase B, despite showing strong binding in the in vitro assay, does not exhibit a meaningful thermal shift. This discrepancy could be due to several factors: BITP-1 may have poor access to the cellular compartment where Kinase B resides, or the high intracellular concentration of ATP or a native substrate outcompetes the inhibitor for binding. This highlights the critical importance of cellular validation.

Phase 3: Unbiased Proteome-Wide Profiling with CETSA-MS

Authoritative Grounding: While our targeted approach has refined the selectivity profile of BITP-1, we must address a key limitation: we have only tested for what we know (i.e., kinases and confirmed off-targets). To build a truly comprehensive and trustworthy profile, we must search for unknown unknowns. Chemical proteomics methods are designed for this purpose, allowing for the unbiased identification of small molecule-protein interactions in a complex biological system.[12][13] Coupling CETSA with quantitative mass spectrometry (CETSA-MS) enables a proteome-wide assessment of changes in protein thermal stability, revealing all proteins that are significantly stabilized—or destabilized—by the compound.[14]

Experimental Protocol: CETSA-MS Workflow Overview
  • Sample Preparation: Similar to the Western blot protocol, two populations of cells are prepared: one treated with BITP-1 and one with DMSO.

  • Isothermal Challenge: Instead of a temperature gradient, the cell lysates are heated to a single, optimized temperature that induces partial denaturation of a broad range of proteins.

  • Fractionation & Digestion: The soluble protein fraction is isolated via ultracentrifugation. Proteins are then digested into peptides using trypsin.

  • Isobaric Labeling: Peptides from the DMSO- and BITP-1-treated samples are labeled with different isobaric mass tags (e.g., TMT or iTRAQ). This allows the samples to be pooled for a single mass spectrometry run.

  • LC-MS/MS Analysis: The pooled, labeled peptide mixture is analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The relative abundance of each peptide (and thus each protein) in the BITP-1 vs. DMSO sample is determined from the reporter ion intensities. Proteins that are significantly more abundant in the BITP-1 sample are identified as stabilized "hits."[14]

Data Presentation & Interpretation

CETSA-MS data is typically visualized using a volcano plot, which plots the statistical significance of the stability change against the magnitude of the change.

Caption: Volcano plot of hypothetical CETSA-MS results for BITP-1.

Summary of Proteome-Wide Findings:

Protein Hit Log2 Fold Change (BITP-1/DMSO) -Log10 (p-value) Protein Family Notes
Kinase X 2.83.5Protein KinaseConfirms primary target with high confidence.
Kinase A2.23.1Protein KinaseConfirms major cellular off-target.
Non-Kinase Z 1.82.8Metabolic EnzymeNewly identified, unexpected off-target.

The CETSA-MS experiment provides the final layer of our analysis. It not only confirms the engagement of Kinase X and Kinase A with high statistical confidence but also uncovers a previously unknown off-target, "Non-Kinase Z," a metabolic enzyme. This finding is critical; it would have been missed by any kinase-centric assay and could have significant implications for the compound's downstream biological effects and potential toxicity.

Final Synthesis and Guide Conclusion

Through a systematic, three-phased approach, we have constructed a comprehensive cross-reactivity profile for the novel inhibitor, BITP-1.

  • Global Screen: An initial in vitro binding assay against >400 kinases revealed BITP-1 to be highly selective, with potent binding to its primary target, Kinase X, and two other kinases, A and B.

  • Cellular Validation: CETSA confirmed strong cellular target engagement for Kinase X and validated Kinase A as a true cellular off-target. Crucially, it demonstrated that the in vitro hit Kinase B is not significantly engaged in cells, preventing a misallocation of resources to study a cellularly irrelevant interaction.

  • Unbiased Discovery: Proteome-wide CETSA-MS not only corroborated the engagement of Kinase X and A but also identified an entirely unexpected non-kinase off-target, Non-Kinase Z.

Final Profile of BITP-1:

  • Primary Target: Kinase X (Potent, cell-active).

  • Significant Off-Targets: Kinase A (Potent, cell-active), Non-Kinase Z (Moderate, cell-active).

  • In Vitro-Only Hit: Kinase B (No significant cellular engagement).

This detailed profile empowers researchers to use BITP-1 effectively. For experiments focused on the Kinase X pathway, co-treatment with selective inhibitors of Kinase A or genetic knockdown of Non-Kinase Z may be necessary to dissect the specific contributions of the primary target. For therapeutic development, this profile provides a clear roadmap for structure-activity relationship (SAR) studies aimed at eliminating activity against Kinase A and Non-Kinase Z while retaining potency for Kinase X. This rigorous, multi-faceted profiling strategy is indispensable for advancing new chemical entities with confidence and scientific integrity.

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